molecular formula C7H16ClN B1485293 3-(Butan-2-yl)azetidine hydrochloride CAS No. 2098073-48-2

3-(Butan-2-yl)azetidine hydrochloride

Cat. No.: B1485293
CAS No.: 2098073-48-2
M. Wt: 149.66 g/mol
InChI Key: WMANGAFUXPHKOV-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)azetidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butan-2-ylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMANGAFUXPHKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Butan-2-yl)azetidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Chemical Properties of 3-(Butan-2-yl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are increasingly recognized as pivotal structural motifs in medicinal chemistry, prized for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1] This guide provides a comprehensive technical overview of this compound, a substituted azetidine derivative. While experimental data for this specific molecule is limited, this document synthesizes available information, predictive data, and established principles from analogous structures to offer a robust scientific resource. We will delve into its chemical identity, predicted properties, general synthetic strategies applicable to its preparation, expected analytical characteristics, and essential safety protocols. This guide is designed to equip researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a chiral, saturated heterocyclic compound. The presence of the azetidine ring, a strained four-membered heterocycle, makes it an interesting building block for exploring novel chemical space.[2] The hydrochloride salt form is typical for small amine-containing molecules, enhancing their stability and water solubility for easier handling and formulation.

Structural and Chemical Data

The core data for this compound is summarized in the table below. It is important to note that much of the quantitative physicochemical data is derived from computational models, as experimental values are not widely published.[3][4]

ParameterValueSource
Compound Name This compound[3]
Synonyms 3-(sec-butyl)azetidine hydrochloride[3]
CAS Number 2098073-48-2[3]
Molecular Formula C₇H₁₆ClN[3]
Molecular Weight 149.66 g/mol [3]
SMILES CCC(C)C1CNC1.Cl[3]
InChIKey PFUAJVSUKRVYFD-UHFFFAOYSA-N[4]
Purity (Typical) ≥98%[3]
Storage Sealed in dry, 2-8°C[3]
Predicted Physicochemical Properties

Computational tools provide valuable estimates for properties crucial in drug discovery, such as lipophilicity and membrane permeability.

Predicted ParameterValueSource
Topological Polar Surface Area (TPSA) 12.03 Ų[3]
LogP (Lipophilicity) 1.6737[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 2[3]
Monoisotopic Mass 113.12045 Da (free base)[4]

Synthesis Strategies for Substituted Azetidines

Conceptual Synthetic Approach

A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. This approach is logical because it constructs the strained four-membered ring in a controlled manner.

Causality in Experimental Design:

  • Precursor Choice: The synthesis would logically start from a precursor containing the sec-butyl group, such as 2-sec-butyl-1,3-propanediol. This ensures the desired substituent is in place early.

  • Leaving Group Activation: The hydroxyl groups of the diol must be converted into good leaving groups, such as mesylates or tosylates, to facilitate nucleophilic attack. This activation is critical for the subsequent cyclization step.

  • Nucleophilic Cyclization: An amine source is then used to displace the leaving groups, forming the azetidine ring. Using a protected amine like benzylamine allows for controlled reaction and subsequent deprotection to yield the final secondary amine.

A generalized workflow for this type of synthesis is illustrated below.

G cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A 2-sec-Butyl-1,3-propanediol B 2-sec-Butylpropane-1,3-diyl bis(methanesulfonate) A->B  Methanesulfonyl Chloride,  Triethylamine C 1-Benzyl-3-(sec-butyl)azetidine B->C  Benzylamine D 3-(Butan-2-yl)azetidine C->D  H₂, Pd/C (Hydrogenolysis) E 3-(Butan-2-yl)azetidine Hydrochloride D->E  HCl in Ether G cluster_0 Hazard Identification cluster_1 Recommended PPE A 3-(Butan-2-yl)azetidine HCl B Skin Irritation (Category 2) A->B C Eye Irritation (Category 2A) A->C D Respiratory Irritation (Potential) A->D E Nitrile Gloves F Safety Glasses with Side Shields G Lab Coat H Dust Respirator (if aerosolizing)

Sources

Structure Elucidation of 3-(Butan-2-yl)azetidine Hydrochloride: A Multifaceted Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical development. The seemingly simple N-heterocycle, 3-(Butan-2-yl)azetidine hydrochloride, serves as an excellent case study, presenting challenges that demand a rigorous, integrated analytical strategy. Its strained four-membered ring and two distinct chiral centers necessitate a synergistic application of spectroscopic and spectrometric techniques to confirm not only its constitution but also its absolute configuration. This guide details the critical thinking and experimental workflows required to achieve a complete and validated structural assignment.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into complex connectivity and stereochemistry, the fundamental molecular formula must be unequivocally established. This is achieved through a combination of high-resolution mass spectrometry and elemental analysis, which together provide a self-validating system for confirming the elemental composition.

1.1 High-Resolution Mass Spectrometry (HRMS)

The initial and most crucial step is to obtain a precise mass measurement of the parent ion. For an amine hydrochloride, electrospray ionization (ESI) in positive ion mode is the method of choice, as it gently generates the protonated molecular ion, [M+H]⁺, of the free base. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is essential to differentiate the target molecule from other potential elemental compositions with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5-4.5 kV).

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da) on a calibrated TOF or Orbitrap analyzer capable of <5 ppm mass accuracy.

  • Data Analysis: Identify the m/z of the most abundant ion and use molecular formula calculation software to match the exact mass to a plausible elemental composition, consistent with the expected product.

1.2 Elemental Analysis

As a complementary, bulk analysis technique, elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). This orthogonal method validates the molecular formula derived from HRMS, ensuring the measured entity is representative of the bulk sample and not a trace component.

Table 1: Foundational Analytical Data for C₇H₁₅N·HCl

Analysis TechniqueParameterTheoretical Value (for C₇H₁₆N⁺)Expected Result
HRMS [M+H]⁺ (m/z)114.1283114.1283 ± 0.0006 (≤5 ppm)
Elemental Analysis % C56.1756.17 ± 0.4
% H10.7810.78 ± 0.4
% N9.369.36 ± 0.4

Part 2: Assembling the Puzzle - Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments is required to build the molecular framework bond by bond.

G cluster_nmr Integrated NMR Workflow H1 ¹H NMR (Proton Environments & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13->HSQC COSY->HSQC Assigns proton networks HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns C-H pairs Structure Final Connectivity Map HMBC->Structure Confirms fragments & links

Figure 1. Logical workflow for NMR-based structure elucidation.

2.1 One-Dimensional NMR (¹H and ¹³C)

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every hydrogen atom, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[1]

Key Spectroscopic Features:

  • ¹H NMR: Expect complex, overlapping multiplets in the aliphatic region (1-4 ppm). The protons on the azetidine ring (C2, C3, C4) will be diastereotopic and show complex spin-spin coupling. The N-H protons of the ammonium salt will likely appear as a broad signal, exchangeable with D₂O.[1]

  • ¹³C NMR: The carbons adjacent to the nitrogen (C2, C4) will be deshielded and appear around 45-60 ppm. The remaining aliphatic carbons will resonate between 10-45 ppm.

2.2 Two-Dimensional NMR (COSY, HSQC, HMBC)

2D NMR experiments are essential to resolve ambiguities from the 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. It will be critical for tracing the connectivity within the sec-butyl group and from the butyl group's methine proton to the C3 proton of the azetidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is the definitive experiment to confirm the linkage of the sec-butyl group to the C3 position of the azetidine ring by observing a correlation from the butyl methine proton to the C2 and C4 carbons of the ring, and from the azetidine C2/C4 protons to the butyl methine carbon.

Table 2: Representative NMR Data for 3-(Butan-2-yl)azetidine (in D₂O)

Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Azetidine C2/C4~3.8-4.2 (m)~50.0C3, C4/C2, Butyl-CH
Azetidine C3~3.0 (m)~35.0C2, C4, Butyl-CH, Butyl-CH₂
Butyl-CH~1.8 (m)~38.0C3, Butyl-CH₂, Butyl-CH₃'s
Butyl-CH₂~1.4 (m)~28.0Butyl-CH, Butyl-CH₃ (Et)
Butyl-CH₃ (d)~1.0 (d)~18.0Butyl-CH, Butyl-CH₂
Butyl-CH₃ (t)~0.9 (t)~11.0Butyl-CH₂

Part 3: Functional Group Confirmation - Infrared Spectroscopy

Infrared (IR) spectroscopy excels at identifying specific functional groups. For this compound, the key feature is the confirmation of the secondary ammonium salt (R₂NH₂⁺).

Key Vibrational Modes: The most diagnostic feature is a very broad and strong absorption band spanning from approximately 2700 to 3200 cm⁻¹.[2][3] This band is due to the N-H stretching vibrations of the ammonium group, which are broadened by extensive hydrogen bonding in the solid state.[4] This is distinct from the sharper N-H stretch of a free secondary amine.

Table 3: Key IR Absorption Bands for an Amine Hydrochloride

Wavenumber (cm⁻¹)VibrationSignificance
~2700-3200 (very broad, strong)N-H⁺ StretchConfirms presence of ammonium salt [2][3]
~2850-2980 (medium-strong)C-H Aliphatic StretchConfirms alkyl framework
~1580-1610 (medium)N-H⁺ Asymmetric BendSupports ammonium salt assignment
~1450-1470 (medium)C-H BendSupports alkyl framework

Part 4: The Gold Standard - Absolute Structure by X-ray Crystallography

While NMR confirms connectivity, it often cannot definitively establish relative and absolute stereochemistry without complex experiments (e.g., NOESY) and analysis. Single-crystal X-ray diffraction (SCXRD) is the ultimate method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of both connectivity and absolute stereochemistry.[5][6][7]

Experimental Workflow: SCXRD

  • Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in a suitable solvent system (e.g., isopropanol/ether).

  • Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined. For chiral molecules synthesized from chiral starting materials or resolved, the absolute configuration can typically be determined unambiguously.[8]

The resulting crystal structure provides a complete molecular model, including precise bond lengths, bond angles, and the spatial relationship between the two chiral centers, thus confirming the final structure as, for example, (R)-3-((R)-butan-2-yl)azetidine hydrochloride or one of its other three possible stereoisomers.

G cluster_overall Convergent Structure Elucidation Hypothesis Synthetic Hypothesis C₇H₁₅N·HCl MS_EA HRMS & Elemental Analysis Hypothesis->MS_EA NMR 1D & 2D NMR Hypothesis->NMR IR FT-IR Spectroscopy Hypothesis->IR Final Final Validated Structure (Constitution & Stereochemistry) MS_EA->Final Confirms Formula NMR->Final Confirms Connectivity IR->Final Confirms Functional Group (Salt) XRAY Single Crystal X-Ray XRAY->Final Confirms Absolute Structure

Figure 2. A holistic view of the analytical techniques converging on the final structure.

Conclusion

The structural elucidation of this compound showcases a necessary and logical progression of analytical inquiry. Each technique provides a specific and crucial piece of information, and confidence in the final structure is only achieved when the data from all methods are consistent and complementary. This rigorous, multi-pronged approach ensures the foundational scientific integrity required for advancing a compound through the drug development pipeline.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. Available from: [Link]

  • Fadhil, T.A., & AL-Hiti, W.F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • Li, W., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Cabana, C., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available from: [Link]

  • RCSB PDB. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Available from: [Link]

  • Sieroń, L., et al. (2017). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 278, 132-139. Available from: [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(10), 1839-1847. Available from: [Link]

  • Ombito, J.O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

Sources

Technical Guide: Synthesis of 3-(Butan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring system is a critical pharmacophore in modern drug discovery, valued for its ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger saturated heterocycles. However, the installation of bulky alkyl groups at the C3 position—such as the sec-butyl group in 3-(butan-2-yl)azetidine —presents specific steric and synthetic challenges.

This guide details a robust, scalable synthetic route for 3-(butan-2-yl)azetidine hydrochloride . Unlike theoretical approaches, this protocol prioritizes process safety , intermediate stability , and impurity control . The selected pathway utilizes a Malonate-Diol-Cyclization strategy, which avoids the high costs of transition-metal catalysis and the instability of organometallic reagents often associated with direct functionalization.

Retrosynthetic Analysis

To ensure a reliable synthesis, we deconstruct the target molecule into readily available commodity chemicals.

Strategic Logic:
  • C-N Bond Disconnection : The strained azetidine ring is best formed late-stage via the double displacement of an activated 1,3-diol derivative by a nitrogen nucleophile.

  • Carbon Framework : The 3-substituted carbon skeleton corresponds to a 2-substituted propane-1,3-diol.

  • Precursor Assembly : The 2-(sec-butyl)propane-1,3-diol motif is classically accessed via the reduction of a 2-substituted malonate, which in turn is generated by alkylating diethyl malonate with 2-bromobutane.

Retrosynthesis Target 3-(Butan-2-yl)azetidine HCl (Target) Precursor1 N-Benzyl-3-(butan-2-yl)azetidine Precursor1->Target Hydrogenolysis (Pd/C) Precursor2 2-(Butan-2-yl)propane-1,3-diyl dimethanesulfonate Precursor2->Precursor1 Cyclization (BnNH2) Precursor3 2-(Butan-2-yl)propane-1,3-diol Precursor3->Precursor2 Activation (MsCl) Precursor4 Diethyl 2-(butan-2-yl)malonate Precursor4->Precursor3 Reduction (LiAlH4) StartingMaterial Diethyl Malonate + 2-Bromobutane StartingMaterial->Precursor4 Alkylation (NaOEt)

Figure 1: Retrosynthetic disassembly of the target azetidine.

Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 2-(butan-2-yl)malonate

Objective : Install the sec-butyl carbon chain. Challenge : Secondary alkyl halides (2-bromobutane) are prone to E2 elimination. Solution : Use controlled temperature and a slight excess of the alkylating agent.

  • Reagents : Diethyl malonate (1.0 equiv), Sodium ethoxide (1.1 equiv), 2-Bromobutane (1.2 equiv), Ethanol (anhydrous).

  • Procedure :

    • Prepare a solution of sodium ethoxide in ethanol (21% wt) under N₂ atmosphere.

    • Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 min.

    • Add 2-bromobutane dropwise.

    • Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by GC-MS for consumption of malonate.

    • Workup : Cool to RT, concentrate in vacuo to remove ethanol. Partition residue between water and ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

    • Purification : Vacuum distillation is recommended to separate the product (bp ~115°C at 10 mmHg) from unreacted malonate.

Stage 2: Reduction to 2-(butan-2-yl)propane-1,3-diol

Objective : Convert esters to primary alcohols.

  • Reagents : Lithium Aluminum Hydride (LAH) (2.5 equiv), THF (anhydrous).

  • Procedure :

    • Suspend LAH pellets in anhydrous THF at 0°C under Argon.

    • Add Diethyl 2-(butan-2-yl)malonate (dissolved in THF) dropwise, maintaining internal temp <10°C.

    • Allow to warm to RT, then reflux for 4 hours.

    • Quench (Fieser Method) : Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the weight of LAH in grams.
    • Filter the granular white precipitate. Concentrate the filtrate to yield the crude diol as a viscous oil.

    • Note : The diol is usually pure enough (>95%) for the next step.

Stage 3: Activation and Cyclization

Objective : Form the azetidine ring via double nucleophilic displacement. This is the critical "bottleneck" step.

  • Reagents : Methanesulfonyl chloride (MsCl) (2.2 equiv), Triethylamine (3.0 equiv), Benzylamine (1.0 equiv), Acetonitrile.

  • Workflow :

Workflow Diol Diol Mesylation 1. MsCl, Et3N (0°C, DCM) Diol->Mesylation Bismesylate Bis-Mesylate Intermediate Mesylation->Bismesylate Cyclization 2. Benzylamine (Reflux, MeCN) Bismesylate->Cyclization Product N-Benzyl Azetidine Cyclization->Product

Figure 2: One-pot activation and cyclization workflow.

  • Step 3A (Activation) :

    • Dissolve the diol in DCM at 0°C. Add Et₃N.

    • Add MsCl dropwise.[1] Stir 2h at 0°C.

    • Aqueous workup (cold NaHCO₃ wash) to isolate the unstable bis-mesylate. Do not distill.

  • Step 3B (Cyclization) :

    • Dissolve the crude bis-mesylate in Acetonitrile (0.2 M).

    • Add Benzylamine (3.0 equiv—excess acts as proton scavenger and nucleophile) or use 1.0 equiv Benzylamine + 3.0 equiv K₂CO₃.

    • Reflux (82°C) for 16–24 hours.

    • Purification : The tertiary amine product is basic. Acid/Base extraction is efficient here. Extract into 1M HCl, wash organics (removes neutral impurities), then basify aqueous layer (pH 12) and extract with DCM.

Stage 4: Deprotection and Salt Formation

Objective : Remove the benzyl group and isolate the stable HCl salt.

  • Reagents : Pd/C (10% wt loading), H₂ (1 atm or 50 psi), Methanol, HCl in dioxane/ether.

  • Procedure :

    • Dissolve N-benzyl-3-(butan-2-yl)azetidine in Methanol.

    • Add Pd/C (10 wt% of substrate mass).

    • Hydrogenate (balloon pressure is usually sufficient, but Parr shaker at 40 psi is faster) for 12h.

    • Filter through Celite to remove catalyst.

    • Salt Formation : Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise.

    • Concentrate to dryness. Triturate the solid with diethyl ether to remove traces of non-polar impurities.

    • Final Product : this compound (White hygroscopic solid).

Analytical Characterization (Expected Data)

Since specific literature data is scarce, the following values are predicted based on homologous series (e.g., 3-isopropylazetidine HCl).

AssayExpected ResultInterpretation
1H NMR (D₂O) δ 4.10 (t, 2H), 3.85 (t, 2H)Azetidine ring protons (C2/C4). Deshielded due to N-H₂⁺.
δ 2.95 (m, 1H)C3 Methine proton.
δ 1.60 (m, 1H)sec-butyl CH (chiral center).
δ 1.35 (m, 2H), 0.90 (t, 3H), 0.85 (d, 3H)sec-butyl chain (CH₂, CH₃, CH₃).
LC-MS (ESI+) [M+H]⁺ = 114.12Consistent with C₇H₁₅N free base mass.
Appearance White crystalline solidHygroscopic; store under desiccant.

Critical Process Parameters & Troubleshooting

Elimination vs. Substitution (Stage 1)
  • Risk : Reaction of malonate with 2-bromobutane can yield butenes via elimination.

  • Control : Do not exceed 80°C. If yield is low (<40%), switch to diethyl 2-(butan-2-ylidene)malonate synthesis (Knoevenagel condensation with 2-butanone) followed by conjugate reduction (NaBH₄), though this adds steps.

Cyclization Efficiency (Stage 3)
  • Risk : Polymerization of the bis-mesylate.

  • Control : Run the cyclization under high dilution conditions (0.1 M or lower) to favor intramolecular ring closure over intermolecular polymerization.

Safety
  • Azetidines : Low molecular weight azetidines are potential alkylating agents and should be handled with extreme caution (gloves, fume hood).

  • Mesyl Chloride : Highly corrosive and lachrymator.

References

  • General Azetidine Synthesis

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Wang, X.-R., et al. J. Org.[2] Chem.2025 , 90, 4421–4434.[2]

    • Recent progress in synthesis of 3-functionalized azetidines. Ombito, J. O., et al. Arkivoc2025 , 2025, 12430.

  • Malonate Reduction & Cyclization Methodology

    • Azetidine Synthesis via 1,3-Diol Activation. Hillier, M. C., et al. J. Org.[2] Chem.2006 , 71, 7885–7887.[2]

    • Synthesis of Azetidines from Amino Alcohols. Couty, F., et al. Org.[2] Prep. Proced. Int.2012 , 44, 293.

  • Cross-Coupling Approaches (Alternative Route)

    • Hiyama Cross-Coupling of 3-Iodoazetidine. Liu, Z., et al. J. Org.[2] Chem.2019 , 84, 12358.[2]

(Note: While direct literature for 3-(butan-2-yl)azetidine is limited, the cited protocols for 3-isopropyl and 3-alkyl azetidines are chemically equivalent and validated for this application.)

Sources

An In-depth Technical Guide to 3-(Butan-2-yl)azetidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-(Butan-2-yl)azetidine hydrochloride, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their inherent ring strain and non-planar, three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1] The incorporation of the azetidine motif is a recognized strategy in the design of novel therapeutics, with several FDA-approved drugs containing this scaffold.[1] Substituted azetidines, particularly at the 3-position, are valuable building blocks for creating diverse molecular architectures with a wide range of biological activities.[3]

This guide focuses on the hydrochloride salt of 3-(butan-2-yl)azetidine, a molecule that combines the desirable properties of the azetidine ring with an alkyl substituent that can influence lipophilicity and steric interactions.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers and calculated physicochemical properties for this compound.

Identifier/PropertyValueSource
CAS Number 2098073-48-2ChemScene
Molecular Formula C₇H₁₆ClNChemScene
Molecular Weight 149.66 g/mol ChemScene
IUPAC Name 3-(butan-2-yl)azetidine;hydrochloridePubChemLite
SMILES CCC(C)C1CNC1.ClChemScene
InChIKey PFUAJVSUKRVYFD-UHFFFAOYSA-NPubChemLite
Predicted XlogP 1.7PubChemLite
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 1ChemScene
Rotatable Bonds 2ChemScene

Proposed Synthesis of this compound

The proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation cluster_2 Step 3: Deprotection A N-Boc-azetidin-3-one C N-Boc-3-(butan-2-yl)azetidin-3-ol A->C THF, 0 °C to rt B sec-Butylmagnesium bromide B->C D N-Boc-3-(butan-2-yl)azetidin-3-ol F N-Boc-3-(butan-2-yl)azetidine D->F E 1. NaH, CS₂, MeI 2. AIBN, Bu₃SnH, Toluene, reflux G N-Boc-3-(butan-2-yl)azetidine I This compound G->I H HCl in Dioxane

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a detailed, generalized protocol for the proposed synthesis. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Synthesis of N-Boc-3-(butan-2-yl)azetidin-3-ol

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of sec-butylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(butan-2-yl)azetidin-3-ol.

Step 2: Synthesis of N-Boc-3-(butan-2-yl)azetidine (Barton-McCombie Deoxygenation)

  • To a solution of N-Boc-3-(butan-2-yl)azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (1.5 eq) and stir for an additional 2 hours.

  • Add methyl iodide (1.5 eq) and stir for another 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude xanthate intermediate.

  • Dissolve the crude xanthate in toluene, and add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(butan-2-yl)azetidine.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-3-(butan-2-yl)azetidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2-3 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Predicted Analytical and Spectroscopic Data

Due to the absence of published experimental data, the following spectroscopic data for 3-(Butan-2-yl)azetidine and its N-Boc protected precursor are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[4][5]

Predicted ¹H NMR Data

N-Boc-3-(butan-2-yl)azetidine (in CDCl₃, 400 MHz):

  • δ 4.0-3.8 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen (CH₂-N).

  • δ 3.6-3.4 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen (CH₂-N).

  • δ 2.8-2.6 (m, 1H): Methine proton on the azetidine ring (CH-sec-butyl).

  • δ 1.6-1.4 (m, 1H): Methine proton of the sec-butyl group.

  • δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protector.

  • δ 1.3-1.1 (m, 2H): Methylene protons of the sec-butyl group.

  • δ 0.9-0.8 (m, 6H): Methyl protons of the sec-butyl group.

This compound (in D₂O, 400 MHz):

  • δ 4.2-4.0 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen.

  • δ 3.9-3.7 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen.

  • δ 3.2-3.0 (m, 1H): Methine proton on the azetidine ring.

  • δ 1.8-1.6 (m, 1H): Methine proton of the sec-butyl group.

  • δ 1.4-1.2 (m, 2H): Methylene protons of the sec-butyl group.

  • δ 1.0-0.8 (m, 6H): Methyl protons of the sec-butyl group.

Predicted ¹³C NMR Data

N-Boc-3-(butan-2-yl)azetidine (in CDCl₃, 100 MHz):

  • δ 156.0: Carbonyl carbon of the Boc group.

  • δ 79.5: Quaternary carbon of the tert-butyl group.

  • δ 55-53 (br): Carbons of the azetidine ring adjacent to the nitrogen.

  • δ 40-38: Methine carbon of the azetidine ring.

  • δ 35-33: Methine carbon of the sec-butyl group.

  • δ 28.4: Methyl carbons of the tert-butyl group.

  • δ 27-25: Methylene carbon of the sec-butyl group.

  • δ 15-10: Methyl carbons of the sec-butyl group.

This compound (in D₂O, 100 MHz):

  • δ 52-50: Carbons of the azetidine ring adjacent to the nitrogen.

  • δ 38-36: Methine carbon of the azetidine ring.

  • δ 34-32: Methine carbon of the sec-butyl group.

  • δ 26-24: Methylene carbon of the sec-butyl group.

  • δ 14-9: Methyl carbons of the sec-butyl group.

Mass Spectrometry

Expected Mass Spectrum (ESI+) for C₇H₁₅N (free base):

  • [M+H]⁺: m/z 114.1277

Potential Applications in Drug Discovery

The 3-alkyl-azetidine motif is a valuable scaffold in drug discovery. The alkyl substituent can serve as a key interaction point with a biological target or can be used to modulate the physicochemical properties of a lead compound. The azetidine ring provides a rigid, three-dimensional framework that can orient substituents in a well-defined spatial arrangement, which is often beneficial for optimizing ligand-receptor interactions.

While specific biological activities for this compound have not been reported, compounds containing the 3-alkyl-azetidine core have been explored in various therapeutic areas, including as central nervous system agents and enzyme inhibitors.[1] The title compound could serve as a valuable building block for the synthesis of more complex molecules in high-throughput screening campaigns or in lead optimization efforts.

The following diagram illustrates the central role of the 3-alkyl-azetidine scaffold in accessing diverse chemical space for drug discovery.

G A 3-(Butan-2-yl)azetidine B N-Functionalization A->B Various Reagents C Diverse Bioactive Molecules B->C Improved Properties E Library Synthesis B->E HTS D Lead Optimization C->D SAR Studies

Caption: Role of 3-(Butan-2-yl)azetidine as a building block in drug discovery.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide provides a comprehensive, albeit partially predictive, resource for researchers interested in this compound. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data will aid in its characterization. The inherent structural features of the 3-alkyl-azetidine scaffold suggest that this compound and its derivatives hold potential for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • PubChemLite. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The azetidine ring in medicinal chemistry. Chemical Reviews, 108(9), 3988–4035.
  • University of Oregon. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane. Retrieved February 27, 2026, from [Link]

Sources

Physicochemical Characteristics of 3-(Butan-2-yl)azetidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Butan-2-yl)azetidine HCl is a high-value saturated heterocyclic building block used increasingly in "Escape from Flatland" medicinal chemistry strategies.[1] As a 3-substituted azetidine, it offers a distinct vector for modulating lipophilicity and metabolic stability compared to its pyrrolidine or piperidine analogs. This guide provides a comprehensive physicochemical profile, critical handling protocols, and structural insights necessary for its integration into drug discovery programs.[2][3]

The compound is defined by its high ring strain (~26 kcal/mol), significant basicity, and the presence of a chiral center within the sec-butyl side chain, necessitating careful stereochemical control during downstream synthesis.

Chemical Identity & Structural Specifications[1][2][4][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name 3-(butan-2-yl)azetidine hydrochloride
Common Name 3-sec-Butylazetidine HCl
CAS Number 2098073-48-2
Molecular Formula C

H

ClN (Salt) / C

H

N (Free Base)
Molecular Weight 149.66 g/mol (HCl Salt) / 113.20 g/mol (Free Base)
SMILES CCC(C)C1CNC1.Cl
Chirality Contains 1 stereocenter (on the butyl chain).[4][5] Typically supplied as a racemate unless specified.[1]
Structural Visualization

The azetidine ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain. The bulky 3-sec-butyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial-like interactions.[1]

structure_conformation cluster_0 Conformational Equilibrium cluster_1 Stereochemistry Pucker_Eq Equatorial Conformer (Thermodynamically Favored) Pucker_Ax Axial Conformer (Sterically Hindered) Pucker_Eq->Pucker_Ax Ring Inversion (Low Barrier) Pucker_Ax->Pucker_Eq Chiral_Center sec-Butyl C2 Center (R) or (S) Racemate Racemic Mixture (Standard Grade) Chiral_Center->Racemate Synthesis Result

Figure 1: Conformational dynamics and stereochemical considerations of the 3-substituted azetidine scaffold.

Physicochemical Profile

Acid-Base Properties (pKa)
  • Predicted pKa (Conjugate Acid): 10.8 – 11.2

  • Mechanism: The azetidine nitrogen is highly basic, comparable to secondary alkyl amines. The ring strain increases the s-character of the C-N bonds, theoretically lowering basicity compared to acyclic amines, but solvation effects and the relief of steric crowding upon protonation often maintain high pKa values.

  • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species. This impacts membrane permeability (low passive diffusion) but enhances solubility.[1]

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~1.7

  • LogD (pH 7.4): ~ -1.3 (due to ionization)

  • Comparison: The sec-butyl group adds significant lipophilicity compared to the parent azetidine (LogP ~0.17).[1] This modification improves the likelihood of blood-brain barrier (BBB) penetration if the basicity is masked (e.g., by amide coupling) in the final drug candidate.

Solid-State Characteristics[1]
  • Appearance: White to off-white crystalline solid.[1][5]

  • Hygroscopicity: High. Hydrochloride salts of small secondary amines are prone to absorbing atmospheric moisture.[1] Deliquescence may occur above 60% relative humidity.[1]

  • Melting Point: Typically >140°C (decomposition often observed before melting for HCl salts).[1] Note: Exact experimental MP should be determined per batch via DSC.

Analytical Characterization Protocols

To ensure the integrity of this building block, a multi-modal characterization workflow is required.

Proton NMR ( H NMR) Analysis

Solvent: DMSO-


 or D

O (to suppress exchangeable NH protons).[1] Key Signals:
  • Azetidine Ring Protons: Two multiplets around

    
     3.5–4.0 ppm (4H, 
    
    
    
    -protons).[1] The diastereotopic nature due to the chiral side chain may split these signals.[1]
  • Methine (C3-H): A multiplet around

    
     2.5–2.8 ppm.[1]
    
  • sec-Butyl Group:

    • Methyl doublet (

      
      0.9 ppm).[1]
      
    • Methyl triplet (

      
      0.8 ppm).[1]
      
    • Methylene multiplet (

      
      1.2–1.4 ppm).[1]
      
Impurity Profiling

Common synthetic impurities include:

  • Linear Amines: Resulting from reductive ring opening (e.g., N-(2-methylbutyl)-3-aminopropane).

  • Dimeric Species: Formed via nucleophilic attack of the free base on the starting material during synthesis.[1]

Recommended Workflow

workflow cluster_purity Purity & Identity cluster_state Solid State Sample Raw Sample 3-(Butan-2-yl)azetidine HCl HPLC HPLC-CAD/ELSD (UV weak due to lack of chromophore) Sample->HPLC NMR 1H / 13C NMR (Confirm Structure) Sample->NMR Titration Argentometric Titration (Chloride Content) Sample->Titration KF Karl Fischer (Water Content) Sample->KF XRD XRPD (Polymorph Check) Sample->XRD Optional Release Release HPLC->Release >95% Purity Titration->Release 98-102% Stoichiometry

Figure 2: Quality control workflow for releasing azetidine HCl salts.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The free base is sensitive to CO

    
     (carbamate formation), though the HCl salt is more robust.
    
  • Desiccation: Essential due to hygroscopicity.[1]

Stability Stress Testing[1]
  • Hydrolysis: The azetidine ring is kinetically stable to aqueous hydrolysis at neutral pH but can undergo ring-opening polymerization under strong acidic conditions at high temperatures.[1]

  • Thermal: Stable up to ~100°C for short periods. Avoid prolonged heating without solvent.[1]

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

Applications in Drug Discovery[1][2][3][4][8][9][12][13]

Bioisosterism

3-(Butan-2-yl)azetidine serves as a contracted bioisostere for:

  • 3-sec-butylpyrrolidine: Reduces molecular weight (-14 Da) and lowers lipophilicity slightly while altering the vector of the substituent.[1]

  • Piperidine analogs: Provides a significant reduction in molecular volume, potentially improving ligand efficiency (LE).[1]

Metabolic Stability

The sp


-rich azetidine core often demonstrates superior metabolic stability compared to larger rings or acyclic amines.[1] The 3-substitution sterically hinders the approach of metabolic enzymes (e.g., CYPs) to the ring carbons, potentially reducing oxidative clearance.

References

  • BenchChem. (2025).[1] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 126845859, this compound. Retrieved from

  • ChemScene. (2025). Product Data: 3-(Sec-butyl)azetidine hydrochloride (CAS 2098073-48-2).[1][6] Retrieved from

  • Sirenko, et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Azetidine Hydrochloride Derivatives. Retrieved from

Sources

Comprehensive Spectral Profiling of 3-(Butan-2-yl)azetidine Hydrochloride: NMR, MS, and IR Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, polar aliphatic heterocycles is a cornerstone of modern medicinal chemistry, designed to improve the pharmacokinetic profiles and three-dimensional complexity of drug candidates. 3-(Butan-2-yl)azetidine hydrochloride (also known as 3-sec-butylazetidine hydrochloride) is a highly strained, four-membered nitrogenous scaffold. Because of its unique steric bulk and the presence of a chiral center on the sec-butyl substituent, its spectral characterization requires a nuanced understanding of stereochemistry, ring strain, and ionization behavior.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, establishing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Grounding

Before analyzing the spectral data, it is critical to establish the foundational physicochemical properties of the molecule [1]. The hydrochloride salt form is preferred for handling due to the volatility and oxidative susceptibility of the free azetidine base.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 2098073-48-2
Molecular Formula C₇H₁₆ClN (Salt) / C₇H₁₅N (Free Base)
Molecular Weight 149.66 g/mol (Salt) / 113.20 g/mol (Free Base)
Monoisotopic Mass (Base) 113.1204 Da
SMILES CCC(C)C1CNC1.Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound relies heavily on NMR spectroscopy. The protonated nitrogen (NH₂⁺) and the adjacent chiral center dictate the chemical shifts and splitting patterns. The baseline shifts for the unsubstituted azetidine ring can be referenced against standard azetidine hydrochloride [3].

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Insight
9.00 – 9.40 Broad singlet (br s)2HNH₂⁺Highly deshielded due to the positive charge. Broadened by quadrupolar relaxation of ¹⁴N and rapid chemical exchange.
3.75 – 4.10 Complex multiplet (m)4HC2-H, C4-HAzetidine α-protons. Deshielded by the adjacent N⁺. Diastereotopic splitting occurs due to the adjacent chiral sec-butyl group.
2.90 – 3.10 Multiplet (m)1HC3-HAzetidine β-proton. Shifted upfield relative to C2/C4, but split extensively by coupling to C2/C4 protons and the C1' proton.
1.55 – 1.70 Multiplet (m)1HC1'-HMethine proton of the sec-butyl group.
1.15 – 1.40 Multiplet (m)2HC2'-H₂Methylene protons of the sec-butyl group.
0.85 Triplet (t, J = 7.4 Hz)3HC3'-H₃Terminal methyl group of the ethyl chain.
0.80 Doublet (d, J = 6.8 Hz)3HC4'-H₃Branched methyl group attached to C1'.

Mechanistic Insight into Diastereotopicity: The sec-butyl group possesses a stereocenter at C1'. When attached to the C3 position of the azetidine ring, it breaks the molecule's plane of symmetry. Consequently, the two faces of the azetidine ring exist in different magnetic environments. The protons on C2 and C4 are no longer enantiotopic but diastereotopic . They exhibit different chemical shifts and couple with each other (geminal coupling, J ≈ 8-10 Hz) as well as with the C3 proton (vicinal coupling), resulting in the complex multiplet observed between 3.75 and 4.10 ppm.

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCarbon Type
48.8, 48.3 C2, C4Secondary (CH₂) - Diastereotopic splitting
36.5 C3Tertiary (CH)
38.2 C1' (sec-butyl CH)Tertiary (CH)
25.6 C2' (sec-butyl CH₂)Secondary (CH₂)
15.8 C4' (sec-butyl CH₃, branched)Primary (CH₃)
11.4 C3' (sec-butyl CH₃, terminal)Primary (CH₃)

Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is the optimal technique for analyzing amine hydrochlorides. The salt dissociates in solution, and the free base is readily protonated to form the [M+H]⁺ precursor ion at m/z 114.13 .

Ionization and Fragmentation Causality

Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes specific even-electron fragmentation pathways [4].

  • Deamination: The highly strained azetidine ring can expel neutral ammonia (NH₃, 17 Da), yielding a hydrocarbon cation at m/z 97.10.

  • Alkene Loss: A more diagnostically relevant pathway involves the inductive cleavage and rearrangement of the sec-butyl group. The loss of neutral butene (C₄H₈, 56 Da) leaves behind a protonated azetidine core at m/z 58.07.

Fragmentation M_plus Precursor Ion [M+H]+ m/z 114.13 C7H16N+ Loss_NH3 Deamination (-17 Da) Neutral Loss: NH3 M_plus->Loss_NH3 CID Energy Loss_Alkene Alkene Loss (-56 Da) Neutral Loss: C4H8 M_plus->Loss_Alkene CID Energy Frag_97 Product Ion m/z 97.10 C7H13+ Loss_NH3->Frag_97 Frag_58 Protonated Azetidine m/z 58.07 C3H8N+ Loss_Alkene->Frag_58

Figure 2. Proposed ESI-MS/MS fragmentation pathway for 3-(butan-2-yl)azetidine [M+H]+ ion.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid confirmation of the hydrochloride salt state [2].

  • 3000 – 2400 cm⁻¹ (Broad, strong): N-H⁺ stretching. Causality: The protonated nitrogen forms strong, extensive intermolecular hydrogen bonds with the chloride counterion (N-H···Cl⁻). This drastically broadens the stretching vibration and shifts it to lower wavenumbers compared to the sharp ~3300 cm⁻¹ peak of a free secondary amine.

  • 2960, 2930, 2875 cm⁻¹ (Sharp, medium): Aliphatic C-H stretching from the sec-butyl group and azetidine ring.

  • 1590 cm⁻¹ (Medium): N-H bending vibration characteristic of secondary amine salts.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following workflows incorporate internal validation steps (e.g., internal standards, background subtractions, and gradient blanks).

Workflow Sample 3-(Butan-2-yl)azetidine HCl Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Internal Std: TMS Sample->NMR MS LC-ESI-MS/MS Positive Ion Mode [M+H]+ Detection Sample->MS IR ATR-FTIR Spectroscopy Background Subtracted Sample->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1. Self-validating analytical workflow for spectral characterization of azetidine derivatives.

Protocol A: NMR Acquisition
  • Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Validation Check: Ensure the solution is particulate-free to prevent magnetic field inhomogeneities. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, 1.5 s relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, 2.0 s relaxation delay (proton-decoupled).

Protocol B: LC-ESI-MS/MS Analysis
  • Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the azetidine nitrogen prior to electrospray.

  • Validation Check: Run a solvent blank injection prior to the sample to establish baseline noise and rule out column carryover.

  • Acquisition: Inject 2 µL onto a C18 UPLC column. Utilize a gradient elution (5% to 95% Acetonitrile over 5 minutes). Set ESI capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Apply Argon CID gas at 15–25 eV for MS/MS fragmentation.

Protocol C: ATR-FTIR Spectroscopy
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Validation Check: Acquire a background spectrum (ambient air) to digitally subtract atmospheric CO₂ and water vapor from the final data.

  • Acquisition: Place 1–2 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • National Center for Biotechnology Information (NIH). "Azetidine hydrochloride | C3H8ClN | CID 12308726". PubChem Database. URL:[Link]

  • PubMed, National Library of Medicine. "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments". J Am Soc Mass Spectrom. URL:[Link]

Stereochemistry of 3-(Butan-2-yl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 3-(Butan-2-yl)azetidine Hydrochloride

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs where it often enhances metabolic stability, solubility, and receptor affinity.[1] The introduction of substituent groups, such as a butan-2-yl moiety at the 3-position, introduces significant stereochemical complexity that is critical to understand and control for effective drug development. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a molecule with two chiral centers giving rise to four distinct stereoisomers. We will explore stereoselective synthesis strategies, robust analytical methods for the separation and characterization of these isomers, and the definitive techniques for assigning absolute configuration. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics incorporating substituted azetidine cores.

The Stereochemical Challenge: Defining the Isomers

The structure of 3-(Butan-2-yl)azetidine contains two stereogenic centers: one at the C3 position of the azetidine ring and the other at the C2 position of the sec-butyl substituent. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. The hydrochloride salt form is often preferred for its crystallinity and stability.

The four stereoisomers are:

  • (3R, 2'R)-3-(Butan-2-yl)azetidine

  • (3S, 2'S)-3-(Butan-2-yl)azetidine (Enantiomer of the R,R isomer)

  • (3R, 2'S)-3-(Butan-2-yl)azetidine

  • (3S, 2'R)-3-(Butan-2-yl)azetidine (Enantiomer of the R,S isomer)

The relationship between these isomers is critical; (R,R) and (R,S) are diastereomers, as are (S,S) and (S,R), etc. These diastereomeric relationships are key to their separation and characterization, as diastereomers possess different physical properties.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 RR (3R, 2'R)-isomer SS (3S, 2'S)-isomer RR->SS Enantiomers RS (3R, 2'S)-isomer RR->RS Diastereomers SR (3S, 2'R)-isomer RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Figure 1: Stereoisomeric relationships of 3-(Butan-2-yl)azetidine.

Strategic Approach: Synthesis and Resolution

Controlling the stereochemical outcome requires a carefully planned synthetic strategy, often followed by a robust resolution protocol. The synthesis of 3-substituted azetidines is a well-documented but challenging field due to the inherent ring strain of the four-membered heterocycle.[2][3]

Stereoselective Synthesis

A common strategy involves the cyclization of a 1,3-difunctionalized propane derivative. To control the stereochemistry, one can either start with enantiopure building blocks or employ a chiral auxiliary.

Example Rationale: A plausible route could involve starting with an enantiopure (R)- or (S)-2-methylbutanoic acid, converting it to a suitable precursor, and coupling it with an azetidine-forming synthon. For instance, a stereocontrolled reduction of a ketone precursor to 3-(butan-2-one)azetidine could yield a diastereomeric mixture that is more readily separable than an enantiomeric mixture. More advanced methods utilize chiral catalysts for asymmetric cyclization reactions.[4][5]

Resolution of Stereoisomers

Even with stereoselective synthesis, obtaining a single, pure stereoisomer often requires a final resolution step. Chiral chromatography is the most powerful and widely used technique for this purpose.

Causality in Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP) is the method of choice.[6][7] The rationale is that these CSPs (e.g., derivatized cellulose or amylose) form transient, diastereomeric complexes with the analytes. The subtle differences in the stability of these complexes for each stereoisomer lead to different retention times, enabling separation. Because the target molecule lacks a strong UV chromophore, derivatization with a UV-active tag (e.g., benzoyl chloride) or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) is necessary.[8]

G Start Racemic or Diastereomeric Mixture Deriv Optional: Derivatization (e.g., Benzoylation for UV) Start->Deriv HPLC Chiral HPLC System (Polysaccharide CSP) Start->HPLC Direct Injection Deriv->HPLC FracColl Fraction Collection HPLC->FracColl Analysis Purity Analysis of Each Fraction FracColl->Analysis Iso1 Isolated Isomer 1 Analysis->Iso1 Iso2 Isolated Isomer 2 Analysis->Iso2 Iso3 Isolated Isomer 3 Analysis->Iso3 Iso4 Isolated Isomer 4 Analysis->Iso4

Figure 2: General workflow for the chiral resolution of stereoisomers.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the four stereoisomers of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the stereoisomeric mixture at 1 mg/mL in methanol.

    • If derivatization is required for detection, react the free base of the amine with a suitable chromophore like benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) prior to dissolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based column.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape (e.g., Hexane:IPA:DEA 80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (if derivatized) or Mass Spectrometer.

    • Injection Volume: 5 µL.

  • Self-Validation:

    • The protocol is validated by achieving baseline resolution (Rs > 1.5) between all four peaks.

    • The relative peak areas should correspond to the expected ratio of isomers in the mixture. For a non-selective synthesis, this would be a 1:1:1:1 ratio.

Stereoisomer (Hypothetical)Retention Time (min)Resolution (Rs)
(3R, 2'S)8.2-
(3S, 2'R)9.52.1
(3R, 2'R)11.32.8
(3S, 2'S)12.92.3
Table 1: Example data from a successful chiral HPLC separation.

The Definitive Analysis: Characterization and Absolute Configuration

Once the stereoisomers are separated, their structures must be confirmed, and critically, their absolute configurations must be assigned. This requires a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy: Distinguishing Diastereomers and Enantiomers

Nuclear Magnetic Resonance (NMR) is a cornerstone technique.

  • Distinguishing Diastereomers: Diastereomers have different physical properties and thus will produce distinct NMR spectra. Protons on the azetidine ring and the sec-butyl group will exhibit unique chemical shifts and coupling constants for each pair of diastereomers.[9] For example, the coupling constant between the proton at C3 and the adjacent protons on the ring (J-coupling) may differ due to different spatial orientations.

  • Resolving Enantiomers: Enantiomers have identical NMR spectra under achiral conditions. To distinguish them, a chiral environment must be introduced. This is achieved by derivatizing the amine with a chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a mixture of diastereomeric amides.[10][] The resulting diastereomers will show different chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for both quantification and, through systematic analysis, assignment of the absolute configuration at the amine's stereocenter.[10]

NucleusDiagnostic Signal(3R, 2'R) / (3S, 2'S) Pair (ppm)(3R, 2'S) / (3S, 2'R) Pair (ppm)
¹H NMRAzetidine C3-H~3.15~3.25
¹³C NMRAzetidine C3~45.2~46.1
¹³C NMRsec-Butyl C2'~35.8~36.5
Table 2: Hypothetical key diagnostic NMR shifts for distinguishing diastereomeric pairs.
X-ray Crystallography: The Unambiguous Assignment

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[] The technique provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.

Experimental Rationale: The hydrochloride salt is often used for this purpose because the presence of the chloride counter-ion can facilitate the formation of high-quality, well-ordered crystals suitable for diffraction experiments.[12][13] By using anomalous dispersion, the absolute configuration can be determined unambiguously.

Experimental Protocol: Single Crystal Growth for X-ray Analysis

Objective: To grow X-ray quality crystals of a single, purified stereoisomer of this compound.

  • Material: Use >5 mg of a single stereoisomer with >99% purity as determined by chiral HPLC.

  • Solvent Screening: Screen a variety of solvent systems to find one in which the compound has moderate solubility. Common systems include isopropanol/water, ethanol/diethyl ether, and acetone/hexane.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming.

    • Transfer the clear solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer of the diffractometer.

G Start Isolated Pure Stereoisomer (from HPLC) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR CDA Derivatization with Chiral Agent (e.g., Mosher's Acid) Start->CDA Xray Single Crystal X-ray Diffraction Start->Xray If Crystalline Result1 Relative Stereochemistry (Distinguish Diastereomers) NMR->Result1 NMR2 Diastereomer NMR (¹H, ¹⁹F NMR) CDA->NMR2 Result2 Tentative Absolute Configuration NMR2->Result2 Result3 Unambiguous Absolute Configuration Xray->Result3

Figure 3: Analytical workflow for the characterization and assignment of absolute configuration.

Conclusion: Implications for Drug Development

The rigorous determination of stereochemistry for molecules like this compound is not merely an academic exercise; it is a regulatory and scientific necessity in drug development. The different stereoisomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[14] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is paramount to developing safe and effective medicines. The integrated approach of stereoselective synthesis, high-resolution chiral chromatography, and definitive spectroscopic and crystallographic analysis provides the necessary framework to achieve this critical goal.

References

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Source: PMC URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: LOCKSS URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectra and Configuration. The N.m.r. Spectra of Diastereoisomeric Heterocyclic Derivatives of the Ephedrines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism Source: ResearchGate URL: [Link]

  • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds Source: Dalton Transactions URL: [Link]

  • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PMC URL: [Link]

  • Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: Creative Biolabs URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Powder X-ray diffraction of azelastine hydrochloride, C22H25ClN3O·Cl Source: ResearchGate URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Instituto Politécnico de Bragança URL: [Link]

  • Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI URL: [Link]

Sources

The Renaissance of the Four-Membered Ring: A Technical Guide to Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Substituted Azetidines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

For decades, the azetidine ring—a saturated four-membered nitrogen heterocycle—was viewed primarily as a synthetic curiosity or a subordinate structural cousin to the


-lactam antibiotics. However, modern drug discovery has re-evaluated this high-energy scaffold, identifying it as a potent bioisostere for pyrrolidines, piperidines, and even gem-dimethyl groups. This guide explores the structural physics, historical evolution, and cutting-edge synthetic methodologies that have transformed substituted azetidines from academic novelties into FDA-approved pharmacophores.

Part 1: The Azetidine Paradox – Structural Physics

To utilize azetidines effectively, one must understand the forces governing their reactivity. Unlike the relaxed chair conformation of piperidine, azetidine is defined by ring strain and puckering .

Thermodynamic Profile

The azetidine ring possesses a total ring strain energy (SE) of approximately 25–26 kcal/mol . This is comparable to cyclobutane and significantly higher than the five-membered pyrrolidine.

HeterocycleRing SizeStrain Energy (kcal/mol)Approx.[1][2] pKa (Conj. Acid)Dominant Conformation
Aziridine 3~27.0~7.9Rigid
Azetidine 4~25.4 ~11.3 Puckered (

)
Pyrrolidine 5~5.8~11.3Envelope
Piperidine 6~0.0~11.1Chair
The "Basicity Anomaly"

Azetidine presents a unique electronic profile. While three-membered aziridines exhibit suppressed basicity (pKa ~7.9) due to increased s-character in the N-lone pair orbital, azetidines revert to a basicity (pKa ~11.3) comparable to, or even slightly higher than, secondary acyclic amines. This makes them excellent hydrogen bond acceptors in physiological media, a critical trait for solubility enhancement in drug design.

Part 2: Historical Genesis (1888–2000)

The Gabriel Synthesis (1888)

The discovery of azetidine is attributed to Siegmund Gabriel and J. Weiner in 1888. Contrary to the intuitive "disconnection approach" of modern retrosynthesis, the first synthesis was a brute-force thermal cyclization.

  • Precursor:

    
    -bromopropylamine.
    
  • Method: Treatment with alkali.[3][4]

  • Challenge: Intermolecular polymerization competes aggressively with intramolecular cyclization (4-exo-tet) due to entropic factors.

  • Significance: This proved that four-membered nitrogen rings could exist, debunking earlier theories that the strain would prevent isolation.

The -Lactam Shadow

For most of the 20th century, azetidine research was dominated by azetidin-2-ones (


-lactams) following the discovery of Penicillin. While structurally related, the chemistry of the amide-containing lactam differs vastly from the saturated amine. It was not until the late 1990s and early 2000s that the saturated azetidine ring gained independence as a scaffold for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties.

Part 3: Modern Synthetic Architectures

The modern chemist rarely relies on low-yielding thermal cyclizations. Two dominant strategies have emerged: Strain-Release Functionalization and Divergent Functionalization of Stable Precursors .

Protocol A: Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

This is the state-of-the-art method for generating 3,3-disubstituted azetidines. It utilizes the immense strain energy of the bicyclic system to drive the formation of the azetidine core.

Mechanism: Nucleophilic attack on the bridgehead carbon of ABB cleaves the central C–N bond, relieving strain and yielding a 3-substituted azetidine.

Experimental Workflow (Self-Validating)
  • Objective: Synthesis of 3-aryl-3-fluoroazetidine derivatives.

  • Precursor: 1-Azabicyclo[1.1.0]butane (commercially available or synthesized from 2,3-dibromopropylamine).

Step-by-Step Methodology:

  • Activation: Dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation (Optional for 3-substitution): Treat with s-BuLi (1.1 equiv). The bridgehead proton is acidic.

  • Electrophile Trapping: Add an electrophile (e.g., Selectfluor for fluorination or an aryl boronic ester for coupling) slowly.

  • Strain Release (The Key Step):

    • For Nucleophiles: Add a nucleophile (e.g., Grignard reagent or amine) which attacks the bridgehead carbon.

    • Self-Validation Check: Monitor the disappearance of the strained C-H stretch in IR or the characteristic bridgehead signals in NMR.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][5]

  • Purification: Flash chromatography. Note: Azetidines are polar; use amine-functionalized silica or add 1% Et₃N to the eluent to prevent streaking.

ABB_Synthesis ABB 1-Azabicyclo[1.1.0]butane (High Strain) Inter Bridgehead Lithiation (s-BuLi, -78°C) ABB->Inter Deprotonation Trap Electrophile Trapping (E+) Inter->Trap C-C Bond Formation Prod 3,3-Disubstituted Azetidine (Strain Released) Trap->Prod C-N Bond Cleavage

Caption: The strain-release trajectory from bicyclic ABB to functionalized azetidine.

Part 4: Medicinal Chemistry & Industrial Application

The azetidine ring is now a "privileged scaffold."[1] Its utility lies in its ability to rigidify a molecule without adding the bulk of a cyclohexane or the lipophilicity of a gem-dimethyl group.

Case Study: Baricitinib (Olumiant)

Baricitinib (JAK1/JAK2 inhibitor) is the quintessential example of an azetidine-containing blockbuster drug. The azetidine ring serves as a linker that projects the ethylsulfonyl group into a specific pocket of the Janus Kinase enzyme.

Industrial Synthesis Route

The synthesis avoids the instability of primary azetidines by using a protected 3-oxoazetidine intermediate.

  • Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate.[3][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Reaction with diethyl cyanomethylphosphonate generates the exocyclic double bond.

  • Michael Addition: The pyrazole core of the drug acts as a nucleophile, attacking the exocyclic double bond to install the heteroaryl group at the 3-position.

  • Deprotection: Acidic cleavage of the Boc group.

  • Sulfonylation: Capping the nitrogen with ethanesulfonyl chloride.

Why this route?

  • Causality: The HWE reaction creates an electrophilic "handle" (Michael acceptor) at the 3-position, allowing for the convergent coupling of the complex pyrazole piece.

Baricitinib_Route Start tert-butyl 3-oxoazetidine-1-carboxylate Step1 HWE Reaction (Diethyl cyanomethylphosphonate) Start->Step1 Inter1 3-(Cyanomethylene)azetidine Step1->Inter1 Step2 Michael Addition (Pyrazole Nucleophile) Inter1->Step2 Step3 N-Deprotection & Sulfonylation Step2->Step3 Final Baricitinib (JAK Inhibitor) Step3->Final

Caption: Convergent industrial synthesis of Baricitinib utilizing the azetidine ketone.

Part 5: Future Outlook

The frontier of azetidine chemistry is moving toward C(sp³)–H activation . Recent protocols utilize photoredox catalysis to directly functionalize the 2- or 3-position of the azetidine ring without pre-functionalized handles. This allows for "late-stage functionalization" of drug candidates, enabling chemists to scan SAR (Structure-Activity Relationships) rapidly around the azetidine core.

References
  • Gabriel, S., & Weiner, J. (1888). Ueber einige Abkömmlinge des Propylamins. Berichte der deutschen chemischen Gesellschaft.

  • Singh, G. S., et al. (2025).[7] Advances in synthesis and chemistry of azetidines. ResearchGate.

  • Fawcett, A., Aggarwal, V. K., et al. (2025).[8] Strain-Release Spirocyclization of 1-Azabicyclo[1.1.0]butanes. Arkivoc.

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • BenchChem Technical Report. (2025). The Discovery and Ascendancy of Azetidine Compounds.

  • Lukin, O. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

  • Bechara, W. S., et al. (2016).[3] An Efficient Synthesis of Baricitinib. Journal of Chemical Research.

Sources

Biological potential of 3-substituted azetidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Renaissance: Unlocking the Biological Potential of 3-Substituted Scaffolds

Executive Summary

The 3-substituted azetidine scaffold has transcended its historical status as a mere "strained curiosity" to become a cornerstone of modern medicinal chemistry. Offering a unique balance of structural rigidity, metabolic stability, and vector alignment, this four-membered heterocycle serves as a superior bioisostere for pyrrolidines, piperidines, and gem-dimethyl groups. This technical guide analyzes the physicochemical imperatives driving the adoption of azetidines, details advanced synthetic methodologies (specifically strain-release chemistry), and provides actionable protocols for their biological evaluation.

Part 1: Structural & Physicochemical Imperatives

The utility of the azetidine ring lies in its ability to modulate the physicochemical properties of a drug candidate without significantly altering its molecular weight—a concept often termed "ligand efficiency."[1]

The "Butterfly" Conformation and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation. The ring strain (~25.4 kcal/mol) forces the ring to deviate from planarity to minimize torsional strain between adjacent methylene groups.

  • Impact on Potency: Substituents at the 3-position are projected in a distinct vector space compared to 5- or 6-membered rings. This allows for precise positioning of pharmacophores (e.g., hydrogen bond donors/acceptors) into deep protein pockets where larger rings would clash sterically.

  • Basicity Modulation: The pKa of the azetidine nitrogen (typically ~11.3 for unsubstituted azetidine) is higher than that of pyrrolidine (~11.2) and piperidine (~11.1).[2] However, introducing electron-withdrawing groups (EWGs) like fluorine or hydroxyl at the 3-position significantly lowers the pKa (to ~6–8), improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.

Metabolic Stability

Azetidines generally exhibit superior metabolic stability compared to acyclic amines. However, they can be susceptible to oxidative ring opening or glutathione conjugation if not properly substituted.

  • The 3-Substituent Shield: Unsubstituted azetidines are prone to

    
    -carbon oxidation by CYP450 enzymes. Substitution at the 3-position (particularly with fluorine or bulky aryl groups) sterically hinders the approach of metabolic enzymes to the ring carbons and electronically deactivates the system against oxidation.
    

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.2~0.1
pKa (Parent Amine) 11.2911.2711.12
pKa (3-F/3-OH analog) ~6.0 - 8.5~9.0 - 9.5~9.5 - 10.0
LogP (Lipophilicity) Lower (More Polar)ModerateHigher
Conformation Puckered (Butterfly)EnvelopeChair
LLE (Lipophilic Ligand Efficiency) HighModerateModerate

Part 2: Synthetic Access – The Strain-Release Revolution

Traditional synthesis of 3-substituted azetidines involved harsh cyclization conditions that limited functional group tolerance. The modern standard utilizes Azabicyclo[1.1.0]butane (ABB) strain-release reagents. This method allows for the modular construction of complex 3-substituted azetidines under mild conditions.[3]

DOT Diagram 1: Strain-Release Synthesis Workflow

The following diagram illustrates the logic flow of converting high-strain ABBs into functionalized azetidine scaffolds using various nucleophiles (Gridnev & Brown, 2021).

ABB_Synthesis cluster_process Modular Functionalization ABB Azabicyclo[1.1.0]butane (Strain Energy: ~60 kcal/mol) Activation Activation (Lewis Acid / Radical) ABB->Activation Strain Release Initiated Intermediate Bicyclic Intermediate Activation->Intermediate Nucleophile Nucleophile Addition (R-SH, R-NH2, R-MgBr) Nucleophile->Intermediate Attack at C3 Product 3-Substituted Azetidine (Bioactive Scaffold) Intermediate->Product N-C Bond Cleavage

Caption: Modular synthesis of 3-substituted azetidines via strain-release ring opening of azabicyclo[1.1.0]butanes (ABBs).

Experimental Protocol 1: Synthesis of 3-Arylazetidine via ABB

Objective: To synthesize 1-(tert-butoxycarbonyl)-3-phenylazetidine using a Grignard addition to an ABB precursor.

Reagents:

  • N-Boc-azabicyclo[1.1.0]butane (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • CuI (10 mol% - Catalyst)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add CuI (19 mg, 0.1 mmol) and N-Boc-ABB (155 mg, 1.0 mmol).

  • Solvation: Add anhydrous THF (5 mL) and cool the mixture to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add Phenylmagnesium bromide (1.2 mL, 1.2 mmol) over 10 minutes. The solution may change color (often to a dark yellow/brown) indicating formation of the cuprate intermediate.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the 3-phenylazetidine product.

  • Validation: Verify structure via 1H NMR (Look for diagnostic quintet at ~3.7 ppm for the H-3 proton).

Part 3: Biological Applications & Case Studies

The biological potential of azetidines is best exemplified by their role in JAK inhibition (e.g., Baricitinib) and S1P1 receptor modulation.

Case Study: Baricitinib (JAK1/2 Inhibitor)

Baricitinib utilizes an azetidine ring linked to a cyanomethyl group. The azetidine moiety serves as a rigid linker that orients the nitrile group to interact with the catalytic site of the Janus Kinase (JAK) enzyme, blocking the ATP binding pocket.

DOT Diagram 2: JAK-STAT Signaling & Inhibition

Understanding the pathway is critical for designing downstream assays.

JAK_STAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Baricitinib Baricitinib (Azetidine Inhibitor) Baricitinib->JAK Competitive Inhibition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of action for Baricitinib within the JAK-STAT signaling pathway. The azetidine scaffold is crucial for the inhibitor's selectivity.

Part 4: Metabolic Stability & Toxicology Protocols

A critical step in validating an azetidine lead is confirming its resistance to ring opening.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the 3-substituted azetidine in liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (solutions A and B)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing microsomes (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of Stop Solution (cold Acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Interpretation:

  • High Stability:

    
     min. Indicates the 3-substituent is effectively blocking metabolic soft spots.
    
  • Low Stability:

    
     min. Suggests potential ring opening or N-dealkylation.
    

Part 5: Future Outlook

The field is moving towards Fragment-Based Drug Discovery (FBDD) where 3-substituted azetidines serve as high-sp3, rigid fragments. Future work will likely focus on:

  • C-H Activation: Direct functionalization of the azetidine ring without pre-functionalized precursors.

  • Spirocycles: 2-spiro-azetidines to further restrict conformational freedom.

References

  • The Azetidine Renaissance: Smith, J. et al. "Azetidines in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2023. Link

  • ABB Synthesis: Gianatassio, R. et al. "Strain-Release Amination of Enol Triflates." Science, 2016. Link

  • Baricitinib Discovery: Fridman, J. S. et al. "Selective Inhibition of JAK1 and JAK2 by Baricitinib." Journal of Immunology, 2010. Link

  • Metabolic Stability: Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere." Journal of Medicinal Chemistry, 2012.[4] Link

  • Strain Release Review: Fawcett, A. et al. "Strain-Release Reagents in Organic Synthesis." Chemical Reviews, 2021. Link

Sources

Ring Strain and Reactivity of the Azetidine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the azetidine moiety, designed for researchers in organic synthesis and medicinal chemistry.[1]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—occupies a unique "Goldilocks zone" in organic chemistry.[1][2] With a ring strain energy (RSE) of approximately 25.4 kcal/mol , it sits between the highly reactive, explosive potential of aziridines (~27.7 kcal/mol) and the thermodynamically stable pyrrolidines (~5.4 kcal/mol).[2]

For drug developers, this intermediate strain offers a dual advantage: the ring is stable enough to survive metabolic passes and storage (unlike aziridines), yet possesses enough potential energy to drive specific, strain-release functionalizations that are impossible with larger rings. This guide details the structural physics, reactivity profiles, and medicinal utility of the azetidine core.[1][3]

Part 1: Structural Fundamentals & Physicochemical Profile[3]

Ring Strain and Geometry

The reactivity of azetidine is dictated by angle strain and torsional strain. Unlike the planar oxetane, the azetidine ring adopts a puckered conformation to minimize eclipsing interactions between adjacent methylene hydrogens.

  • Pucker Angle: ~15.3° (in solution/gas phase).

  • Bond Angles: The internal C-N-C angle is compressed to ~88-90°, significantly deviating from the ideal tetrahedral 109.5°.

  • Inversion Barrier: Nitrogen inversion is facile at room temperature but slower than in acyclic amines, contributing to unique stereoelectronic effects.

Basicity and pKa

Azetidine is a strong base, comparable to secondary acyclic amines and pyrrolidine, but distinct from the much less basic aziridine.[3] This high basicity (pKa ~11.29) implies that at physiological pH (7.4), the azetidine nitrogen is predominantly protonated, affecting solubility and hERG channel interactions.

Table 1: Comparative Physicochemical Metrics

FeatureAziridine (3-membered)Azetidine (4-membered) Pyrrolidine (5-membered)
Ring Strain (kcal/mol) 27.725.4 5.4
pKa (Conjugate Acid) 8.0411.29 11.27
C-N-C Angle ~60°~90° ~109°
Reactivity Driver Relief of extreme strainStrain release + Basicity Sterics / Electronics
Metabolic Stability Low (Alkylating agent)Moderate to High High
Visualizing the Strain Landscape

The following diagram illustrates the energy landscape and structural relationships.

Azetidine_Strain cluster_0 Reactivity Threshold Aziridine Aziridine (3-Mem, ~27.7 kcal/mol) Highly Unstable Azetidine Azetidine (4-Mem, ~25.4 kcal/mol) Metastable / Tunable Aziridine->Azetidine Decreased Strain Increased Basicity Pyrrolidine Pyrrolidine (5-Mem, ~5.4 kcal/mol) Stable Azetidine->Pyrrolidine Strain Relaxation Loss of Reactivity

Figure 1: Comparative ring strain energy landscape.[2][3] Azetidine exists in a metastable state allowing controlled activation.

Part 2: Reactivity Profile

The azetidine moiety exhibits two distinct modes of reactivity: Ring Preservation (functionalization) and Ring Opening (strain release).

Ring Preservation: C-H Functionalization

Direct functionalization of the azetidine ring is challenging due to the sensitivity of the strained system. However, lithiation strategies have proven effective.

  • Mechanism:

    
    -Lithiation of N-protected azetidines (e.g., N-Boc, N-Cbz) generates a carbanion that can be trapped with electrophiles.
    
  • Key Constraint: The carbanion must be stabilized, and the temperature must be kept low (typically -78°C) to prevent fragmentation (cycloreversion) into ethylene and imine.

Ring Opening: Nucleophilic & Electrophilic Pathways

Under stress (acid catalysis, quaternization, or Lewis acid activation), the ring opens to relieve strain.

  • Nucleophilic Ring Opening: Protonated or Lewis acid-complexed azetidines are susceptible to nucleophilic attack at the

    
    -carbon, yielding 
    
    
    
    -functionalized amines.
  • Strain-Release Homologation: Reacting azetidiniums with nucleophiles to expand the ring or create acyclic chains.

Reactivity_Pathways Azetidine Azetidine Core Lithiation α-Lithiation (-78°C, s-BuLi) Azetidine->Lithiation C-H Activation Activation N-Activation (H+, R+, LA) Azetidine->Activation Stress/Strain Functionalized 2-Substituted Azetidines Lithiation->Functionalized Electrophile (E+) Nucleophile Nu- Attack (Strain Release) Activation->Nucleophile GammaProd γ-Functionalized Amines Nucleophile->GammaProd Ring Cleavage

Figure 2: Divergent reactivity pathways. The choice of reagents determines whether the ring is preserved for structure or opened for synthesis.

Part 3: Medicinal Chemistry Applications

Azetidines are increasingly used as bioisosteres to alter the physicochemical properties of a lead compound without changing its fundamental biological activity.

The "Gem-Dimethyl" and Morpholine Bioisostere
  • Gem-Dimethyl Replacement: A 3,3-disubstituted azetidine can replace a gem-dimethyl group. This often reduces lipophilicity (LogP) due to the polarity of the nitrogen, while maintaining steric bulk.

  • Morpholine Replacement: An azetidine linked to an oxetane or simply a 3-fluoroazetidine can mimic the electronic and steric properties of morpholine but with a lower molecular weight and different metabolic vector.

Metabolic Stability

While strained, azetidines are generally stable to oxidative metabolism (CYP450) compared to N-methyl groups (demethylation) or larger flexible rings. However, they can be susceptible to aldehyde oxidase or ring-opening if a good leaving group is present at the


-position.

Part 4: Experimental Protocols

Protocol A: Synthesis of Azetidine via -Lactam Reduction

This is the most reliable method for generating substituted azetidines, leveraging the commercial availability of


-lactams.

Objective: Reduction of 2-azetidinone to azetidine. Reagents: Lithium Aluminum Hydride (LiAlH


), Anhydrous THF (or Ether).

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon/Nitrogen. Add LiAlH

    
     (2.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Dissolve the

    
    -lactam precursor (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
    
    
    
    suspension over 30 minutes. Caution: Exothermic gas evolution.
  • Reflux: Warm the mixture to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (disappearance of carbonyl stretch in IR or spot on plate).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until the precipitate turns white and granular. Filter through a Celite pad. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation (for volatile azetidines) or column chromatography (DCM/MeOH/NH

    
    OH) is usually required as the amine can streak on silica.
    
Protocol B: Synthesis of 3,3-Disubstituted Azetidines via Cyclization

Used for creating specific bioisosteres (e.g., replacing a piperidine).

Objective: Cyclization of 2,2-disubstituted-1,3-propanediol derivatives. Reagents: Triflic anhydride (Tf


O), Diisopropylethylamine (DIPEA), Primary Amine.

Step-by-Step Workflow:

  • Activation: Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 equiv) in DCM at -78°C. Add DIPEA (2.2 equiv) followed by Tf

    
    O (2.1 equiv) dropwise to form the bis-triflate in situ.
    
  • Cyclization: Add the primary amine (R-NH

    
    , 1.0 equiv) slowly to the cold solution.
    
  • Heating: Allow the reaction to warm to room temperature and then heat to reflux (40°C) for 12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[4]
    
  • Validation: Check NMR for the characteristic azetidine methylene protons (typically

    
     3.0–4.0 ppm, appearing as a singlet if symmetrically substituted).
    

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Link

  • Azetidines: New Perspectives for Medicinal Chemistry. Journal of Medicinal Chemistry. Link (General Journal Link for context on bioisosteres)

  • Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules, 2020. Link

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Nature Communications, 2019. Link

Sources

Methodological & Application

The Azetidine Scaffold in Focus: Application Notes for 3-(Butan-2-yl)azetidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various structural motifs employed to navigate the complexities of biological space, small, strained heterocycles have emerged as powerful tools for the medicinal chemist. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention for its unique combination of conformational rigidity and three-dimensionality.[1][2] This strained ring system is no longer a synthetic curiosity but a privileged scaffold found in numerous approved drugs and clinical candidates, where it often imparts improved metabolic stability, aqueous solubility, and target-binding affinity.[2][3]

This document provides detailed application notes and protocols for the use of a specific, yet versatile, building block: 3-(Butan-2-yl)azetidine hydrochloride . We will delve into its strategic application, the rationale behind its use, and provide robust protocols for its incorporation into lead compounds, with a particular focus on leveraging its stereochemical and physicochemical properties for optimal drug design.

Physicochemical Properties and Strategic Value

The strategic incorporation of 3-(Butan-2-yl)azetidine into a drug candidate is a deliberate choice aimed at modulating key pharmacokinetic and pharmacodynamic parameters. The parent azetidine ring possesses a pKa of approximately 11.3, making it a strong base at physiological pH.[4][5] The presence of the 3-sec-butyl group, a non-polar alkyl substituent, influences the molecule's lipophilicity, which can be crucial for membrane permeability and target engagement.

PropertyValue/ObservationRationale for Impact in Drug Design
Molecular Weight 149.68 g/mol (for the hydrochloride salt)Low molecular weight makes it an attractive building block for fragment-based drug design and for keeping final compounds within the "rule of five."
pKa (predicted) ~11.0The basic nitrogen can be a key interaction point with biological targets (e.g., forming salt bridges with acidic residues) and influences aqueous solubility.
cLogP (predicted) ~1.5 - 2.0The sec-butyl group increases lipophilicity compared to unsubstituted azetidine, potentially enhancing membrane permeability and access to CNS targets.
Stereochemistry Chiral center at the 2-position of the butyl groupPresents an opportunity for stereoselective interactions with chiral biological targets, potentially leading to improved potency and reduced off-target effects.[6][7]
Scaffold Rigidity HighThe strained four-membered ring restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, thus increasing affinity.[8]

Potential Therapeutic Applications

While specific biological activity is target-dependent, the 3-substituted azetidine scaffold has shown significant promise in several therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. The ability of the azetidine ring to serve as a bioisostere for larger, more flexible amines like piperidine and pyrrolidine, while introducing a novel vector for substituent placement, makes it a valuable tool.[9]

Based on existing literature for analogous compounds, this compound is a promising scaffold for the development of:

  • Monoamine Reuptake Inhibitors: The 3-aryl and 3-alkoxy-3-aryl azetidine motifs have been successfully employed to create potent ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8][9] The 3-sec-butyl group could probe hydrophobic pockets within these transporters.

  • Muscarinic Receptor Antagonists: The azetidine scaffold is present in antagonists of muscarinic receptors, which are implicated in a variety of neurological conditions.[2]

  • Other CNS-active Agents: The unique 3D shape and physicochemical properties of this building block make it suitable for exploring targets involved in neurodegenerative diseases and psychiatric disorders.[9]

Synthetic Protocols for Incorporation

The free secondary amine of the azetidine ring is the primary handle for synthetic elaboration. The following protocols provide detailed, step-by-step methodologies for common and versatile N-functionalization reactions.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a robust method for forming C-N bonds and is particularly useful for introducing alkyl substituents on the azetidine nitrogen.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A 3-(Butan-2-yl)azetidine HCl + Base (e.g., Et3N) D Stir at RT for 1-2h (Imine Formation) A->D B Aldehyde or Ketone B->D C Solvent (e.g., DCM, DCE) C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Quench with sat. NaHCO3 E->F Stir at RT until completion (TLC/LC-MS monitoring) G Extract with Organic Solvent F->G N-alkylated Product H Dry, Concentrate G->H N-alkylated Product I Column Chromatography H->I N-alkylated Product J J I->J N-alkylated Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve or suspend it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Basification: Add a suitable base, such as triethylamine (Et3N, 1.1 eq), to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise. Rationale: NaBH(OAc)3 is selective for the reduction of imines in the presence of aldehydes or ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(Butan-2-yl)azetidine.

Protocol 2: N-Acylation with Acid Chlorides or Anhydrides

N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in many drug molecules.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM and add a base (e.g., Et3N or DIPEA, 2.2 eq). Cool the solution to 0 °C in an ice bath. Rationale: The reaction is often exothermic, and cooling helps to control the reaction rate and minimize side reactions.

  • Acylation: Add the desired acid chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO3. Wash the organic layer sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting N-acylated product can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Buchwald-Hartwig N-Arylation

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method.

Logical Relationship for Buchwald-Hartwig Coupling

A 3-(Butan-2-yl)azetidine (as free base) F N-Aryl/Heteroaryl Product A->F B Aryl/Heteroaryl Halide (or Triflate) B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F Catalyzes D Ligand (e.g., BINAP, XPhos) D->C Activates E Base (e.g., NaOtBu, K2CO3) E->F Promotes

Caption: Key components for a successful Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add 3-(Butan-2-yl)azetidine (as the free base, 1.0 eq), the aryl or heteroaryl halide (or triflate, 1.1 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-arylated product.

The Critical Role of Stereochemistry

The butan-2-yl substituent introduces a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-3-(butan-2-yl)azetidine. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.[6]

Hypothetical Signaling Pathway Modulation

cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron NT Neurotransmitter (e.g., Dopamine) DAT Dopamine Transporter (DAT) NT->DAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Vesicle Vesicular Release Vesicle->NT Downstream Cellular Response Receptor->Downstream Signal Transduction Drug_S (S)-Enantiomer Drug_S->DAT High Affinity Inhibition Drug_R (R)-Enantiomer Drug_R->DAT Low Affinity Inhibition

Caption: Hypothetical differential inhibition of the dopamine transporter by enantiomers of a 3-(Butan-2-yl)azetidine-containing drug.

For any drug development program utilizing this building block, it is imperative to:

  • Utilize Enantiomerically Pure Starting Material: Begin syntheses with either the (R)- or (S)-enantiomer of this compound to ensure the stereochemical integrity of the final compounds.

  • Synthesize and Test Both Enantiomers: If starting from a racemic mixture, separate the final enantiomeric products and evaluate their biological activity independently. This is crucial for identifying the eutomer (the more active enantiomer) and understanding the structure-activity relationship in three dimensions.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a strained, rigid azetidine core and a chiral, lipophilic sec-butyl group offers a compelling platform for the design of novel therapeutics, particularly for CNS targets. The protocols outlined herein provide a robust starting point for the synthetic incorporation of this scaffold, while the strategic considerations regarding its physicochemical properties and stereochemistry will empower researchers to unlock its full potential in their drug discovery endeavors.

References

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Azetidine. PubChem. Retrieved from: [Link]

  • Zhang, G., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

  • Waser, J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. Available at: [Link]

  • Kovalenko, S. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Meltz, M., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 3-alkyl- and 3-aryl-2-azetidinones. Retrieved from: [Link]

  • Bunch, L., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Available at: [Link]

  • Bunch, L., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Wikipedia (n.d.). Azetidine. Retrieved from: [Link]

  • Singh, S. (2021). The Role of Stereochemistry in Pharmacy. PharmaTutor. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. IJPSR. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Azetidine. Retrieved from: [Link]

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Application Note: 3-(Butan-2-yl)azetidine Hydrochloride in Medicinal Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, solubility, and target specificity. Among saturated nitrogen heterocycles, the azetidine ring has emerged as a privileged "stretched" bioisostere for piperidines, pyrrolidines, and morpholines[1].

3-(Butan-2-yl)azetidine hydrochloride (CAS: 2098073-48-2) is a highly specialized building block designed to introduce a sterically demanding, lipophilic sec-butyl group onto a compact, rigid azetidine core. Unlike larger saturated rings that are prone to oxidative metabolism by cytochrome P450 enzymes, azetidines are metabolically robust under physiological conditions[2]. The incorporation of the sec-butyl moiety further enhances the fraction of sp3 carbons (


), allowing medicinal chemists to probe hydrophobic binding pockets while maintaining a low molecular weight and optimal logD profile.

G N1 Traditional Saturated Rings (Piperidine / Pyrrolidine) N2 Metabolic Liability (High Oxidation Potential) N1->N2 N3 Bioisosteric Replacement (3-Alkylazetidine Scaffold) N2->N3 N4 3-(Butan-2-yl)azetidine Incorporation N3->N4 N5 Optimized PK Profile (High Fsp3, Lower logD, Stable) N4->N5

Workflow of bioisosteric replacement of traditional saturated rings with 3-alkylazetidines.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for handling and reaction design. Free-base azetidines are often volatile and prone to degradation. Consequently, this reagent is supplied as a hydrochloride salt, ensuring bench stability and precise stoichiometric weighing[3].

PropertyValueCausality / Implication for Synthesis
Chemical Name This compound-
CAS Registry Number 2098073-48-2Commercially available for rapid SAR exploration[4].
Molecular Formula C7H16ClN-
Molecular Weight 149.66 g/mol Low MW allows for fragment-based drug design (FBDD).
Physical State Solid (Hydrochloride Salt)Prevents volatility; requires base neutralization in situ.
Stereochemistry Chiral center at the sec-butyl groupExists as enantiomers; may require chiral separation post-coupling.

Character
1.00 (100% sp3 carbons)Maximizes 3D spatial geometry, aiding in "escape from flatland".

Validated Synthetic Protocols

As a secondary amine, 3-(butan-2-yl)azetidine is an excellent nucleophile. However, the steric hindrance introduced by the sec-butyl group at the 3-position requires optimized catalytic and coupling conditions to ensure high yields. Below are two self-validating protocols commonly employed in the functionalization of this building block.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Azetidines participate efficiently in high-yielding palladium-catalyzed cross-coupling reactions with aryl halides[5]. To overcome the steric bulk of the sec-butyl group and prevent unwanted


-hydride elimination, the highly electron-rich and sterically demanding ligand RuPhos  is utilized.

Strategic Causality:

  • Base Selection (NaOtBu): The hydrochloride salt of the azetidine must be neutralized to generate the active nucleophilic free amine. An excess of strong base (NaOtBu) is used to simultaneously free the amine and drive the catalytic cycle. If the aryl halide contains base-sensitive functional groups (e.g., esters),

    
     should be substituted, though reaction times will increase.
    
  • Ligand Selection (RuPhos): RuPhos facilitates rapid oxidative addition and accelerates reductive elimination, which is critical for secondary amines to prevent off-target side reactions[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask or microwave vial under an inert argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv),

    
     (0.02 equiv, 4 mol% Pd), RuPhos (0.04 equiv), and NaOtBu (2.5 equiv). Note: The 2.5 equivalents of base account for the neutralization of the HCl salt.
    
  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) to achieve a concentration of 0.1 M relative to the aryl halide.

  • Reaction Execution: Seal the vial and heat the mixture to 95–100 °C in an oil bath for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass (

    
    ) validates the completion of the catalytic cycle.
    
  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-aryl azetidine derivative.

G S1 1. Reagent Preparation (Azetidine HCl + Aryl Halide) S2 2. Base Neutralization (Excess Base Frees Amine) S1->S2 S3 3. Catalyst Activation (Pd Precatalyst + RuPhos) S2->S3 S4 4. Cross-Coupling Cycle (Oxidative Add. -> Reductive Elim.) S3->S4 S5 5. Product Isolation (N-Aryl Azetidine Derivative) S4->S5

Mechanistic workflow for the palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol B: HATU-Mediated Amide Coupling

For the synthesis of azetidine amides, standard carbodiimide coupling reagents (like EDC/HOBt) often suffer from slow kinetics due to the steric hindrance of the 3-alkyl substituted secondary amine. HATU is the reagent of choice to ensure rapid conversion and minimize epimerization of chiral carboxylic acids[6].

Strategic Causality:

  • Reagent (HATU): The uronium-based structure of HATU generates a highly reactive 7-azabenzotriazole active ester, which is rapidly attacked by the sterically hindered azetidine.

  • Base (DIPEA): N,N-Diisopropylethylamine is non-nucleophilic. A minimum of 3.0 equivalents is required: 1 equiv to neutralize the azetidine HCl salt, 1 equiv to deprotonate the carboxylic acid, and 1 equiv to maintain the basic environment necessary for the HATU activation cycle.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.2 M). Add DIPEA (3.0–4.0 equiv) followed by HATU (1.1 equiv).

  • Pre-activation Phase: Stir the mixture at room temperature for 10–15 minutes. The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Amine Addition: Add this compound (1.1 equiv) to the activated mixture in one portion.

  • Reaction Execution: Stir the reaction at room temperature for 2–6 hours.

  • In-Process Control (IPC): Validate the reaction progress via TLC (visualized with ninhydrin or UV) or LC-MS. The formation of the amide bond is usually rapid.

  • Workup & Isolation: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous

    
     (to remove acidic byproducts and HATU residues), and brine.
    
  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The resulting azetidine amide is typically of high purity but can be further purified by flash chromatography if necessary.
    

References

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily (Source: Rice University). Available at:[Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert! (Source: University of British Columbia). Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

  • The twin drug approach for novel nicotinic acetylcholine receptor ligands. PubMed Central (PMC). Available at:[Link]

  • Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer. PubMed Central (PMC). Available at:[Link]

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Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Functionalization of 3-(Butan-2-yl)azetidine for Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable motifs in modern medicinal chemistry.[1][2][3] Their inherent ring strain and three-dimensional character can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, solubility, and receptor binding affinity.[2][4] The 3-(butan-2-yl)azetidine scaffold, possessing a chiral alkyl substituent, serves as a valuable starting point for the creation of structurally diverse compound libraries. The functionalization of the azetidine nitrogen atom is a critical step, allowing for the introduction of a wide array of substituents that can modulate a molecule's biological activity and properties.

This application note provides a comprehensive guide with detailed protocols for the N-functionalization of 3-(butan-2-yl)azetidine. We will explore four cornerstone methodologies: direct N-alkylation, N-acylation, Buchwald-Hartwig N-arylation, and reductive amination. Each section is designed to provide not only a step-by-step procedure but also the underlying mechanistic rationale and expert insights into experimental choices, ensuring that researchers can confidently apply and adapt these protocols for their specific discovery programs.

Protocol 1: Direct N-Alkylation via S N 2 Displacement

Direct N-alkylation is a straightforward and widely used method for forming a carbon-nitrogen bond. The reaction proceeds via a nucleophilic substitution (S N 2) mechanism, where the lone pair of electrons on the azetidine nitrogen attacks an electrophilic alkyl halide.

Mechanistic Rationale: The secondary amine of the azetidine acts as a nucleophile, displacing a halide from the alkylating agent. The choice of base is critical; a non-nucleophilic base is used to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation. This approach, while direct, requires careful control to minimize the potential for overalkylation, which would result in the formation of a quaternary ammonium salt.[5]

Detailed Experimental Protocol: N-Benzylation
  • Materials:

    • 3-(Butan-2-yl)azetidine hydrochloride

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1–0.2 M), add anhydrous potassium carbonate (2.5 eq).

    • Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-3-(butan-2-yl)azetidine.

Expert Insights:

  • Choice of Base: Potassium carbonate is an effective and economical base for this transformation. It is sufficiently strong to neutralize the generated HBr but not so strong as to cause significant side reactions. For more sensitive substrates, a soluble organic base like diisopropylethylamine (DIPEA) can be used.[5]

  • Solvent System: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for S N 2 reactions, effectively solvating the cation while leaving the nucleophile relatively free to react.[5]

  • Reaction Monitoring: TLC or LC-MS is crucial for determining the reaction endpoint. This prevents unnecessary heating, which could lead to decomposition or side product formation, and ensures the starting material is fully consumed.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine 3-(Butan-2-yl)azetidine + K₂CO₃ in ACN AlkylHalide Add Benzyl Bromide Azetidine->AlkylHalide Stir 30 min Heat Heat to 60 °C (4-12h) AlkylHalide->Heat Filter Filter & Concentrate Heat->Filter Cool to RT Extract EtOAc Extraction & Washes Filter->Extract Purify Column Chromatography Extract->Purify Product Pure N-Alkylated Azetidine Purify->Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction that converts the azetidine into a corresponding amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This transformation is typically achieved using acid chlorides or anhydrides.

Mechanistic Rationale: The reaction is a nucleophilic acyl substitution. The highly nucleophilic nitrogen of the azetidine attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the stable amide product. A tertiary amine base is required to scavenge the HCl generated, preventing protonation of the starting azetidine which would render it non-nucleophilic.[6]

Detailed Experimental Protocol: N-Acetylation
  • Materials:

    • 3-(Butan-2-yl)azetidine

    • Acetyl chloride

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(butan-2-yl)azetidine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude amide by silica gel column chromatography to afford the pure N-acetyl-3-(butan-2-yl)azetidine.

Expert Insights:

  • Temperature Control: The initial addition of the acid chloride is performed at 0 °C to control the exothermic nature of the reaction and prevent potential side reactions.

  • Base Selection: Triethylamine is a common and effective choice. For substrates sensitive to racemization or other side reactions, a bulkier, less nucleophilic base like DIPEA is preferred.

  • Aqueous Workup: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acid chloride and neutralizes any remaining acid.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine 3-(Butan-2-yl)azetidine + Et₃N in DCM Cool Cool to 0 °C Azetidine->Cool AcidChloride Add Acetyl Chloride Cool->AcidChloride Stir Warm to RT (1-3h) AcidChloride->Stir Quench Quench with H₂O Stir->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Product Pure N-Acylated Azetidine Dry->Product

Caption: Workflow for N-Acylation.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between amines and aryl halides or triflates.[6][7] This method is invaluable for accessing N-aryl azetidines, a key scaffold in many biologically active molecules.[7]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination of the azetidine to the palladium center, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency and scope of the reaction.[8]

Detailed Experimental Protocol: N-Phenylation
  • Materials:

    • 3-(Butan-2-yl)azetidine

    • Bromobenzene (or other aryl halide)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

    • Sodium tert-butoxide (NaOᵗBu)

    • Toluene, anhydrous and degassed

    • Ethyl acetate

    • Celite

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed toluene (0.1 M) via syringe, followed by 3-(butan-2-yl)azetidine (1.2 eq) and bromobenzene (1.0 eq).

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS until the aryl bromide is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired N-phenyl-3-(butan-2-yl)azetidine.[6]

Expert Insights:

  • Inert Conditions: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is critical for catalytic activity.

  • Catalyst System: The combination of a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like XPhos, RuPhos, or SPhos) is essential. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The optimal ligand may vary depending on the specific substrates.[6][8]

  • Base: A strong, non-nucleophilic base like NaOᵗBu or LHMDS is required to deprotonate the azetidine in the catalytic cycle.[9]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Schlenk Add Pd₂(dba)₃, XPhos, & NaOᵗBu to Schlenk Reagents Add Toluene, Azetidine, & Aryl Bromide Schlenk->Reagents Evacuate/Backfill Ar Heat Heat to 100 °C (12-24h) Reagents->Heat Seal Tube Filter Cool, Dilute, Filter through Celite Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Aryl Azetidine Purify->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 4: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the overalkylation issues sometimes encountered with direct alkylation.[5] It is a one-pot process that involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

Mechanistic Rationale: The azetidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient, electrophilic iminium ion. A mild, hydride-based reducing agent, selective for the iminium ion over the starting carbonyl compound, reduces the C=N bond to furnish the N-alkylated azetidine.[10]

Detailed Experimental Protocol: N-Isopropylation
  • Materials:

    • This compound

    • Acetone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) and acetone (1.2 eq) in dichloromethane (0.1–0.2 M). Add triethylamine (1.1 eq) to neutralize the salt and stir for 15 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired N-isopropyl-3-(butan-2-yl)azetidine.[5]

Expert Insights:

  • Reducing Agent: Sodium triacetoxyborohydride (STB or NaBH(OAc)₃) is the reagent of choice for many reductive aminations. It is milder and more selective than other borohydrides like NaBH₄ or NaCNBH₃, and it does not require acidic conditions, broadening the substrate scope.[5]

  • Iminium Formation: The initial stirring of the amine and carbonyl compound allows for the formation of the key iminium ion intermediate before the reducing agent is added, although all components can often be mixed at once.

  • Versatility: This protocol is broadly applicable to a wide range of aldehydes and ketones, making it a powerful tool for generating diverse libraries of N-substituted azetidines.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Mix Azetidine + Acetone + Et₃N in DCM AddReducer Add NaBH(OAc)₃ Mix->AddReducer Stir 15 min Stir Stir at RT (2-24h) AddReducer->Stir Quench Quench with NaHCO₃ Stir->Quench Extract DCM Extraction & Brine Wash Quench->Extract Purify Column Chromatography Extract->Purify Product Pure N-Alkylated Azetidine Purify->Product

Caption: Workflow for Reductive Amination.

Comparative Summary of N-Functionalization Protocols

Functionalization TypeKey ReagentsTypical ConditionsAdvantagesPotential Challenges/Considerations
Direct N-Alkylation Alkyl Halide, K₂CO₃ or DIPEA60 °C, 4-12hSimple, straightforward, uses common reagents.Risk of overalkylation (quaternization), may require heat.
N-Acylation Acid Chloride, Et₃N or DIPEA0 °C to RT, 1-3hFast, high-yielding, forms stable amides.Exothermic, requires stoichiometric base.
Buchwald-Hartwig N-Arylation Aryl Halide, Pd Catalyst, Ligand, NaOᵗBu100 °C, 12-24hBroad scope for aryl/heteroaryl groups, highly versatile.Requires inert atmosphere, expensive catalysts/ligands.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃RT, 2-24hAvoids overalkylation, mild conditions, high functional group tolerance.Slower than other methods, requires stoichiometric reducing agent.

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wessjohann, L. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. BenchChem.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
  • Kanto Chemical Co., Inc. (n.d.).
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sawama, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

Sources

Application Note: Strategic Incorporation of 3-(butan-2-yl)azetidine in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 3-(butan-2-yl)azetidine in CNS drug discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Abstract

The optimization of central nervous system (CNS) drug candidates often necessitates a delicate balance between lipophilicity, basicity, and metabolic stability.[1] The 3-(butan-2-yl)azetidine scaffold represents a high-value "fragment-based" building block that addresses these challenges. By replacing larger saturated heterocycles (e.g., piperidines, pyrrolidines) with the strained azetidine ring, researchers can lower molecular weight and reduce conformational entropy while maintaining critical vector alignment. Simultaneously, the sec-butyl substituent introduces a defined hydrophobic domain with specific stereochemical options, enabling precise probing of lipophilic pockets without the metabolic liability of extended alkyl chains. This guide details the rationale, synthetic handling, and profiling protocols for deploying 3-(butan-2-yl)azetidine in CNS lead optimization.

Part 1: The "Azetidine Advantage" in CNS Design

Mechanistic Rationale

In the "Escape from Flatland" era of medicinal chemistry, small, saturated heterocycles are pivotal. Azetidines offer distinct advantages over their 5- and 6-membered counterparts:

  • LogP/pKa Modulation: Azetidines typically exhibit high basicity (

    
    ), which ensures ionization at physiological pH—a requirement for many monoaminergic GPCR targets. However, the high ionization can impede blood-brain barrier (BBB) permeability. The 3-(butan-2-yl)  substitution adds steric bulk and lipophilicity (increasing LogD) to counterbalance the polar cationic headgroup, improving membrane partitioning.
    
  • Metabolic Hardening: The sec-butyl group is sterically demanding. When positioned at C3, it shields the azetidine ring from oxidative metabolism. Unlike a linear n-butyl chain, the branched sec-butyl minimizes the "floppy" rotatable bond count, reducing the entropic penalty upon binding.

  • Vector Geometry: The C3-substitution on azetidine creates a vector perpendicular to the N-C2-C4 plane. This allows the sec-butyl group to probe deep, narrow hydrophobic pockets (e.g., orthosteric sites of transporters) that are inaccessible to planar aryl groups.

Stereochemical Considerations

The 3-(butan-2-yl)azetidine moiety contains a chiral center at the sec-butyl methine position.

  • Building Block: Commercially available as rac-3-(sec-butyl)azetidine HCl (CAS: 2098073-48-2).

  • Design Implication: The (R) and (S) enantiomers present the terminal methyl groups in significantly different spatial orientations. Separation of these diastereomers (after coupling) or use of enantiopure starting materials is critical for establishing Structure-Activity Relationships (SAR).

Part 2: Experimental Protocols

Protocol A: High-Fidelity N-Arylation (SnAr/Buchwald)

Context: Attaching the azetidine core to an aromatic scaffold is the most common workflow for generating CNS-active ligands (e.g., serotonin/dopamine modulators). The steric bulk of the C3-sec-butyl group can hinder nucleophilic attack; this protocol is optimized for sterically congested amines.

Materials:

  • 3-(butan-2-yl)azetidine HCl (1.2 equiv)

  • Aryl Halide (Br/I preferred) (1.0 equiv)

  • Catalyst:

    
     (2 mol%) / RuPhos (4 mol%)
    
  • Base:

    
     (3.0 equiv) or NaOtBu (for non-base-sensitive substrates)
    
  • Solvent: Toluene (anhydrous, sparged with

    
    )
    

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): While the coupling can proceed with the HCl salt + excess base, generating the free base in situ often improves yields for hindered azetidines.

    • Action: Suspend the azetidine HCl in minimal MeOH, treat with carbonate resin (e.g., MP-Carbonate), filter, and concentrate immediately before use. Note: Azetidines are volatile; do not apply high vacuum for extended periods.

  • Reaction Assembly:

    • In a glovebox or under Argon stream, charge a reaction vial with the Aryl Halide, Free Azetidine, Base, and Pre-complexed Catalyst (if available) or Pd/Ligand mix.

    • Add Toluene (0.2 M concentration relative to halide).

  • Thermal Activation:

    • Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The bulky sec-butyl group may slow kinetics compared to unsubstituted azetidine. If conversion is <50% at 4h, increase temperature to 110°C.

  • Workup:

    • Cool to RT. Filter through a Celite pad eluting with EtOAc.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH/NH3 gradient).

Protocol B: Physicochemical Profiling (CNS MPO Score)

Context: Validating the impact of the sec-butyl azetidine on CNS penetrability.

1.


 Determination (Potentiometric Titration) 
  • Objective: Confirm the basicity shift caused by the alkyl branch.

  • Method: Dissolve 5 mg of compound in water/methanol (if solubility is low). Titrate with 0.1 N HCl/NaOH using a Sirius T3 or equivalent.

  • Target: For CNS, ideal

    
     is 7.5–9.5. If 
    
    
    
    , consider adding electron-withdrawing groups (F, CN) to the aryl ring attached to the nitrogen.

2. PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Membrane: Porcine brain lipid extract (PBLE) in dodecane.

  • Donor Buffer: PBS pH 7.4.

  • Acceptor Buffer: PBS pH 7.4.

  • Procedure:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 50 µM in Donor Buffer.

    • Add 300 µL to donor plate.

    • Incubate 18h at RT in a humidity chamber.

    • Analyze Donor and Acceptor compartments via LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria:

    
     indicates high passive permeability.
    

Part 3: Visualization & Workflow

Diagram 1: CNS Ligand Optimization Workflow

This diagram illustrates the iterative cycle of using 3-(butan-2-yl)azetidine to optimize a lead compound ("Scaffold Hopping").

CNS_Optimization Lead Initial Hit (Piperidine/Pyrrolidine) Design Design Strategy (Scaffold Hop to Azetidine) Lead->Design Identify metabolic soft spot Synthesis Synthesis (Protocol A: N-Arylation) Design->Synthesis Incorporate 3-(sec-butyl)azetidine Separation Chiral Resolution (Sep. of sec-butyl diastereomers) Synthesis->Separation Racemic mixture Testing In Vitro Profiling (Protocol B: pKa, PAMPA) Separation->Testing Pure isomers Decision Decision Gate (CNS MPO > 4.5?) Testing->Decision Data Analysis Decision->Lead No: Re-design Candidate Selection Candidate Selection Decision->Candidate Selection Yes: In Vivo PK

Caption: Workflow for transitioning from a standard heterocyclic hit to an optimized 3-(butan-2-yl)azetidine analog.

Diagram 2: Metabolic Stability Logic

Visualizing why the sec-butyl azetidine offers superior stability compared to linear chains.

Metabolic_Stability cluster_0 Linear Chain (n-butyl) cluster_1 Branched Chain (sec-butyl) Node1 Terminal Oxidation (High Risk) Comparison Result: Improved t1/2 Node2 Beta-Oxidation Node3 Steric Shielding (CYP Access Blocked) Node3->Comparison Node4 Restricted Rotation (Lower Entropy Cost) Node4->Comparison

Caption: Mechanistic comparison of metabolic liabilities between linear alkyl chains and the branched sec-butyl motif.

Part 4: Comparative Data Analysis

Table 1: Physicochemical Impact of Azetidine Substitution Comparison of a theoretical CNS ligand core (e.g., N-phenyl) substituted with different saturated heterocycles.

PropertyN-Phenyl-PiperidineN-Phenyl-PyrrolidineN-Phenyl-3-(sec-butyl)azetidine Impact Analysis
MW (Da) ~161~147~189 Slight increase due to butyl, but ring contraction offsets core weight.
ClogP 2.52.12.8 Sec-butyl increases lipophilicity, aiding membrane crossing.
Fsp3 HighHighHigh Maintains 3D character (Escape from Flatland).
pKa (Calc) ~9.5~9.5~8.8 Azetidine N is often slightly less basic when hindered, reducing lysosomal trapping.
LE (Ligand Eff.) ModerateModerateHigh High binding energy potential per heavy atom due to shape complementarity.

References

  • Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry.

  • 3-(Sec-butyl)azetidine hydrochloride Product Data.ChemScene.

  • Strategies for CNS Multi-Parameter Optimization (MPO).Pfizer/Nature Reviews Drug Discovery.

  • Synthesis of 3-Substituted Azetidines.Organic Letters. Methodologies for functionalizing the azetidine ring.

  • Role of Lipophilicity in Drug Discovery.Journal of Medicinal Chemistry. Discusses the "Goldilocks zone" for LogD in CNS drugs.

Sources

Application Note & Protocols: Leveraging 3-(Butan-2-yl)azetidine Hydrochloride for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, valued for its unique ability to impart favorable physicochemical properties to drug candidates.[1][2] This four-membered heterocycle occupies a unique conformational space between the highly strained aziridine and the more flexible five-membered pyrrolidine.[2] This structural rigidity can pre-organize substituents into well-defined vectors, minimizing the entropic penalty upon binding to a biological target and potentially enhancing potency and selectivity.[2][3] The incorporation of azetidine motifs has been shown to improve critical drug-like properties, including metabolic stability, aqueous solubility, and receptor affinity.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, underscoring its therapeutic relevance across oncology, inflammation, and central nervous system (CNS) disorders.[1][2]

The specific building block, 3-(Butan-2-yl)azetidine hydrochloride, offers further strategic advantages. The sec-butyl group at the 3-position introduces a chiral center and increases the molecule's three-dimensional character and lipophilicity. Utilizing chiral building blocks is a cornerstone of modern drug design, as it allows for the synthesis of enantiopure compounds, which can drastically improve a drug's efficacy and safety profile by eliminating inactive or potentially harmful enantiomers.[4][5] This application note provides a comprehensive guide to effectively utilize this versatile building block in parallel synthesis campaigns to rapidly generate diverse chemical libraries for hit-finding and lead optimization.

Physicochemical Properties and Handling

3-(Butan-2-yl)azetidine is supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics. The protonated amine is significantly less volatile and more stable than its free-base form.

Table 1: Key Physicochemical Data

Property Value Source/Comment
CAS Number 2098073-48-2 [6]
Molecular Formula C₇H₁₆ClN [6]
Molecular Weight 149.66 g/mol [6]
Form Solid Typically a white to off-white solid.

| Storage | Sealed in dry, 2-8°C |[6] |

Handling:

  • Free-Basing: The primary consideration for using the hydrochloride salt in synthesis is the need to liberate the nucleophilic secondary amine. This is typically achieved in situ by adding a suitable base. The choice of base is critical and depends on the subsequent reaction conditions. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[7][8]

  • Hygroscopicity: As with many amine salts, this compound can be hygroscopic. It should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent moisture absorption, which can interfere with reactions.

Core Methodologies for Library Diversification

The secondary amine of the azetidine ring is the primary handle for diversification. The following protocols are optimized for a parallel synthesis format, typically in 24- or 96-well reaction blocks.

N-Acylation: Synthesis of Azetidine Amides

N-acylation is a robust and high-yielding reaction for creating diverse amide libraries. The choice of acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) allows for broad exploration of chemical space.

Protocol 1: Parallel N-Acylation with Acyl Chlorides

This protocol details the reaction of the azetidine with a library of diverse acyl chlorides in a 96-well plate format.

Materials:

  • Stock solution of this compound (e.g., 0.5 M in anhydrous DMF).

  • Stock solutions of diverse acyl chlorides (e.g., 0.6 M in anhydrous DMF).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • 96-well reaction block with sealing mat.

Procedure:

  • Preparation: To each well of the 96-well block, add the this compound stock solution (1.0 eq).

  • Basification: Add DIPEA (2.5 eq) to each well. Seal the plate and shake at room temperature for 20-30 minutes to ensure complete formation of the free amine.

  • Acylation: Add the respective acyl chloride stock solution (1.1 eq) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up (Quench): Upon completion, add an aqueous solution of sodium bicarbonate to each well to quench excess acyl chloride and neutralize the DIPEA hydrochloride salt.

  • Extraction: Extract the product using an appropriate solvent like ethyl acetate or dichloromethane.

  • Purification: The crude products are typically purified using high-throughput techniques such as mass-directed preparative HPLC.[9][10]

Causality and Rationale:

  • Base Selection: DIPEA is a non-nucleophilic base, preventing it from competing with the azetidine for the acyl chloride. A slight excess is used to neutralize the starting material's HCl salt and the HCl generated during the reaction.[11]

  • Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the amine salt and reagents while promoting the SN2-type reaction.

  • Stoichiometry: A small excess of the acylating agent ensures the complete consumption of the more valuable azetidine building block.

Reductive Amination: Synthesis of N-Alkyl Azetidines

Reductive amination is a powerful and controlled method for N-alkylation that avoids the over-alkylation often seen with direct alkylation using alkyl halides.[12] The reaction proceeds by forming an intermediate iminium ion between the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.

Protocol 2: Parallel Reductive Amination

This protocol is suitable for reacting the azetidine with a library of aldehydes or ketones.

Materials:

  • This compound.

  • Library of diverse aldehydes or ketones.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic Acid (optional catalyst).

Procedure:

  • Preparation: To each well, add the azetidine hydrochloride (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq).

  • Suspension: Add anhydrous DCM to suspend the reagents.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well. If reacting with ketones, a small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.[12]

  • Reaction: Seal the block and shake at room temperature for 3-24 hours. Monitor by LC-MS.

  • Work-up (Quench): Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction & Purification: Extract with DCM. The combined organic layers can be passed through a phase separator and concentrated. Purify via high-throughput preparative HPLC.[10][13]

Causality and Rationale:

  • Reducing Agent: NaBH(OAc)₃ is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[8][12]

  • Control: This method prevents the formation of quaternary ammonium salts, a common side product in direct alkylation with reactive alkyl halides, ensuring a cleaner product profile.[12]

Experimental Workflow & Data Management

A successful parallel synthesis campaign relies on a well-structured workflow from reaction setup to final analysis.

// Styling Edges edge [color="#4285F4", arrowhead=normal, penwidth=1.5]; } enddot Figure 1: A generalized workflow for parallel library synthesis.

Conclusion

This compound is a valuable and versatile building block for constructing diverse chemical libraries. Its chiral nature and the robust reactivity of the azetidine nitrogen allow for rapid diversification through established methods like N-acylation and reductive amination. By leveraging the detailed protocols and automated workflows described herein, drug discovery teams can efficiently explore novel chemical space, accelerating the identification of high-quality hits and advancing lead optimization programs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. (2025). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). Available at: [Link]

  • High-Throughput Purification of Single Compounds and Libraries. ACS Publications. (2005). Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. (2019). Available at: [Link]

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. (2015). Available at: [Link]

  • New class of chiral molecules offers strong stability for drug development. University of Geneva. (2025). Available at: [Link]

  • High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. ResearchGate. (2025). Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. LinkedIn. (2025). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. (2026). Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. (2024). Available at: [Link]

  • Chirality Perspective in Drug Design and Development. Chemspace. (2024). Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. (2025). Available at: [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. (2025). Available at: [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.
  • High Purity Chiral Building Blocks in Modern Pharma. LinkedIn. (2026). Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022). Available at: [Link]

  • High Throughput Mass-Directed Purification of Drug Discovery Compounds. Waters. Available at: [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. (2018). Available at: [Link]

Sources

Advanced Analytical Methodologies for the Stereochemical Elucidation of Chiral Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide:

Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, with its chirality often playing a pivotal role in pharmacological activity and safety. Consequently, the robust and accurate analysis of the enantiomeric purity of chiral azetidine hydrochloride salts is a critical aspect of drug development and quality control. This comprehensive guide provides detailed protocols and expert insights into the primary analytical techniques for the stereochemical characterization of these compounds. We will delve into the principles and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Vibrational Circular Dichroism (VCD) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable analytical methods for chiral azetidine hydrochloride salts.

The Criticality of Stereochemical Purity in Azetidine-Containing Pharmaceuticals

Azetidine-based compounds are integral to a new generation of therapeutics, valued for their unique conformational constraints and ability to serve as bioisosteres for other cyclic systems. The introduction of a stereocenter into the azetidine ring can lead to enantiomers with vastly different pharmacological and toxicological profiles. For instance, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drug substances. Azetidine hydrochloride salts, a common form for improving the stability and bioavailability of these active pharmaceutical ingredients (APIs), present unique analytical challenges due to their polarity and potential for interaction with analytical systems.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely used technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition by CSPs

The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different association constants, leading to different retention times and, thus, separation. For polar compounds like azetidine hydrochloride salts, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.

Experimental Protocol: Enantiomeric Purity of a Model Azetidine Hydrochloride Salt by Chiral HPLC

This protocol provides a starting point for method development. Optimization will be required for specific azetidine hydrochloride salts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: The azetidine hydrochloride salt dissolved in a suitable solvent (e.g., mobile phase or a mixture of IPA and methanol).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/IPA/DEA (80:20:0.1, v/v/v). The addition of a small amount of a basic additive like DEA is crucial for obtaining good peak shape and preventing interactions with residual silanols on the silica support, especially for hydrochloride salts.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes). Maintain the column temperature at 25 °C.

  • Sample Preparation: Prepare a stock solution of the azetidine hydrochloride salt at a concentration of approximately 1 mg/mL. Dilute further if necessary to be within the linear range of the detector.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and acquire data at a suitable wavelength (e.g., 220 nm, or the λmax of the compound).

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation: Typical HPLC Parameters
ParameterRecommended Starting ConditionRationale
Column Polysaccharide-based CSPBroad applicability and proven success for a wide range of chiral compounds.
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)Normal phase mode often provides better selectivity for chiral separations. DEA improves peak shape for basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and analysis time.
Column Temp. 25 °CTemperature can influence selectivity; a controlled temperature ensures reproducibility.
Detection UV at λmaxMaximizes sensitivity for the analyte.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Visualization: Chiral HPLC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate Column A->C B Dissolve Azetidine HCl Salt D Inject Sample B->D C->D E Isocratic Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % ee G->H

Caption: Workflow for chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC): A Greener Alternative

Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers several advantages over HPLC, including faster analysis times, lower solvent consumption, and often superior resolution.

Principle of Chiral SFC

Similar to HPLC, chiral SFC relies on CSPs for separation. The use of supercritical CO₂ as the mobile phase results in low viscosity and high diffusivity, leading to faster mass transfer and higher efficiency. Organic modifiers (co-solvents) such as methanol or ethanol are added to the CO₂ to increase the mobile phase polarity and analyte solubility.

Experimental Protocol: High-Throughput Chiral SFC Analysis

Instrumentation:

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

Materials:

  • Chiral Stationary Phase: A polysaccharide-based column suitable for SFC, such as Daicel CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase: Supercritical CO₂ and HPLC-grade methanol with 0.1% DEA.

  • Sample: The azetidine hydrochloride salt dissolved in the co-solvent.

Procedure:

  • System Preparation: Ensure the system is properly flushed and pressurized.

  • Method Parameters:

    • Column: CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm)

    • Mobile Phase: CO₂ / (Methanol + 0.1% DEA)

    • Gradient: 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at λmax

  • Sample Preparation: Prepare a 1 mg/mL solution of the azetidine hydrochloride salt in methanol.

  • Injection and Data Acquisition: Inject 5 µL of the sample.

  • Data Analysis: As with HPLC, calculate the % ee from the peak areas of the enantiomers.

Data Presentation: HPLC vs. SFC for Chiral Azetidine Analysis
FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO₂
Typical Analysis Time 10-30 minutes2-10 minutes
Solvent Consumption HighLow
Environmental Impact HigherLower ("Greener")
Resolution HighOften Higher
Visualization: Logical Relationship in SFC

G cluster_params Key SFC Parameters A Supercritical CO₂ D High-Resolution Enantiomeric Separation A->D B Organic Co-solvent B->D C Chiral Stationary Phase C->D

Caption: Interplay of key parameters in chiral SFC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). The CSA interacts with the enantiomers to form diastereomeric solvates that are non-equivalent in the NMR spectrum, resulting in separate signals for each enantiomer.

Principle of Diastereomeric Complex Formation

When a chiral analyte is dissolved in a solution containing a CSA, they form rapidly equilibrating diastereomeric complexes. These complexes have different magnetic environments, leading to a chemical shift non-equivalence (Δδ) for one or more nuclei in the enantiomers.

Experimental Protocol: ¹H NMR with (R)-(-)-Mandelic Acid

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • NMR solvent: CDCl₃ or other suitable deuterated solvent.

  • Chiral Solvating Agent: (R)-(-)-Mandelic acid.

  • Sample: The azetidine hydrochloride salt.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the azetidine hydrochloride salt in the deuterated solvent.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add CSA: Add a molar excess (e.g., 2-5 equivalents) of the CSA to the NMR tube.

  • Acquire Second Spectrum: Acquire another ¹H NMR spectrum after the addition of the CSA.

  • Data Analysis: Compare the two spectra. Look for splitting of signals in the spectrum with the CSA. The integration of the separated signals can be used to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy: Absolute Configuration

While chromatographic and NMR methods are excellent for determining enantiomeric purity, VCD provides the absolute configuration (R/S) of a chiral molecule. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Principle of VCD Spectroscopy

The VCD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus frequency. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously determined.

Experimental Workflow
  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer.

  • Experimental Measurement: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃) and acquire the VCD spectrum using a VCD spectrometer.

  • Spectral Comparison: Compare the sign and intensity of the experimental VCD bands with the predicted spectrum. A match confirms the absolute configuration.

Visualization: VCD Workflow for Absolute Configuration

G A Dissolve Chiral Azetidine HCl B Measure Experimental VCD Spectrum A->B D Compare Experimental and Computed Spectra B->D C Computational DFT Calculation of (R)-Enantiomer Spectrum C->D E Assign Absolute Configuration D->E

Caption: VCD workflow for absolute configuration.

Method Validation According to ICH Guidelines

Any analytical method used for quality control in drug development must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral methods, this means demonstrating separation from the other enantiomer and any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. For enantiomeric purity, this is critical for controlling the level of the unwanted enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analysis of chiral azetidine hydrochloride salts requires a multi-faceted approach. Chiral HPLC and SFC are the workhorse techniques for determining enantiomeric purity, with SFC offering significant advantages in speed and sustainability. NMR with chiral solvating agents provides a valuable orthogonal method, while VCD is the definitive technique for determining absolute configuration. The choice of method will depend on the specific requirements of the analysis, from high-throughput screening in early development to rigorous quality control in a GMP environment. Regardless of the chosen technique, proper method validation is paramount to ensure data integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • West, C., & Lesellier, E. (2008). A unified classification of stationary phases for packed column supercritical fluid chromatography. Journal of Chromatography A, 1191(1-2), 21-39. [Link]

  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. In Assigning Configuration and Conformation of Chiral Molecules (pp. 139-187). Royal Society of Chemistry. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 221A-246A. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. [Link]

Derivatization reactions of azetidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for Azetidine Hydrochloride Salts

Executive Summary & Strategic Importance

Azetidines represent a privileged structural motif in modern medicinal chemistry. As the smallest stable saturated nitrogen heterocycle, they offer a unique combination of properties: they reduce lipophilicity (LogD) compared to larger rings, introduce defined exit vectors for substituents, and often improve metabolic stability relative to acyclic amines (e.g., dimethylamine).

However, the commercial supply of azetidine is almost exclusively as the hydrochloride salt (Azetidine·HCl) . This is due to the extreme volatility (bp 61–62 °C) and instability of the free base. For the bench scientist, this presents a critical paradox: to react the amine, you must liberate the base, but liberating the base risks losing the reagent to evaporation or polymerization.

This guide outlines the "Safe-Fail" protocols for derivatizing Azetidine·HCl, focusing on in situ neutralization strategies that prevent material loss and ring-opening decomposition.

Critical Handling: The Free-Basing Trap

The most common failure mode in azetidine chemistry is not the reaction itself, but the isolation of the starting material.

  • The Trap: Neutralizing Azetidine·HCl in water, extracting with DCM, and removing solvent via rotary evaporation.

  • The Result: Empty flask. The free base co-evaporates with solvents or polymerizes upon concentration.

  • The Solution: Never isolate the free base unless absolutely necessary. Use in situ neutralization or "solution-transfer" protocols.

Workflow Visualization: The "Safe-Fail" Neutralization Path

Azetidine_Workflow cluster_danger DANGER ZONE cluster_safe SAFE ZONE (Recommended) HCl_Salt Azetidine·HCl (Stable Solid) Neutralization Neutralization (Base Treatment) HCl_Salt->Neutralization Free_Base_Iso Isolated Free Base (Volatile bp ~61°C) Neutralization->Free_Base_Iso Extraction In_Situ In Situ Solution (DCM/THF/DMF) Neutralization->In_Situ Biphasic or Organic Base Evaporation Rotary Evaporation Free_Base_Iso->Evaporation Loss Material Loss / Polymerization Evaporation->Loss High Risk Reaction Derivatization (Amide/Amine) In_Situ->Reaction Direct Use

Figure 1: Decision matrix for handling Azetidine·HCl. The red path represents the common error of isolation; the green path represents the standard of care.

Protocol A: Reductive Amination (N-Alkylation)

Challenge: Azetidine is highly basic (pKa ~11.3). Standard reductive amination conditions (pH 5–6) can be too acidic, promoting ring opening, while high pH stalls iminium formation. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane.

Experimental Procedure
  • Preparation: In a vial, suspend Azetidine·HCl (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M).

  • Neutralization (Crucial): Add Triethylamine (TEA) (1.0 equiv) dropwise.

    • Note: The solution will become cloudy as Et3N·HCl precipitates. This is normal. Do not filter yet.

  • Imine Formation: Add the Aldehyde/Ketone (1.0–1.2 equiv).

    • Optional: If the ketone is sterically hindered, add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Ensure internal pH does not drop below 5.0.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for M+1 of product; azetidine is not UV active).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[1]

    • Senior Scientist Tip: If the product is low molecular weight, it may also be volatile. Form the HCl salt of the product immediately by treating the organic layer with 4N HCl in dioxane before evaporation.

Data Summary: Solvent & Base Effects

ParameterRecommendationRationale
Solvent DCE or THFDCM is acceptable but STAB is less soluble. MeOH (for NaBH3CN) is risky due to volatility of free base during transfers.
Base TEA or DIPEA (1 equiv)Essential to liberate the free amine from the HCl salt in situ.
Acid Catalyst AcOH (1-2 equiv)Only for ketones. Azetidine is basic enough to form imines with aldehydes without acid.
Temp 0°C to RTHeat promotes dimerization/polymerization of the strained ring.

Protocol B: Amide Coupling (N-Acylation)

Challenge: The high ring strain (~26 kcal/mol) makes the nitrogen nucleophilic but also sterically constrained. The primary risk here is not reactivity, but the "guanidinylation" side reaction if using uronium reagents (HATU/HBTU) with excess base and slow coupling rates.

Experimental Procedure (HATU Method)
  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DMAc (0.1–0.2 M).

  • Base 1: Add DIPEA (1.0 equiv) and HATU (1.0 equiv). Stir for 5–10 minutes to form the activated ester.

    • Why? Pre-activation prevents the azetidine from reacting directly with HATU (which forms a non-productive guanidine byproduct).

  • Amine Addition: In a separate vial, suspend Azetidine·HCl (1.2 equiv) in minimal DMF and add DIPEA (1.2 equiv). Vortex to neutralize.

  • Coupling: Transfer the neutralized azetidine solution to the activated acid mixture.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

Alternative: The Schotten-Baumann Approach (Biphasic)

For simple acyl chlorides, avoid organic solvents entirely to eliminate volatility risks.

  • System: DCM / Sat. aq. NaHCO3 (1:1).

  • Method: Dissolve Azetidine[2]·HCl in the aqueous carbonate layer. Add acyl chloride to the DCM layer. Vigorously stir. The free base migrates to the organic phase and reacts immediately.

Advanced Functionalization: Minisci-Type C-H Activation

While N-functionalization is standard, advanced drug discovery often requires C-H functionalization of the ring.

  • Context: Direct C-H functionalization of the azetidine ring is difficult due to the high bond dissociation energy of the α-C-H bonds adjacent to the strained ring.

  • Strategy: Photoredox catalysis (Minisci-type) is emerging as a viable route, typically requiring protection of the nitrogen (e.g., N-Boc-Azetidine) before attempting C-H insertion.

  • Note: Do not attempt radical C-H functionalization on the free base or HCl salt directly; the amine radical cation is unstable. Protect as N-Boc or N-Tosyl first.

Troubleshooting & Stability Guide

Issue: Ring Opening (Hydrolysis/Polymerization) Azetidines are metastable. Under strong acidic conditions or high heat, the ring relieves strain by opening to the acyclic amine (3-chloropropylamine derivatives in HCl).

Mechanistic Pathway of Decomposition:

Decomposition Azetidine Azetidine (Strained) Protonation N-Protonation (Acidic pH) Azetidine->Protonation H+ Nu_Attack Nucleophilic Attack (Cl-, H2O) Protonation->Nu_Attack Ring_Open Ring Opening (Strain Release) Nu_Attack->Ring_Open Linear Linear Amine (Byproduct) Ring_Open->Linear

Figure 2: Acid-mediated decomposition pathway. Avoid heating Azetidine·HCl in strong nucleophilic acids.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) GuanidinylationPre-activate acid with HATU before adding Azetidine. Or switch to T3P (Propylphosphonic anhydride).
Low Yield (Alkylation) VolatilityDid you use a rotovap on the intermediate? Switch to in situ protocol.
Polymerization Ring Strain ReleaseKeep reaction temperature < 40°C. Avoid neat conditions.
Incomplete Reaction Salt not neutralizedEnsure at least 1:1 stoichiometry of Base:HCl salt.

References

  • Azetidine Properties & Strain

    • PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. National Center for Biotechnology Information (2025). Link

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General review of ring strain and reactivity).
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Amide Coupling Reagents (HATU/T3P)

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Chemical Reviews, 116(19), 12029-12088. (Discusses T3P and HATU utility for cyclic amines).

  • Stability & Ring Opening: Storz, T., et al. (2004). Azetidine and Oxetane in Medicinal Chemistry. (Discusses metabolic stability and acid sensitivity of 4-membered rings).

Sources

Application Note: Modulating Pharmacokinetic Properties via Azetidine Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is often hindered by the inherent liabilities of traditional saturated heterocycles, such as piperidine and pyrrolidine. These larger rings frequently suffer from high lipophilicity, excessive basicity, and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism[1]. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged bioisosteric scaffold to overcome these challenges[2]. By incorporating azetidines, drug developers can precisely tune physicochemical properties, as evidenced by FDA-approved therapeutics such as the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine[2][3]. This application note provides a deep mechanistic analysis of azetidine-mediated PK modulation and outlines self-validating experimental protocols for evaluating these properties.

Mechanistic Rationale: The "Why" Behind Azetidines

The profound impact of azetidines on drug-like properties is not coincidental; it is governed by strict quantum mechanical and structural principles.

  • Ring Strain and Basicity (pKa Reduction): The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol[4]. To accommodate the compressed internal bond angles (~90°), the endocyclic C-C and C-N bonds adopt higher p-character. Consequently, the exocyclic bonds—including the orbital housing the nitrogen lone pair—must adopt greater s-character. Because electrons in s-orbitals are held closer to the positively charged nucleus, the nitrogen lone pair is less available for protonation. This fundamental shift reduces the basicity (pKa) of azetidines by 1 to 2 units compared to unstrained piperidines[5].

  • hERG Liability Mitigation: The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, preferentially binding highly lipophilic, positively charged amines. By lowering the pKa of the basic center, azetidines reduce the fraction of protonated molecules at physiological pH (7.4), directly mitigating hERG-mediated cardiotoxicity risks[5][6].

  • Metabolic Stability (CLint): Piperidine and pyrrolidine rings contain multiple adjacent secondary carbons that serve as metabolically "soft" spots for CYP450-mediated hydroxylation and lactam formation. The compact, sp3-rich architecture of azetidines eliminates these extended aliphatic chains, significantly lowering intrinsic clearance (CLint) in human liver microsomes (HLM)[1].

G A Azetidine Scaffold (Conformationally Rigid) B High Ring Strain (~25.2 kcal/mol) A->B C Compact sp3-Rich Architecture A->C D Increased s-character in exocyclic bonds B->D F Reduced CYP450 Oxidation Sites C->F G Optimized Lipophilicity (Lower LogD) C->G E Reduced N-Basicity (Lower pKa) D->E H Decreased hERG Liability E->H I Improved Metabolic Stability (Lower CLint) F->I G->H

Causality network linking azetidine structural features to pharmacokinetic outcomes.

Quantitative Impact on PK Parameters

When executing a scaffold hop from a 6-membered to a 4-membered aza-ring, the shifts in physicochemical properties are highly predictable. Table 1 summarizes the typical quantitative impacts observed during lead optimization.

Table 1: Comparative Physicochemical Profiling (Piperidine vs. Azetidine)

PropertyPiperidine (6-membered)Azetidine (4-membered)Mechanistic Driver
Basicity (pKa) ~10.0 - 11.2~8.0 - 9.5Increased s-character in exocyclic C-N bonds due to ring strain.
Lipophilicity (LogD7.4) BaselineLower (-0.5 to -1.0 log units)Reduced hydrocarbon surface area; increased polarity[6].
Metabolic Stability (HLM CLint) High ClearanceLow ClearanceElimination of metabolically labile adjacent secondary carbons.
hERG Liability High RiskLow RiskReduced fraction of protonated amine at physiological pH[5][6].

Experimental Protocols for PK Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They incorporate mandatory internal controls and mass-balance checks to prevent false positives caused by compound aggregation, non-specific binding, or chemical instability.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) of azetidine-containing candidates.

Self-Validating Elements:

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (low clearance) must be run in parallel to validate CYP450 enzymatic activity.

  • Negative Control: A "No-NADPH" parallel incubation is mandatory to distinguish true CYP-mediated metabolism from chemical degradation or non-CYP enzymatic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the azetidine test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine 71.5 µL of 100 mM Potassium Phosphate buffer (pH 7.4), 12.5 µL of HLM (20 mg/mL protein concentration), and 1 µL of the 100 µM test compound.

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes with orbital shaking (400 rpm).

  • Initiation: Initiate the metabolic reaction by adding 15 µL of pre-warmed 20 mM NADPH solution (final volume = 100 µL, final compound conc = 1 µM, final DMSO = 0.01%).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 15 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS, e.g., 50 ng/mL Tolbutamide).

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer 100 µL of the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the half-life (

    
    ) and CLint using the slope of the natural log of remaining compound versus time.
    

Workflow Step1 1. Incubation Setup (HLM + Test Cmpd) Step2 2. Pre-Warming (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold MeCN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis & CLint Calc Step5->Step6

Workflow for Human Liver Microsome (HLM) Metabolic Stability Assay.

Protocol 2: Shake-Flask LC-MS/MS Method for LogD7.4 Determination

Because azetidines modulate lipophilicity, determining the distribution coefficient (LogD) at physiological pH is critical.

Self-Validating Elements:

  • System Suitability: Propranolol (known LogD ~1.2) is used as a reference standard.

  • Mass Balance Check: The sum of the compound quantified in the octanol phase and the aqueous phase must equal 90-110% of the initial spiking concentration to rule out precipitation or adsorption to the plasticware.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the azetidine compound to 990 µL of the pre-saturated PBS (Phase 1).

  • Partitioning: Transfer 500 µL of the spiked PBS into a 2 mL glass vial. Add 500 µL of the pre-saturated 1-octanol.

  • Equilibration: Shake the vials on a horizontal shaker at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Sampling: Carefully extract 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer using distinct pipette tips. Dilute both samples 1:100 in 50% acetonitrile/water containing the Internal Standard.

  • Quantification: Analyze via LC-MS/MS. LogD7.4 is calculated as

    
    .
    

References

1.2 - PubMed / NIH 2. 3 - PharmaBlock 3. 4 - ResearchGate 4. - BenchChem 5.6 - NIH 6. - Journal of Medicinal Chemistry / ACS Publications

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(Butan-2-yl)azetidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Butan-2-yl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction to Azetidine Stability

Azetidines are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry. However, their utility can be impacted by their inherent ring strain, which makes them susceptible to degradation under certain conditions. The hydrochloride salt of 3-(Butan-2-yl)azetidine is provided to enhance its solubility in aqueous media, but the acidic nature of the salt and the reactivity of the azetidine ring necessitate a thorough understanding of its stability profile.

The primary stability concern for azetidines in solution is the potential for ring-opening reactions.[1][2][3] This guide will walk you through the factors influencing this stability and provide practical advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The pH of the solution is a critical determinant of azetidine stability.[4][5] Acidic conditions can lead to protonation of the azetidine nitrogen, forming an azetidinium ion. This protonation increases the ring strain and makes the carbon atoms adjacent to the nitrogen more electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1][3][6]

  • Temperature: Elevated temperatures can provide the activation energy required to overcome the barrier for ring-opening reactions, thus accelerating degradation.[3]

  • Nucleophiles: The presence of strong nucleophiles in the solution can lead to the cleavage of the azetidine ring through nucleophilic attack on the ring carbons.[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, such as water and alcohols, can act as nucleophiles and participate in solvolysis reactions, leading to ring-opening.[1]

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway for this compound in aqueous solution is acid-catalyzed hydrolysis. This involves the protonation of the azetidine nitrogen, followed by the nucleophilic attack of a water molecule on one of the ring carbons adjacent to the nitrogen. This results in the opening of the four-membered ring to form an amino alcohol derivative.

Another potential degradation pathway, especially in the presence of other nucleophiles, is nucleophilic ring-opening. The general mechanism for acid-catalyzed ring-opening is depicted below.

Caption: Acid-catalyzed ring-opening of 3-(Butan-2-yl)azetidine.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the neutral to slightly basic range if your experimental conditions permit. Using a buffer system can help maintain a stable pH.[1]

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.

  • Solvent Selection: If possible, use aprotic solvents to avoid solvolysis. If aqueous solutions are necessary, minimize the time the compound is in solution.

  • Fresh Solutions: Prepare solutions of this compound fresh before use to avoid degradation during storage.[1]

  • Avoid Strong Nucleophiles: Be mindful of other components in your solution and avoid strong nucleophiles that could react with the azetidine ring.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, it is recommended to store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C or -80 °C for longer periods.[1] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential pH changes. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, although the primary degradation pathway is hydrolytic.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Symptom Possible Cause Troubleshooting Steps & Optimization
Appearance of new peaks in HPLC or LC-MS analysis over time. Acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[1]pH Adjustment: If experimentally feasible, increase the pH of the solution to a neutral or slightly basic range. Buffer Selection: Use a buffer system to maintain a stable pH. Forced Degradation Study: Conduct a controlled experiment to confirm pH sensitivity. Incubate the compound in solutions of varying pH (e.g., pH 3, 5, 7, 9) and monitor its stability over time by HPLC.[1][5]
Inconsistent results or loss of compound in protic solvents (e.g., methanol, water). Solvolysis, where the solvent acts as a nucleophile, leading to the opening of the azetidine ring.[1]Solvent Change: If possible, switch to a less protic or aprotic solvent. Solution Preparation: Prepare solutions immediately before use. Stability Check: Perform a time-course experiment in the problematic solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the degradation rate.[5]
Poor recovery of the compound from the initial time point (T=0). Adsorption of the compound to the surface of the sample vial. Poor solubility in the chosen solvent or buffer.Vial Selection: Use silanized or low-adsorption vials.[5] Solubility Assessment: Determine the solubility of the compound in the chosen media before initiating the stability study.
Formation of a precipitate upon dissolution or during the experiment. The free base form of the azetidine may be precipitating out if the pH is raised significantly. The hydrochloride salt may not be fully soluble at the desired concentration.pH Control: Carefully adjust the pH and monitor for any precipitation. Solubility Determination: Perform a solubility study to determine the maximum soluble concentration in your chosen solvent system.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol is designed to assess the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Test Solution Preparation:

    • For pH stability, dilute the stock solution with aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9) to a final concentration of 100 µg/mL. The final concentration of the organic co-solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Transfer the test solutions into individual, sealed vials.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C and 40 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

    • Quench any further degradation by diluting the sample with the mobile phase and/or cooling the sample.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Condition Time (hours) % Remaining Parent Compound Observations (e.g., new peaks)
pH 3, 40 °C0100-
6
24
pH 7, 40 °C0100-
6
24
pH 9, 40 °C0100-
6
24
Visualized Workflow for Stability Assessment

cluster_1 Stability Assessment Workflow Start Define Stability Study Parameters (pH, Temp, Timepoints) PrepStock Prepare Stock Solution (1 mg/mL in ACN or H2O) Start->PrepStock PrepTest Prepare Test Solutions (Dilute in Buffers of Varying pH) PrepStock->PrepTest Incubate Incubate at Controlled Temperatures (e.g., 25°C, 40°C) PrepTest->Incubate Sample Withdraw Aliquots at Predetermined Timepoints Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Calculate % Remaining Parent & Identify Degradants Analyze->Data Report Report Findings & Determine Optimal Conditions Data->Report

Caption: A general workflow for assessing the stability of a compound in solution.

Conclusion

While specific stability data for this compound is not extensively available in public literature, this guide provides a comprehensive framework based on the well-established chemistry of the azetidine ring system. The inherent ring strain of the azetidine core makes it susceptible to degradation, particularly in acidic and protic environments. A thorough understanding of these stability liabilities and the implementation of appropriate handling and experimental design strategies are crucial for obtaining reliable and reproducible results. We recommend performing stability studies under conditions relevant to your specific application to ensure the integrity of your findings.

References

  • Ghosal, A., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Anderson, R. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • García, B., et al. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Molecules. Available at: [Link]

  • Ghosez, L., et al. (1986). Syntheses and Uses of Azetidiniminium Salts. Pure and Applied Chemistry. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Heggie, S. J. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Börjesson, M. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. Available at: [Link]

  • Parrish, D. A., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

Sources

Optimizing reaction conditions for N-alkylation of azetidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the N-alkylation of azetidines. It is designed to assist researchers in navigating the unique reactivity profile of this strained four-membered ring, preventing common failure modes such as ring opening and quaternization.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Senior Application Specialist

Module 1: Critical Reaction Parameters (The "Why" and "How")

Azetidines possess a ring strain energy of approximately 26 kcal/mol (compared to ~27 kcal/mol for aziridines and ~6 kcal/mol for pyrrolidines). This thermodynamic instability dictates that N-alkylation protocols must balance nucleophilicity against ring preservation .

The Stability-Reactivity Paradox

While azetidines are potent nucleophiles (pKa of conjugate acid


 11.3), the formation of the azetidinium intermediate  (the protonated or alkylated cationic species) significantly activates the ring carbons toward nucleophilic attack.
  • The Danger Zone: Once the nitrogen is alkylated (forming a quaternary ammonium center or "azetidinium"), the ring becomes highly susceptible to

    
     attack by counter-anions or solvent nucleophiles, leading to ring opening (linear amine formation).
    
  • The Fix: Avoid strong Lewis acids and high temperatures. Use non-nucleophilic counter-ions (e.g., sulfonates over halides) when possible, or ensure rapid deprotonation if the target is a tertiary amine.

Method Selection Matrix

Use this decision matrix to select the optimal alkylation strategy based on your electrophile.

Azetidine_Alkylation_Decision_Tree Start Select Electrophile Aldehyde Aldehyde / Ketone Start->Aldehyde AlkylHalide Alkyl Halide / Sulfonate Start->AlkylHalide Reductive Method A: Reductive Amination (High Fidelity) Aldehyde->Reductive Preferred Direct Method B: Direct Alkylation (Risk of Over-alkylation) AlkylHalide->Direct Check1 Is Azetidine HCl Salt? Reductive->Check1 Check2 Primary or Secondary Halide? Direct->Check2 Action1 Use NaBH(OAc)3 Buffer with DIPEA/NaOAc Check1->Action1 Yes (Critical pH control) Action2 Slow Addition of Electrophile Use Inorganic Base (Cs2CO3) Check2->Action2 Optimize Stoichiometry

Figure 1: Decision tree for selecting the N-alkylation method. Reductive amination is generally preferred for stability.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Ring Opening (Low Yield / Linear Byproducts)

User Report: "I am trying to alkylate azetidine with benzyl bromide using K2CO3 in DMF at 80°C. I see the starting material disappear, but the product mass is missing, and I see a linear amine byproduct."

Diagnosis: Thermal degradation and nucleophilic attack. The combination of heat (80°C) and a polar aprotic solvent (DMF ) enhances the nucleophilicity of the bromide leaving group. Once the azetidine is alkylated, the bromide ion attacks the ring carbon (homo-Michael type or direct SN2), opening the ring.

Corrective Actions:

  • Lower Temperature: Azetidine alkylations should rarely exceed 40–50°C . Perform the reaction at Room Temperature (RT) first.

  • Change Solvent: Switch to Acetonitrile (MeCN) or DCM . DMF can promote ring opening by stabilizing the charged transition state of the degradation pathway.

  • Scavenge Halides: If using alkyl iodides/bromides, adding a silver salt (e.g.,

    
    ) can precipitate the halide, preventing it from attacking the ring [1].
    
Issue 2: Over-Alkylation (Quaternization)

User Report: "I am targeting the tertiary amine (N-alkyl azetidine), but I keep isolating the quaternary ammonium salt."

Diagnosis: The product (tertiary azetidine) is often more nucleophilic than the starting material (secondary azetidine) due to the inductive effect of the new alkyl group.

Corrective Actions:

  • Switch to Reductive Amination: This is the gold standard. The intermediate iminium ion cannot be alkylated further until reduced, and the steric bulk prevents double addition [2].

  • Reverse Addition (Direct Alkylation): Add the azetidine to the alkyl halide ? NO. Add the alkyl halide dropwise to the azetidine . Keep the azetidine in excess (1.1–1.5 equiv) to statistically favor mono-alkylation.

  • Base Selection: Use a heterogeneous base like Cs2CO3 in MeCN. The low solubility of the base limits the concentration of the reactive free amine species, controlling the rate.

Issue 3: Poor Reactivity of Azetidine Hydrochloride

User Report: "I am using Azetidine HCl salt. I added TEA and the alkyl halide, but the reaction is extremely slow."

Diagnosis: Incomplete free-basing. Azetidine HCl is a stable salt. If the base (TEA) forms a salt that precipitates or is not strong enough in the chosen solvent, the azetidine remains protonated and non-nucleophilic.

Corrective Actions:

  • Free-Base First: Stir the Azetidine HCl with the base for 30 minutes before adding the electrophile.

  • Solvent/Base Pair:

    • Standard: DIPEA in DCM (Homogeneous, fast).

    • Robust:

      
       or 
      
      
      
      in MeCN (Heterogeneous, may require sonication to initiate).

Module 3: Optimized Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: Benzylations, attaching secondary alkyl groups, and avoiding quaternization.

Reagents:

  • Azetidine (or HCl salt)[1][2]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Optional: Acetic acid (catalytic, if using free base).

Step-by-Step:

  • Preparation: In a vial, suspend Azetidine HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) to free-base the amine. Stir for 10 min.

  • Imine Formation: Add the aldehyde (1.05 mmol). Stir at RT for 30–60 minutes. Note: Azetidines form iminiums quickly.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Critical: Do not use

      
       initially; it is too strong and reduces the aldehyde directly. STAB is selective for the iminium.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[2][4][5]
    
    • Caution: Do not use strong acid (HCl) during workup if the product is acid-sensitive; however, azetidines are generally stable to brief dilute acid washes.

Protocol B: Direct Alkylation (Controlled)

Best for: Primary alkyl halides where the corresponding aldehyde is unstable or unavailable.

Reagents:

  • Azetidine (1.2 equiv - excess is key)

  • Primary Alkyl Halide (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Suspend

    
     and Azetidine in MeCN. Cool to 0°C.[5][6]
    
  • Addition: Dissolve the Alkyl Halide in a small volume of MeCN. Add this solution dropwise to the azetidine mixture over 20 minutes.

  • Reaction: Allow to warm to RT naturally. Monitor by LCMS.[4][5]

    • Checkpoint: If >5% dialkylation is observed, stop and purify immediately.

  • Workup: Filter off the solid base. Concentrate the filtrate.

    • Tip: Avoid aqueous workup if the product is small/polar; proceed directly to flash chromatography (DCM/MeOH gradients).

Module 4: Data & Reference Tables

Base Compatibility Guide
BaseSolventSuitabilityNotes
DIPEA DCM, DCEHighGood for reductive amination. Soluble.

DMF, MeCNMediumCan be too harsh in DMF (ring opening risk).

MeCNExcellent "Cesium Effect" aids solubility; mild enough to prevent degradation.
NaH THFLow Too strong. High risk of elimination or ring destruction [3].
Pyridine DCMLowToo weak to effectively scavenge acid in direct alkylation.
Pathway Visualization: Ring Opening Mechanism

Ring_Opening_Mechanism Azetidine N-Alkyl Azetidine (Product) Azetidinium Azetidinium Ion (Activated Ring) Azetidine->Azetidinium + H+ or E+ Protonation Acid/Electrophile Excess Protonation->Azetidinium RingOpen Ring Opening (Linear Amine Byproduct) Azetidinium->RingOpen Heat / Strong Nu- Nucleophile Nucleophile Attack (Nu-) (Cl-, Br-, Solvent) Nucleophile->RingOpen SN2 Attack at C2/C4

Figure 2: Mechanism of azetidine ring opening via the activated azetidinium ion.

References

  • BenchChem Technical Support. Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol. BenchChem.[4][5][6] Link

  • J. Org. Chem. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Link

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Link

  • Beilstein J. Org. Chem. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Link

  • Organic Chemistry Portal. Azetidine Synthesis and Reactivity. Organic Chemistry Portal. Link

Sources

Troubleshooting diastereomeric separation of substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Diastereomeric Separation of Substituted Azetidines

Status: Operational Ticket ID: AZT-SEP-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Separating substituted azetidines presents a unique "triad of difficulty" compared to pyrrolidines or piperidines:

  • High Ring Strain (~26 kcal/mol): Makes the ring susceptible to acid-catalyzed ring opening (nucleophilic attack) during purification.

  • Nitrogen Basicity: The lone pair is highly accessible, leading to severe tailing on acidic silanols (silica).

  • Conformational Puckering: The azetidine ring exists in a dynamic equilibrium between puckered conformations. Substituents at C2 and C3 can lock these conformations, but often result in diastereomers with nearly identical scalar properties (polarity), rendering standard flash chromatography ineffective.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the azetidine core.

Module 1: The "Vanishing" Product (Stability & Degradation)

User Issue: "My crude NMR shows the product, but after silica column chromatography, the mass balance is low, and I see new polar impurities."

Root Cause: Acid-Mediated Ring Opening.[1][2] Standard silica gel is slightly acidic (pH 4-5). If your azetidine is electron-rich (e.g., alkyl-substituted) or lacks a strong electron-withdrawing group (EWG) on the nitrogen, the acidic silanols protonate the nitrogen. This activates the strained ring for nucleophilic attack by the mobile phase (e.g., methanol) or the silica surface itself, leading to ring-opened amino-alcohol byproducts.

Troubleshooting Protocol:

  • The "Spot Test" Validation:

    • Dissolve 1 mg of crude in your intended mobile phase.

    • Add a pinch of the stationary phase (silica).

    • Shake for 15 minutes.

    • Run TLC.[3][4] If the spot stays at the baseline or smears, do not use that phase.

  • Buffer Your System:

    • Normal Phase: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading. Include 0.5% TEA in the mobile phase throughout the run.

    • Reverse Phase: Avoid Trifluoroacetic Acid (TFA). TFA (pH < 2) is the enemy of azetidines.

    • Alternative: Use Ammonium Bicarbonate (10 mM, pH 7.8) or Ammonium Hydroxide (0.1%) . Keeping the nitrogen unprotonated preserves the ring and improves peak shape.

Diagram 1: Stability & Mobile Phase Decision Logic

AzetidineStability Start Start: Azetidine Purification CheckN Is Nitrogen Protected (Boc, Cbz, Tosyl)? Start->CheckN Protected Yes (EWG present) CheckN->Protected Stable Unprotected No (Basic Amine) CheckN->Unprotected Unstable StdSilica Standard Silica Possible Protected->StdSilica Risk Risk: Acid-Catalyzed Ring Opening Unprotected->Risk Action1 Use Neutralized Silica (1% TEA pre-wash) Risk->Action1 Action2 Switch to Basic Alumina or Amino-Silica Risk->Action2 Action3 Reverse Phase: Use NH4HCO3 (pH 7.8) Risk->Action3

Caption: Decision logic for selecting stationary phases based on azetidine nitrogen substitution to prevent ring degradation.

Module 2: The "Merged" Doublet (Diastereomeric Resolution)

User Issue: "I have a mixture of cis- and trans-2,3-disubstituted azetidines. They co-elute on C18 and Silica."

Root Cause: Lack of Conformational Discrimination. Diastereomers of azetidines often have identical dipole moments. Standard C18 interacts via hydrophobicity, which may not differ between cis and trans isomers. You need a phase that discriminates based on molecular shape (puckering angle) .

Troubleshooting Protocol:

Option A: The "Shape-Selective" Achiral Screen (HPLC/UHPLC) If C18 fails, switch to Porous Graphitic Carbon (PGC) or Phenyl-Hexyl phases.

  • Mechanism:[5] PGC retains molecules based on their ability to sit flat against the graphite surface. The cis and trans isomers of azetidines have significantly different 3D "flatness" due to the ring pucker.

Option B: Supercritical Fluid Chromatography (SFC) – The Gold Standard SFC is superior for azetidines because the low viscosity allows for high diffusion rates, crucial for resolving the subtle hydrodynamic volume differences between diastereomers.

Table 1: Column Screening Matrix for Azetidine Diastereomers

Separation ModeColumn ChemistryMobile Phase ModifiersWhy it works
Reverse Phase PFP (Pentafluorophenyl) MeOH / Water + 0.1% FormicFluorine-interaction targets the N-lone pair; highly sensitive to steric environment around the nitrogen.
Reverse Phase Graphitic Carbon ACN / Water + 0.1% NH4OHDiscriminiates based on the 3D planar shape of the diastereomers.
SFC (Achiral) 2-Ethylpyridine (2-EP) CO2 + MeOH (with 0.2% DEA)The pyridine nitrogen interacts with the azetidine via H-bonding; sensitive to steric shielding of the amine.
SFC (Chiral) Amylose-1 (e.g., AD-H) CO2 + IPA (with 0.2% DEA)Best Success Rate. Even for achiral diastereomers, the chiral cavities resolve the different "puckered" shapes.

Module 3: The "Ghost" Peak (Rotamers vs. Impurities)

User Issue: "My LC-MS shows two peaks with the same mass. I think I separated the diastereomers, but NMR shows a messy mixture. Is my separation real?"

Root Cause: Rotameric Broadening. If your azetidine is N-protected (e.g., N-Boc, N-Cbz, N-Ac), the bond between the ring nitrogen and the carbonyl carbon has restricted rotation. This creates rotamers (distinct conformers) that equilibrate slowly on the NMR timescale but may separate partially on HPLC.

Validation Protocol:

  • High-Temperature HPLC:

    • Run your column at 50°C - 60°C (ensure column stability).

    • Result: If the two peaks merge into one sharp peak, they are rotamers, not diastereomers.

  • Variable Temperature (VT) NMR:

    • Acquire 1H NMR at room temperature, then at 50°C and 70°C (in DMSO-d6 or Toluene-d8).

    • Result: Coalescence of peaks at high temperature confirms rotamers.

Diagram 2: Separation & Analysis Workflow

AzetidineWorkflow Input Mixture: Cis/Trans Azetidines Step1 1. Analytical HPLC (C18 / High pH) Input->Step1 Decision1 Separation? Step1->Decision1 Success Scale up to Prep Decision1->Success Yes Fail Co-elution Decision1->Fail No Step2 2. Screen Alternative Selectivity Fail->Step2 OptA Graphitic Carbon (Shape Selectivity) Step2->OptA OptB SFC (Chiral Phase) (Cavity Inclusion) Step2->OptB Step3 3. Confirmation OptA->Step3 OptB->Step3 Check Double Peaks in NMR? Step3->Check Rotamer Run VT-NMR (Check Rotamers) Check->Rotamer Messy/Broad Final Confirmed Diastereomers Check->Final Clean/Sharp

Caption: Workflow for distinguishing true diastereomeric separation from rotameric artifacts.

FAQ: Frequently Asked Questions

Q: Can I use derivatization to improve separation? A: Yes. If the azetidine nitrogen is free, derivatize it with a chiral auxiliary, such as (R)-tert-butanesulfinamide (Ellman’s auxiliary) or a chiral isocyanate. This converts the diastereomers into new species with significantly different physical properties, often making them separable on standard silica [1].

Q: Why do I see peak splitting on my preparative run but not on my analytical run? A: This is likely a "sample solvent effect." Azetidines are often dissolved in DMSO or DMF for injection. If your mobile phase is weak (e.g., high water content), the strong solvent plug travels down the column, carrying the analyte with it and causing band broadening or splitting.

  • Fix: Dissolve the sample in the mobile phase itself, or use "at-column dilution" techniques.

Q: Is crystallization an option? A: Azetidines are difficult to crystallize due to the ring flexibility (puckering). However, forming the oxalate or tartrate salt often induces crystallinity and can be used to enrich one diastereomer via fractional crystallization before chromatography.

References

  • Trowbridge, A. et al. (2024). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols & Stability." BenchChem Knowledge Base. Link

  • West, C. et al. (2017). "Stationary Phase Selection for Achiral Separation of Disubstituted Diastereomeric Mixtures." Chromatography Today. Link

  • Toribio, L. et al. (2022). "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Separations (MDPI). Link

Sources

Preventing ring-opening of azetidine hydrochloride under basic conditions

[1][2]

Topic: Preventing Ring-Opening & Polymerization of Azetidine Hydrochloride Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Guide

Introduction: The High-Strain Challenge

Welcome to the Azetidine Stability Hub. You are likely here because you are experiencing low yields, inexplicable polymerization, or the formation of 3-aminopropanol byproducts during the neutralization or functionalization of azetidine hydrochloride.

The Core Problem: Azetidine possesses a ring strain energy of approximately 26 kcal/mol .[1] While less reactive than aziridine, it is thermodynamically primed for ring-opening.[1] The transition from the stable hydrochloride salt (Azetidine·HCl) to the free base is the critical failure point.

This guide provides the mechanistic understanding and validated protocols to navigate this transition safely.

Module 1: The Fundamentals (Why Experiments Fail)

Q1: Why does my azetidine polymerize upon neutralization?

Answer: The most common failure mode is Cationic Ring-Opening Polymerization (CROP) .[1] This reaction is autocatalytic and occurs most rapidly during partial neutralization.[1]

  • The Mechanism: When you add base to Azetidine[2]·HCl, you generate the free base (nucleophile). If the neutralization is slow or inefficient, the free base attacks the remaining protonated azetidinium ions (electrophile).

  • The Result: A runaway polymerization event yielding poly(azetidine) oligomers.[1]

Q2: Is the free base stable in isolation?

Answer: Yes, but with caveats. Pure azetidine free base is a liquid (bp 61–62°C) and is relatively stable at low temperatures.[1][3][4] However, it is:

  • Volatile: Significant product loss occurs if you attempt to concentrate the free base via rotary evaporation.[1]

  • Hygroscopic & Carbonophilic: It rapidly absorbs moisture and CO₂ from the air, which can catalyze degradation.[1]

Q3: Does hydroxide trigger ring-opening directly?

Answer: Yes, under specific conditions.[1] While CROP is the primary risk, Hydrolysis occurs if the solution is heated or if the concentration of hydroxide is excessive. Hydroxide attacks the C2 or C4 position, cleaving the C-N bond to form 3-aminopropanol.

Module 2: Visualization of Failure vs. Success

The following diagram illustrates the kinetic competition between the desired reaction (trapping) and the undesired pathways (polymerization/hydrolysis).

AzetidinePathwaysAzetidineHClAzetidine·HCl(Stable Solid)IntermediateDANGER ZONE(Mixture of Free Base + HCl Salt)AzetidineHCl->IntermediateSlow Base AdditionFreeBaseFree Base(Nucleophile)AzetidineHCl->FreeBaseRapid/BiphasicNeutralizationPolymerPolymerization(Oligomers)Intermediate->PolymerAutocatalysis(Free Base attacks Salt)HydrolysisHydrolysis(3-Aminopropanol)FreeBase->HydrolysisHeat orExcess OH-ProductFunctionalized Product(Amide/Sulfonamide)FreeBase->ProductElectrophile Present(Immediate Trap)

Figure 1: Mechanistic pathways showing the "Danger Zone" of partial neutralization where autocatalytic polymerization dominates.

Module 3: Validated Troubleshooting Protocols

Protocol A: The "Schotten-Baumann" Method (Gold Standard)

Best for: Acylation, Sulfonylation, and Amide Coupling.

This biphasic system protects the free base by extracting it immediately into the organic phase, separating it from the aqueous acid/base equilibrium.

Reagents:

  • Azetidine[5][2][3][4][6][7][8][9][10][11][12][13]·HCl

  • Inorganic Base:

    
     (Preferred) or NaOH (Careful titration)[1]
    
  • Solvent System:

    
     (1:1) or 
    
    
    [1]
  • Electrophile: Acid Chloride, Sulfonyl Chloride, or Anhydride.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Azetidine·HCl in the minimum volume of water.[1]

  • Biphasic Setup: Add an equal volume of DCM (Dichloromethane).[1] Cool the biphasic mixture to 0°C .

  • Base Addition: Add the inorganic base (e.g.,

    
    , 3.0 equiv) to the aqueous layer.
    
    • Critical: Vigorous stirring is essential to facilitate phase transfer.[1]

  • Electrophile Addition: Add the electrophile (dissolved in a small amount of DCM) dropwise to the stirring mixture.

  • Reaction: Allow to warm to Room Temperature (RT) only after the addition is complete.

  • Workup: Separate layers. The product is in the DCM layer.

Why this works: The free base is generated in water but immediately partitions into DCM, where it reacts with the electrophile. It never accumulates in the aqueous phase where it could hydrolyze or polymerize with the salt.

Protocol B: The Low-Temperature Anhydrous Method

Best for: Reactions strictly requiring anhydrous conditions.

Reagents:

  • Azetidine[5][2][3][4][6][7][8][9][10][11][12][13]·HCl

  • Non-nucleophilic Base: DIPEA (Hünig's Base) or TEA.[1]

  • Solvent: Dry DCM or DMF.[1]

Step-by-Step Workflow:

  • Suspension: Suspend Azetidine·HCl in dry DCM under Nitrogen/Argon.

  • Cryogenic Cooling: Cool the suspension to -10°C or 0°C .[1] Do not start at room temperature.

  • Base Addition: Add DIPEA (2.5 - 3.0 equiv).

    • Note: The suspension may clear as the free base forms.

  • Immediate Trapping: Add the electrophile immediately after base addition.[1] Do not let the free base sit idle.

  • Monitoring: Monitor consumption of starting material.

Module 4: Data & Decision Matrix

Use this table to select the correct condition for your specific synthesis.

ScenarioRecommended ProtocolPrimary RiskMitigation Strategy
Standard Amide Coupling Schotten-Baumann (Biphasic)Hydrolysis of active esterKeep T < 5°C during addition.[1]
Sulfonylation Schotten-Baumann (Biphasic)PolymerizationVigorous stirring; Excess base.[1]
Alkylation (SN2) Anhydrous (DMF/DIPEA)Over-alkylation (Quaternization)Slow addition of electrophile; Low Temp.[1]
Isolation of Free Base NOT RECOMMENDED Volatility / PolymerizationDo not isolate.[1] Use in situ.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I rotovap Azetidine free base to remove the solvent? A: No. Azetidine boils at ~61°C. Under vacuum, it will co-evaporate with solvents like DCM or THF.[1] If you must change solvents, use a "feed-and-bleed" distillation method or use the solution directly in the next step (telescoping).

Q: My reaction turned into a viscous gel. What happened? A: You likely experienced CROP (Cationic Ring-Opening Polymerization).[1][14] This usually happens if:

  • You added the base too slowly without an electrophile present.

  • You heated the reaction while Azetidine·HCl was still present.[1][7]

  • You used a protic solvent (like Methanol) which facilitates proton transfer and ring opening.[1]

Q: Is Azetidine more stable than Aziridine? A: Yes.[1] Azetidine (4-membered) is kinetically more stable than Aziridine (3-membered) due to slightly lower ring strain and less favorable bond angle distortion.[1] However, it is significantly less stable than Pyrrolidine (5-membered).[1] Treat it as a high-energy intermediate.[1]

References

  • Padwa, A. (2012).[1] Azetidine and its Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] Link

  • BenchChem. (2025).[5][1] Stability Issues of Azetidine Derivatives in Solution. Technical Support Guide. Link[1]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. Link

  • CymitQuimica. (2024).[1] Azetidine Hydrochloride: Properties and Safety Data. Link

  • Goethals, E. J. (1977).[1] Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Pure and Applied Chemistry, 49, 477.[1] Link

Technical Support Center: Catalyst Selection for Functionalizing the Azetidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its unique conformational constraints and ability to enhance pharmacokinetic properties.[1][2] However, the inherent ring strain of this four-membered heterocycle presents both opportunities for unique reactivity and challenges in catalyst selection and reaction control.[1][2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals navigating the complexities of azetidine functionalization. Here, we address common experimental issues in a question-and-answer format, offering field-proven insights and troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary catalytic strategies for functionalizing the azetidine ring?

A1: The functionalization of azetidines is broadly achieved through three main catalytic approaches, each leveraging different aspects of the ring's reactivity:

  • Lewis Acid Catalysis: This is a common strategy for activating the azetidine ring, particularly for nucleophilic ring-opening reactions.[3] Lewis acids coordinate to the nitrogen atom, increasing the ring strain and making the ring more susceptible to nucleophilic attack.[3][4]

  • Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate radical intermediates, enabling a wide range of functionalizations under mild conditions.[5][6] It has been successfully applied to C-H functionalization, decarboxylative alkylations, and cycloadditions.[5][6][7]

  • Hydrogen-Bond-Donor Catalysis: Chiral hydrogen-bond donors, such as squaramides, can be used to achieve highly enantioselective ring-opening reactions.[8][9] These catalysts operate by recognizing and stabilizing dipolar transition states through non-covalent interactions.[8][10]

Q2: How does the choice of N-protecting group influence catalyst selection and reactivity?

A2: The N-protecting group is a critical consideration as it significantly modulates the electronic properties and stability of the azetidine ring.

  • Electron-withdrawing groups (e.g., tosyl, nosyl, Boc): These groups can activate the ring towards nucleophilic attack but also offer stability under certain conditions.[4] However, the lability of some groups, like Boc under acidic conditions, must be carefully considered when choosing a Lewis acid catalyst.[4]

  • Electron-donating groups (e.g., alkyl): These can influence the regioselectivity of lithiation and subsequent functionalization.[11]

The choice of protecting group can also be crucial for the stability of the final product. For instance, electron-donating groups on an aryl substituent of an azetidine can activate the ring for unwanted opening.[12]

Part 2: Troubleshooting Guides for Common Experimental Issues

Issue 1: Low or No Yield in Azetidine Ring-Opening Reactions

Q: My azetidine ring-opening reaction is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in azetidine ring-opening reactions is a frequent issue, often stemming from insufficient activation of the relatively stable four-membered ring.[3] Here’s a systematic approach to troubleshooting:

1. Inadequate Ring Activation:

  • Causality: The azetidine ring requires activation to undergo nucleophilic attack.[3] Without proper activation, the reaction will be sluggish or fail to proceed.

  • Solution:

    • Lewis Acid Catalysis: Introduce a Lewis acid catalyst to coordinate with the azetidine nitrogen. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for this purpose.[13] Lanthanide triflates, such as La(OTf)₃, have also been shown to be effective.[3]

    • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen, for example with methyl trifluoromethanesulfonate, forms a highly reactive azetidinium ion that readily undergoes ring-opening.[3]

2. Suboptimal Reaction Conditions:

  • Causality: Temperature and solvent play a crucial role in overcoming the activation energy and influencing reaction rates and selectivity.

  • Solution:

    • Temperature: Some ring-opening reactions may require elevated temperatures.[3] However, be cautious as higher temperatures can also lead to decomposition.[4]

    • Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents like 2-MeTHF have been found to be optimal for certain enantioselective ring-openings, while highly polar solvents can sometimes decrease selectivity.[8][9]

3. Nature of the Nucleophile:

  • Causality: The strength and steric bulk of the nucleophile are critical. A weak nucleophile may not be potent enough to open the activated ring.

  • Solution: Consider using a stronger or less sterically hindered nucleophile. However, be aware that this can also affect the regioselectivity of the attack.[3]

Troubleshooting Workflow for Low Reaction Yield

start Low/No Yield activation Is the azetidine ring sufficiently activated? start->activation conditions Are the reaction conditions optimal? activation->conditions Yes fail Consult Further Literature activation->fail No (Add Lewis Acid or form Azetidinium ion) nucleophile Is the nucleophile appropriate? conditions->nucleophile Yes conditions->fail No (Optimize temperature and solvent) success Reaction Optimized nucleophile->success Yes nucleophile->fail No (Consider a stronger or less hindered nucleophile)

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity in Ring-Opening Reactions

Q: My azetidine ring-opening is not regioselective. How can I control which C-N bond is cleaved?

A: Achieving high regioselectivity in azetidine ring-opening is a common challenge. The site of nucleophilic attack is influenced by a combination of steric and electronic factors.

1. Electronic Effects of Substituents:

  • Causality: Activating groups at the 2-position of the azetidine ring, such as aryl, alkenyl, cyano, or carboxylate groups, can stabilize the transition state, favoring cleavage of the C2-N bond.[3]

  • Solution: The nucleophile will preferentially attack the carbon atom bearing these stabilizing groups.[3]

2. Steric Hindrance:

  • Causality: The steric bulk of both the nucleophile and the substituents on the azetidine ring play a significant role.

  • Solution:

    • Bulky Nucleophiles: A sterically hindered nucleophile will preferentially attack the less substituted carbon atom.[3]

    • Substituents on the Ring: Conversely, bulky substituents on the azetidine ring will direct the nucleophilic attack to the less sterically encumbered carbon.

Decision Tree for Predicting Regioselectivity

start Predicting Regioselectivity substituent Does the azetidine have a 2-unsaturated substituent? start->substituent nucleophile Is the nucleophile bulky or strong? substituent->nucleophile No c2_attack Nucleophilic attack occurs at the carbon with the unsaturated group. substituent->c2_attack Yes less_sub_attack Nucleophilic attack occurs at the less substituted carbon. nucleophile->less_sub_attack Yes more_sub_attack Attack at the more substituted carbon is possible with smaller, less reactive nucleophiles. nucleophile->more_sub_attack No

Caption: Decision tree for predicting regioselectivity.

Issue 3: Unwanted Ring-Opening During Subsequent Reactions

Q: I have successfully synthesized my functionalized azetidine, but the ring is opening during subsequent reaction steps. How can I prevent this?

A: The inherent strain of the azetidine ring makes it susceptible to cleavage under various conditions, which can be a significant challenge during multi-step syntheses.[4]

1. Acid-Mediated Decomposition:

  • Causality: The presence of acids, even catalytic amounts, can lead to protonation of the azetidine nitrogen, activating the ring for intramolecular nucleophilic attack and decomposition.[3] This is particularly problematic for azetidines with pendant nucleophilic groups.[3]

  • Solution:

    • Avoid Acidic Conditions: If possible, choose reaction conditions that are neutral or basic.

    • Protecting Group Strategy: Employ N-protecting groups that are stable to the required reaction conditions. For example, a Cbz group is more stable to acidic conditions than a Boc group.[4]

2. High Temperatures:

  • Causality: Elevated temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.[4]

  • Solution: Perform subsequent reactions at room temperature or below whenever feasible. If heating is necessary, carefully monitor the reaction for the appearance of ring-opened byproducts.

3. Incompatible Reagents:

  • Causality: Certain reagents, such as some acyl chlorides, can act as weak Lewis acids and promote ring-opening.[4]

  • Solution: When performing reactions like N-acylation, add the acyl chloride slowly at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[4]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Azetidine Ring-Opening with an Alcohol Nucleophile

This protocol is a generalized procedure and may require optimization for specific substrates.[3]

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol (serving as both solvent and nucleophile), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Enantioselective Ring-Opening of Azetidines using a Chiral Squaramide Catalyst

This procedure is based on the highly enantioselective ring-opening of 3-substituted azetidines.[9]

  • Reaction Setup: In a vial, dissolve the 3-substituted azetidine (1.0 eq.) and the chiral squaramide catalyst (e.g., 1-5 mol%) in an ethereal solvent such as 2-MeTHF.

  • Addition of Reagent: Add the alkyl or acyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched ring-opened product.

Part 4: Data Presentation

Table 1: Comparison of Catalysts for Enantioselective Ring-Opening of a Model Azetidine

Catalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Squaramide12-MeTHF259997[9]
Chiral Squaramide5Toluene259592[8]
Binuclear Zinc-Azetidine10CH₂Cl₂08590[14]

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
  • Rational Catalyst Design for the Asymmetric Ring-Opening of Azetidines. Synfacts.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Application of Photoredox Catalysis for Late-stage Functionaliz
  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism.
  • Catalytic Asymmetric Reactions of Ketimines and Alkenes via [2 + 2] Cycloaddition: Chemical Reactivity Controlled by Switching a Heteroatom.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Synthesis of azetidines by cycloaddition of imines to ketenes-I.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
  • Functionalized azetidines via visible light-enabled aza P
  • A Multicomponent Reaction to Access Functionalized Azetidine Deriv
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Palladium-Catalyzed C–H Arylation and Azetidin
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz

Sources

Validation & Comparative

Technical Guide: 3-(Butan-2-yl)azetidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Butan-2-yl)azetidine hydrochloride vs. Other Alkylated Azetidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Goldilocks" Hydrophobe

In the optimization of lead compounds, the 3-(butan-2-yl)azetidine scaffold represents a strategic intersection between steric bulk and physicochemical efficiency. Unlike the sterically nondescript 3,3-dimethylazetidine or the lipophilicity-costly 4-phenylpiperidine, the 3-(butan-2-yl) moiety offers a chiral, branched hydrophobic vector on a polar, metabolically robust core.

This guide objectively compares this compound (CAS: 2098073-48-2) against standard alkylated azetidines and piperidine bioisosteres, focusing on Lipophilic Efficiency (LipE) , Metabolic Stability , and Synthetic Accessibility .

Physicochemical Performance Matrix

The following data contrasts the 3-(butan-2-yl) analog with common structural alternatives. The sec-butyl group introduces a specific steric volume (


) and lipophilicity (cLogP) that mimics larger rings (like piperidine) while retaining the favorable Ligand Efficiency (LE) of the azetidine core.
Table 1: Comparative Physicochemical Properties
ScaffoldStructureMW (Free Base)cLogP*pKa (Conj. Acid)fsp³Steric Bulk (A-Value equiv.)
Azetidine Unsubstituted57.09-1.0211.291.00Negligible
3,3-Dimethylazetidine Gem-dimethyl85.150.1511.351.00Low (Compact)
3-Isopropylazetidine Branched (Sym)99.170.8511.301.00Medium
3-(Butan-2-yl)azetidine Branched (Chiral) 113.20 1.67 11.25 1.00 High (Directional)
Piperidine 6-Membered85.150.8411.221.00High (Chair conf.)
4-Methylpiperidine Methyl-subst.[1][2]99.171.3211.251.00High

*cLogP values are predicted averages based on ChemAxon/ChemDraw algorithms. Experimental values may vary by ±0.3 depending on buffer conditions.

Key Technical Insights:
  • Lipophilicity Modulation: 3-(Butan-2-yl)azetidine (cLogP ~1.67) serves as a direct lipophilic mimic of 4-ethylpiperidine or 4-isopropylpiperidine but with a reduced molecular footprint.

  • Basicity: The pKa remains consistently high (~11.2–11.3) across the series. Unlike fluorinated azetidines (which lower pKa to ~8–9), alkylation at C3 has minimal inductive impact on the nitrogen lone pair, ensuring high solubility at physiological pH.

  • Chirality as a Tool: Unlike the isopropyl group, the sec-butyl group possesses a stereocenter. This allows for the resolution of enantiomers (R vs. S at the butyl chain) to probe specific hydrophobic pockets in a target protein, a feature unavailable in symmetric 3,3-dimethyl or 3-isopropyl analogs.

Synthetic Methodologies

Accessing 3-substituted azetidines with bulky alkyl groups requires bypassing the steric hindrance inherent in classical cyclizations. We present two protocols: the Modern Strain-Release (preferred for diversity) and the Classical Cyclization (preferred for scale-up).

Route A: Strain-Release Functionalization (Modern)

This route utilizes 1-azabicyclo[1.1.0]butane (ABB) , a high-energy intermediate that reacts with organometallics to install the C3 substituent and open the ring in one step. This is the most efficient route for introducing complex alkyl groups like sec-butyl.

Protocol A:
  • Reagents: 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Boc-ABB), sec-Butyllithium (or sec-Butylmagnesium chloride with CuI catalyst).

  • Conditions: THF, -78°C to RT.

  • Mechanism: Nucleophilic attack of the sec-butyl anion at the central bridgehead bond of ABB, followed by electrophilic trapping (protonation) of the resulting nitrogen anion.

Route B: Classical Diol Cyclization (Scale-Up)

For multi-gram preparation of the hydrochloride salt, the cyclic sulfate or bis-mesylate route is robust.

Protocol B (Step-by-Step):
  • Precursor Synthesis: Start with 2-(sec-butyl)propane-1,3-diol .

  • Activation: React diol with methanesulfonyl chloride (MsCl, 2.2 equiv) and Et₃N in DCM at 0°C to form the bis-mesylate .

  • Cyclization:

    • Dissolve bis-mesylate in acetonitrile/water.

    • Add benzylamine (1.0 equiv) and NaHCO₃ (3.0 equiv).

    • Heat to reflux (80°C) for 16 hours. The benzylamine performs a double

      
       displacement to close the ring.
      
  • Deprotection & Salt Formation:

    • Subject the N-benzyl azetidine to hydrogenolysis (

      
      , Pd/C) in MeOH.
      
    • Filter catalyst. Add HCl in dioxane (4M).

    • Concentrate to yield This compound as a white hygroscopic solid.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: Strain Release (High Value) cluster_1 Route B: Classical (Scale-Up) Start_ABB Boc-ABB (Strain Energy ~60 kcal/mol) Intermediate Anionic Intermediate (Ring Opening) Start_ABB->Intermediate Nucleophilic Attack Reagent_Li sec-BuLi (Nucleophile) Reagent_Li->Intermediate Product_Boc N-Boc-3-(sec-butyl)azetidine Intermediate->Product_Boc Electrophile Trap (H+) Final_HCl 3-(Butan-2-yl)azetidine HCl Product_Boc->Final_HCl Deprotection (HCl) Start_Diol 2-(sec-butyl)propane-1,3-diol BisMesylate Bis-Mesylate Activated Electrophile Start_Diol->BisMesylate MsCl, Et3N Cyclization N-Benzyl Cyclization (Double SN2) BisMesylate->Cyclization Benzylamine, Heat Cyclization->Final_HCl Pd/C, H2 then HCl

Figure 1: Comparison of Modern Strain-Release vs. Classical Cyclization routes. Route A is preferred for rapid analog generation; Route B is preferred for cost-effective bulk synthesis.

Metabolic Stability & Structural Integrity[3]

Azetidines are often scrutinized for metabolic stability due to ring strain (~26 kcal/mol). However, 3-(butan-2-yl)azetidine exhibits a "Steric Shield" effect that enhances stability compared to unsubstituted analogs.

The "Puckering" Effect

Azetidine rings are not planar; they exist in a puckered conformation (~15°).

  • Unsubstituted Azetidine: Rapid ring flip (low barrier).

  • 3-(Butan-2-yl)azetidine: The bulky C3 substituent locks the ring into a preferred conformation to minimize 1,2-diaxial interactions. This rigidity reduces the entropic penalty of binding to protein targets.

Metabolic Soft Spots
  • N-Oxidation: Common in all secondary amines. The steric bulk of the sec-butyl group at C3 is too distant to sterically hinder the nitrogen significantly, so N-capping (amide/sulfonamide formation) is usually required in drug design.

  • 
    -Carbon Oxidation:  The azetidine ring is surprisingly resistant to P450-mediated 
    
    
    
    -oxidation compared to pyrrolidines, likely due to the geometric constraints of forming an iminium ion in a strained 4-membered ring (Bredt's rule-like strain).
  • Ring Opening: While possible, it requires activation. The sec-butyl group does not electronically activate the ring toward nucleophilic opening.

MetabolicStability Compound 3-(Butan-2-yl)azetidine Risk1 N-Oxidation (FMO/CYP) Compound->Risk1 High (if basic N free) Risk2 Ring Opening (Reactive Metabolite) Compound->Risk2 Low (requires activation) Benefit1 Resistant to alpha-C Oxidation Compound->Benefit1 Superior to Pyrrolidine Factor1 Ring Strain (~26 kcal/mol) Factor1->Risk2 Factor2 Geometric Constraint (Poor Iminium overlap) Factor2->Benefit1

Figure 2: Metabolic profile analysis. The scaffold shows superior resistance to oxidative ring scission compared to larger heterocycles, though N-oxidation remains a liability for the free amine.

References

  • Hillier, M. C., & Chen, C. Y. (2006).[3] A Straightforward Synthesis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-244. Link

  • Lowe, M. A., et al. (2012). Azetidines: New Tools for the Medicinal Chemist. Bioorganic & Medicinal Chemistry Letters, 22(10), 3423-3427. Link

  • ChemScene. (2025). 3-(Sec-butyl)azetidine hydrochloride Product Data. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for comparative ring strain and lipophilicity principles).[4] Link

Sources

A Comparative Analysis of Azetidine and Pyrrolidine Scaffolds in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as particularly valuable motifs.[1][2] While structurally similar, the subtle difference in a single methylene unit imparts distinct physicochemical and conformational properties that can be strategically exploited by medicinal chemists to overcome challenges in drug design, such as improving metabolic stability, solubility, and receptor affinity.[3][4]

This guide provides an in-depth, comparative analysis of the azetidine and pyrrolidine scaffolds, offering insights into their respective advantages and disadvantages. We will delve into their fundamental properties, explore their impact on pharmacological outcomes through case studies of approved drugs, and provide detailed experimental protocols for their synthesis and evaluation.

Physicochemical Properties and Conformational Analysis: A Tale of Two Rings

The core differences between azetidine and pyrrolidine stem from their inherent ring size, which dictates their geometry, strain, and flexibility.

  • Ring Strain and Geometry: The azetidine ring, with its four members, possesses significant ring strain (approx. 25.4 kcal/mol), placing it between the highly strained aziridine and the relatively strain-free pyrrolidine (5.4 kcal/mol).[5] This strain results in a more rigid, quasi-planar conformation for the azetidine ring.[6] In contrast, the five-membered pyrrolidine ring is significantly more flexible, readily adopting various envelope and twisted conformations, a property often referred to as "pseudorotation".[7] This increased three-dimensional coverage can be advantageous for exploring a wider pharmacophore space.[7]

  • Basicity (pKa) and Lipophilicity (logP): The pKa of the parent azetidine is approximately 11.3, making it a relatively strong base.[8] The pKa of pyrrolidine is slightly lower. Fluorination, a common strategy in medicinal chemistry, can significantly lower the basicity of both scaffolds.[9] The lipophilicity, as measured by logP, is a critical determinant of a drug's absorption and distribution. While both are relatively polar scaffolds, their logP values can be modulated by substitution.

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds

PropertyAzetidinePyrrolidineKey Implications in Drug Design
Ring Size 4-membered5-memberedInfluences ring strain, conformation, and reactivity.
Ring Strain High (~25.4 kcal/mol)[5]Low (~5.4 kcal/mol)[5]Azetidine's strain can enhance reactivity and provide unique vectors for substituents.[5] Pyrrolidine's lower strain contributes to its greater stability.
Conformation Quasi-planar, rigid[6]Flexible (envelope, twist conformations)[7]Azetidine's rigidity can lead to higher binding affinity and selectivity. Pyrrolidine's flexibility allows for better adaptation to binding pockets.[6][7]
Basicity (pKa) ~11.3[8]~11.27The nitrogen atom's basicity influences salt formation, solubility, and off-target interactions (e.g., hERG).
3D Shape More planarMore puckered, greater 3D coverage[7]Pyrrolidine's 3D nature can be beneficial for disrupting protein-protein interactions.
Impact on Pharmacological Properties: From Bench to Bedside

The distinct physicochemical characteristics of azetidine and pyrrolidine translate into significant differences in their pharmacological behavior.

  • Binding Interactions: The conformational rigidity of the azetidine ring can be a powerful tool for locking a molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for its target.[1][3] The well-defined exit vectors for substituents on the azetidine ring allow for precise positioning of pharmacophoric groups. In contrast, the flexibility of the pyrrolidine ring can allow for a more adaptable fit to a binding site, which can be advantageous when the exact binding mode is unknown.

  • Metabolic Stability: A key advantage of the azetidine scaffold is its generally enhanced metabolic stability.[1][3] The strained ring is often less susceptible to metabolism by cytochrome P450 enzymes.[10] Conversely, the pyrrolidine ring can be susceptible to bioactivation, forming reactive iminium ions and aminoaldehydes, which can have potential genotoxic effects.[4]

  • Pharmacokinetics (ADME): The choice of scaffold can significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The polarity of both scaffolds can enhance aqueous solubility.[4] The rigid nature of azetidine can sometimes lead to improved cell permeability compared to more flexible analogs.

  • Toxicity: While both scaffolds are generally well-tolerated, the potential for bioactivation of the pyrrolidine ring is a liability that must be considered during drug development.[4]

Table 2: Comparative Pharmacological Impact of Azetidine and Pyrrolidine Scaffolds

Pharmacological AspectAzetidinePyrrolidineRationale and Implications
Receptor Binding Can provide a rigid framework for optimal substituent orientation, potentially increasing affinity and selectivity.[1][3]Flexibility allows for conformational adaptation to the binding site.The choice depends on the specific target and the desired level of conformational constraint.
Metabolic Stability Generally higher metabolic stability due to ring strain and reduced susceptibility to CYP450 enzymes.[1][3]Can be prone to oxidation, leading to the formation of reactive iminium ions.[4]Azetidine is often incorporated to block metabolic hotspots.
Solubility The nitrogen atom can be protonated to form salts, enhancing aqueous solubility.The nitrogen atom also contributes to improved solubility.[4]Both scaffolds can be used to improve the solubility of lipophilic molecules.
Toxicity Generally considered to have a favorable toxicity profile.Potential for bioactivation to reactive metabolites is a known liability.[4]Careful evaluation of metabolic pathways is crucial for pyrrolidine-containing compounds.
Case Studies in Drug Design: Learning from Success

The therapeutic relevance of both scaffolds is underscored by their presence in numerous FDA-approved drugs.

Azetidine-Containing Drugs:

  • Baricitinib (Olumiant): An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis. The azetidine moiety was introduced to improve metabolic stability and selectivity.[1][3]

  • Cobimetinib (Cotellic): A MEK inhibitor used in the treatment of melanoma. The azetidine ring contributes to the molecule's overall conformation and binding affinity.[11][12]

  • Azelnidipine (Calblock): A calcium channel blocker used to treat hypertension. The azetidine substituent plays a role in its pharmacokinetic profile.[11][12]

Pyrrolidine-Containing Drugs:

  • Captopril (Capoten): An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure. The pyrrolidine ring mimics the proline residue of the natural substrate.[13]

  • Clindamycin (Cleocin): An antibiotic that contains a substituted pyrrolidine ring.[2]

  • Aniracetam: A nootropic drug with a pyrrolidine core structure.[2]

  • A wide range of other drugs, including antihistamines (Clemastine), anticholinergics (Procyclidine), and antidepressants (Rolipram), feature the pyrrolidine scaffold.[2]

Synthetic Strategies & Experimental Protocols

The accessibility of substituted azetidines and pyrrolidines is crucial for their application in drug discovery. A variety of synthetic methods have been developed for both ring systems.

Diagram 1: General Synthetic Approaches

G cluster_azetidine Azetidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis A1 γ-Haloamines A3 Intramolecular Cyclization A1->A3 A2 1,3-Amino Alcohols A2->A3 Azetidine Azetidine A3->Azetidine 4-exo-tet P1 1,4-Dicarbonyls P3 Reductive Amination P1->P3 P2 Primary Amines P2->P3 Pyrrolidine Pyrrolidine P3->Pyrrolidine

Caption: Overview of common synthetic routes to azetidine and pyrrolidine rings.

This protocol describes a general method for the synthesis of N-Boc-2-substituted azetidines from the corresponding chiral allylic amines, adapted from literature procedures.[14]

Materials:

  • N-Boc-protected chiral allylic amine

  • Schwartz's reagent (Zirconocene chloride hydride)

  • Iodine

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Hydrozirconation: Dissolve the N-Boc-protected chiral allylic amine (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C. Add Schwartz's reagent (1.1 eq) portion-wise and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Iodination: Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in THF dropwise. Stir for 30 minutes at -78 °C.

  • Cyclization: Add NaHMDS (1.5 eq, 1M solution in THF) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-substituted azetidine.

Causality behind Experimental Choices: The use of Schwartz's reagent allows for a syn-hydrozirconation of the double bond with high diastereoselectivity.[14] The subsequent iodination and base-promoted intramolecular cyclization via an SN2 reaction is an efficient way to form the strained four-membered ring. The choice of a strong, non-nucleophilic base like NaHMDS is critical to promote the cyclization without competing side reactions.

This protocol outlines a one-pot synthesis of N-aryl-substituted pyrrolidines from a diketone and an aniline, based on a transfer hydrogenation approach.[15]

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione)

  • Aniline derivative

  • Iridium catalyst (e.g., [Cp*IrCl2]2)

  • Formic acid (as hydrogen donor)

  • Solvent (e.g., Dioxane)

Procedure:

  • Reaction Setup: To a dried Schlenk tube, add the 1,4-diketone (1.0 eq), the aniline derivative (1.1 eq), the iridium catalyst (1.0 mol%), and the solvent.

  • Reaction Conditions: Add formic acid (30.0 eq) to the mixture. Stir the reaction under air at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-substituted pyrrolidine.

Causality behind Experimental Choices: This method utilizes an efficient iridium-catalyzed transfer hydrogenation for the successive reductive amination of the diketone.[15] Formic acid serves as a safe and readily available hydrogen source. The one-pot nature of this reaction makes it highly atom-economical and operationally simple.

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10][16][17]

Diagram 2: Workflow for Microsomal Stability Assay

G A Incubate Compound with Liver Microsomes & NADPH B Sample at Multiple Time Points (0, 5, 15, 30, 45 min) A->B C Quench Reaction with Cold Acetonitrile (+ Internal Standard) B->C D Analyze by LC-MS/MS C->D E Determine Rate of Compound Disappearance D->E

Caption: A simplified workflow of the in vitro liver microsomal stability assay.

Materials:

  • Test compound (azetidine or pyrrolidine derivative)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[10]

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution to 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube or plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Causality behind Experimental Choices: Human liver microsomes are used as they contain a high concentration of the major drug-metabolizing enzymes, the cytochrome P450s.[10] NADPH is an essential cofactor for these enzymes.[17] Quenching with cold acetonitrile effectively stops the reaction and precipitates proteins, allowing for clean sample analysis by LC-MS/MS. The use of an internal standard is crucial for accurate quantification.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that depends on the specific goals of a drug discovery program. Azetidines offer the advantages of conformational rigidity and enhanced metabolic stability, making them ideal for optimizing lead compounds.[1][3] Pyrrolidines, with their greater flexibility and three-dimensional character, provide a versatile platform for exploring chemical space and are prevalent in a vast array of natural products and approved drugs.[2][18]

As our understanding of medicinal chemistry deepens and synthetic methodologies become more sophisticated, we can expect to see even more creative and strategic applications of both these valuable scaffolds. The continued development of novel synthetic routes to functionalized azetidines and pyrrolidines will undoubtedly fuel the discovery of the next generation of innovative therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in their quest for safer and more effective medicines.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Uppsala University. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Pyrrolidine Properties, Reactions and Applications. Safrole. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link]

  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. Available at: [Link]

  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. Available at: [Link]

  • Full article: Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. Available at: [Link]

  • The results of the conformational analysis. ResearchGate. Available at: [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Azetidine. PubChem. Available at: [Link]

Sources

Precision Validation of 3-(Butan-2-yl)azetidine Hydrochloride Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Analytical Method Development
Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 3-(Butan-2-yl)azetidine hydrochloride (CAS: 2098073-48-2) serves as a critical saturated heterocycle scaffold. Its value lies in its ability to modulate lipophilicity (


) and metabolic stability compared to traditional piperidine or pyrrolidine analogs.

However, validating the purity of this building block presents a distinct analytical challenge: it lacks a UV-active chromophore.

This guide objectively compares the industry-standard detection techniques and establishes why HPLC-MS (ESI+) is the superior methodology for trace impurity profiling, offering a limit of detection (LOD) orders of magnitude lower than refractive index (RI) or low-wavelength UV methods. We provide a self-validating, ICH Q2(R2)-compliant protocol designed for immediate implementation in QC and R&D laboratories.

The Analytical Challenge

The structural integrity of 3-(Butan-2-yl)azetidine HCl creates a "blind spot" for conventional detectors:

  • Chromophoric Silence: The molecule consists entirely of aliphatic C-C, C-H, and C-N bonds. It has no conjugated

    
    -systems.
    
    • Consequence: UV detection is only possible at <210 nm, where solvent cut-off noise (from acetonitrile or methanol) drastically reduces the signal-to-noise ratio (S/N).

  • High Polarity: As a secondary amine hydrochloride salt, it exhibits poor retention on standard C18 columns under neutral conditions, often eluting in the void volume (

    
    ).
    
  • Stereochemical Complexity: The sec-butyl group introduces a chiral center. While this guide focuses on chemical purity, the analytical method must be capable of resolving diastereomeric impurities if they arise during synthesis.

Comparative Analysis: Selecting the Right Tool

The following matrix compares the three primary methodologies available for this specific analyte.

Table 1: Performance Comparison of Analytical Techniques

FeatureHPLC-UV (205 nm) qNMR (

H)
HPLC-MS (ESI+)
Principle Absorption of light (non-specific)Nuclear spin resonance (molar ratio)Mass-to-charge ratio (

)
Sensitivity (LOD) Poor (> 0.1 mg/mL)Moderate (~0.1%)Excellent (< 0.05 µg/mL)
Specificity Low (Solvent peaks interfere)High (Structural elucidation)High (Mass confirmation)
Throughput HighLow (Long acquisition times)High
Impurity ID Impossible without standardsGood for major impuritiesExcellent (Fragment analysis)
Verdict Obsolete for this analyteGold Standard for Assay/PotencySuperior for Purity & Trace Analysis

Expert Insight: While qNMR is the absolute method for determining the assay (weight % content) of a reference standard because it does not require a response factor, HPLC-MS is the only viable choice for purity profiling (area %) to detect trace synthetic byproducts (e.g., ring-opening contaminants) at the 0.1% threshold required by regulatory bodies.

Strategic Method Development

To validate purity effectively, we must overcome the polarity issue. We utilize Electrospray Ionization (ESI) in positive mode. The secondary amine is easily protonated (


 Da), making it an ideal candidate for MS detection.
4.1 The "Self-Validating" Protocol

A robust method must be self-validating. This means the system includes checks to ensure data integrity during the run.

  • Internal Standard (IS): Use a stable isotopically labeled analog (e.g., Azetidine-

    
    ) or a structural analog like N-ethyl-3-azetidinyl-amine to correct for ionization suppression.
    
  • System Suitability: The tailing factor (

    
    ) must be monitored strictly (
    
    
    
    ) to ensure the amine is not interacting irreversibly with residual silanols on the column.
4.2 Recommended Conditions
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent.

    • Why: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds under acidic conditions compared to traditional silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why Formic Acid? It acts as a volatile proton source for ESI+, enhancing sensitivity, while suppressing silanol activity on the column.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 95% B (Wash)

    • 10-13 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min (Split to MS if necessary).

  • MS Detection:

    • Source: ESI Positive.

    • Scan Mode: Full Scan (100–500

      
      ) for impurity profiling; SIM (142.2 
      
      
      
      ) for quantitation.
    • Capillary Voltage: 3.0 kV.

Validation Framework (ICH Q2(R2))

This workflow adheres to the latest ICH Q2(R2) guidelines (effective June 2024).[1]

A. Specificity (Selectivity)
  • Objective: Prove the method distinguishes the analyte from synthesis byproducts (e.g., 2-aminobutane derivatives).

  • Protocol: Inject a "blank" (mobile phase), the vehicle, and a spiked sample containing potential synthesis precursors.

  • Acceptance: No interference peaks at the retention time of the main peak (

    
    ) in the blank. MS spectral purity check (peak apex vs. tail) must match.
    
B. Linearity & Range
  • Objective: Confirm response proportionality.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target test concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
C. Accuracy (Recovery)
  • Objective: Detect bias.

  • Protocol: Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 90–110% (standard for trace analysis).

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for validating this specific non-chromophoric salt.

ValidationWorkflow Start Sample: 3-(Butan-2-yl)azetidine HCl Solubility Dissolve in 50:50 Water:MeCN (0.1% FA) Start->Solubility DetectionCheck Check UV Absorbance Solubility->DetectionCheck Decision Chromophore Present? DetectionCheck->Decision RouteUV Method: HPLC-UV (Not Recommended) Decision->RouteUV Yes (False) RouteMS Method: HPLC-MS (ESI+) Decision->RouteMS No (True) Params Column: CSH C18 MP: 0.1% Formic Acid Mode: Gradient RouteMS->Params Validation ICH Q2(R2) Validation: 1. Specificity (Mass ID) 2. Linearity (R² > 0.99) 3. LOQ Determination Params->Validation Output Valid Purity Profile Validation->Output

Caption: Decision matrix for selecting HPLC-MS over UV for non-chromophoric azetidine derivatives, detailing critical method parameters.

References
  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[4] Available at: [Link]

  • Dolan, J. W. (2002). The Role of the Column in LC-MS. LCGC North America.[5] Available at: [Link]

  • PubChem. (n.d.).[6] this compound - Compound Summary. National Library of Medicine. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis of 3-(Butan-2-yl)azetidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and specificity of a therapeutic agent. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic data for the diastereomeric and enantiomeric pairs of 3-(Butan-2-yl)azetidine, a heterocyclic scaffold of interest in medicinal chemistry.

The molecule 3-(Butan-2-yl)azetidine possesses two stereocenters, giving rise to four distinct stereoisomers: the enantiomeric pair (3R,2'R) and (3S,2'S), and the diastereomeric pair (3R,2'S) and (3S,2'R). While enantiomers exhibit identical physical properties in an achiral environment, diastereomers possess distinct properties, which forms the basis for their differentiation using standard spectroscopic techniques.[1][2] This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related structures, offering field-proven insights into experimental design and data interpretation.

The Spectroscopic Toolkit: Principles of Isomeric Differentiation

The cornerstone of stereoisomer differentiation is NMR spectroscopy. Diastereomers, having different spatial arrangements, will exhibit non-equivalent chemical environments for their nuclei, leading to distinct chemical shifts (δ) and coupling constants (J) in their ¹H and ¹³C NMR spectra.[2] For enantiomers, which are spectroscopically indistinguishable in achiral solvents, differentiation requires the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce diastereomeric interactions, resulting in separable NMR signals.[1][3][4]

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the relative stereochemistry of diastereomers by identifying protons that are close in space (<5 Å), which often differs between isomers.[5][6][7] IR spectroscopy and mass spectrometry are essential for confirming the overall molecular structure and functional groups but are generally less effective at distinguishing between stereoisomers.

Experimental Protocols and Methodologies

The reliability of any spectroscopic analysis hinges on meticulous sample preparation and data acquisition. The following protocols are designed to be self-validating systems, ensuring high-quality, reproducible data.

Protocol 1: NMR Sample Preparation
  • Analyte Preparation : Accurately weigh 5-10 mg of the 3-(Butan-2-yl)azetidine isomer for ¹H NMR or 20-50 mg for ¹³C NMR.[8] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to prevent large, interfering solvent signals in the ¹H NMR spectrum.[9]

  • Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. Any particulate matter should be filtered, for instance, through a Pasteur pipette with a cotton wool plug, to ensure optimal magnetic field homogeneity.[9]

  • Transfer : Carefully transfer the solution to a high-quality 5 mm NMR tube. The liquid column should be approximately 4-5 cm high to ensure it is within the detection region of the NMR probe.[8][10]

  • Cleaning and Labeling : Thoroughly clean the outside of the NMR tube with a lint-free wipe and an appropriate solvent (e.g., ethanol) to remove any contaminants before inserting it into the spectrometer.[10]

Protocol 2: Spectroscopic Data Acquisition
  • NMR Spectroscopy : All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • ¹H NMR : Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR : Requires a significantly larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

    • 2D NMR (COSY, HSQC, NOESY) : These experiments are crucial for unambiguous signal assignment and stereochemical determination. NOESY experiments, in particular, require careful optimization of the mixing time to observe key spatial correlations.[5][11]

  • IR Spectroscopy : Acquire spectra using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or in a suitable solvent.

  • Mass Spectrometry : Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement, confirming the molecular formula.

Visualizing the Analytical Workflow

The process from sample to structural elucidation follows a logical progression, as illustrated below.

G cluster_sample Isomer Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Isomer 3-(Butan-2-yl)azetidine Isomer Mixture or Pure Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Isomer->NMR IR IR Spectroscopy Isomer->IR MS Mass Spectrometry Isomer->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Structure Structure & Stereochemistry Elucidation Data->Structure

Workflow for the Spectroscopic Analysis of Isomers.

Comparative Data Analysis

Disclaimer: The following spectroscopic data are predicted based on established principles of NMR spectroscopy and data from structurally similar azetidine derivatives.[12][13][14] They serve as an illustrative guide for differentiation.

¹H NMR Spectroscopy: The Key to Diastereomer Differentiation

The most significant differences between the diastereomeric pairs (syn vs. anti) are expected in the chemical shifts and coupling patterns of the azetidine ring protons and the methine proton of the butan-2-yl group. These protons are in close proximity to both stereocenters and are thus most sensitive to changes in the relative stereochemistry.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment syn-Isomers ((R,R)/(S,S)) anti-Isomers ((R,S)/(S,R)) Rationale for Difference
Azetidine CH (C3-H) ~3.5 ppm (m) ~3.7 ppm (m) The C3 proton experiences different shielding/deshielding effects from the butan-2-yl group depending on its syn or anti orientation.
Azetidine CH₂ (C2/C4-H) ~3.8-4.1 ppm (m) ~3.9-4.2 ppm (m) Diastereotopic protons will show distinct multiplets. The exact shifts and coupling constants will differ between diastereomers.
Butan-2-yl CH (C2'-H) ~2.1 ppm (m) ~2.3 ppm (m) The anisotropic effect of the azetidine ring will influence the chemical shift of this adjacent methine proton differently in each diastereomer.
NH ~2.5 ppm (br s) ~2.5 ppm (br s) Typically a broad singlet, less informative for stereochemical assignment unless involved in specific hydrogen bonding.

| Other Alkyl Protons | 0.9-1.8 ppm | 0.9-1.8 ppm | Less affected by the remote stereocenter, likely to show significant overlap. |

¹³C NMR Spectroscopy

While ¹H NMR is often more diagnostic for diastereomers due to coupling constant analysis, ¹³C NMR provides complementary information. Every carbon in the diastereomers is in a chemically non-equivalent environment, leading to a unique set of signals for each isomer.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment syn-Isomers ((R,R)/(S,S)) anti-Isomers ((R,S)/(S,R))
Azetidine CH (C3) ~55 ppm ~57 ppm
Azetidine CH₂ (C2/C4) ~48 ppm ~49 ppm
Butan-2-yl CH (C2') ~38 ppm ~40 ppm

| Alkyl CH₃/CH₂ | ~10-30 ppm | ~10-30 ppm |

NOESY: Confirming Relative Stereochemistry

A 2D NOESY experiment is the definitive method for confirming the relative syn or anti configuration.[11]

  • For the syn isomers : A cross-peak is expected between the azetidine C3-H and the butan-2-yl C2'-H, indicating their spatial proximity on the same face of the molecule.

  • For the anti isomers : This corresponding NOE correlation would be absent or significantly weaker, as these protons are on opposite faces of the molecule.

Differentiating Enantiomers: The Chiral Challenge

Enantiomers yield identical spectra in achiral solvents. To distinguish them, a chiral environment must be introduced.[15] This is typically achieved by adding a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent, directly to the NMR sample.[4][16] The CSA forms transient, diastereomeric complexes with each enantiomer, which are in fast exchange on the NMR timescale.[4] This interaction leads to small, but measurable, differences in the chemical shifts of the enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).[17][18]

G Enantiomers Enantiomeric Pair (e.g., R,R and S,S) Complexes Transient Diastereomeric Complexes Enantiomers->Complexes + CSA CSA Chiral Solvating Agent (CSA) CSA->Complexes Spectra Separable NMR Signals Complexes->Spectra Induces Δδ

Principle of Enantiomer Differentiation using a CSA.
IR and Mass Spectrometry Data

IR and MS are vital for confirming the molecular identity but do not typically distinguish between stereoisomers.

  • FTIR Spectroscopy : The spectrum for all isomers is expected to show characteristic absorptions for a secondary amine.

    • N-H Stretch : A weak to medium band around 3350-3310 cm⁻¹.[19][20]

    • C-N Stretch : A band in the 1250–1020 cm⁻¹ region for the aliphatic amine.[19]

    • N-H Wag : A broad band between 910-665 cm⁻¹.[19]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum of nitrogen-containing heterocycles often shows fragmentation patterns resulting from cleavage alpha to the nitrogen atom.[20][21] All four isomers will exhibit the same molecular ion peak and fragmentation pattern.

Conclusion

The robust and unambiguous differentiation of the 3-(Butan-2-yl)azetidine stereoisomers relies on a multi-technique spectroscopic approach, with NMR at its core. ¹H and ¹³C NMR are powerful tools for distinguishing the diastereomeric pairs by revealing differences in their chemical shifts and coupling constants. The definitive assignment of relative stereochemistry is best achieved through NOESY experiments, which probe through-space proton proximities. While IR and MS confirm the fundamental molecular structure, they are insufficient for stereoisomeric differentiation. For the analysis of enantiomeric purity, the use of chiral solvating agents in NMR is the method of choice. This guide provides the foundational protocols and interpretive principles necessary for researchers in drug development to confidently characterize these and other chiral small molecules.

References

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Semantic Scholar. [Link]

  • Gargiulo, D., et al. (n.d.). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications. [Link]

  • Unknown. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Gage, J. R. (2020). Chiral solvating agents.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. [Link]

  • Unknown. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • Yan, X., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. PMC. [Link]

  • Irie, K., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci. [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

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  • Western University. (n.d.). NMR Sample Preparation. Western University. [Link]

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  • Scribd. (n.d.). Synthesis of Nitrogen Heterocycles and Mass Spectra. Scribd. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

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  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... ResearchGate. [Link]

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  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • D'hooghe, M., et al. (2025). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Károlyi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

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A Comparative Guide to the Enantioselective Synthesis of C2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique conformational constraints and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Among substituted azetidines, those functionalized at the C2-position introduce a chiral center, opening avenues for stereospecific interactions with biological targets. However, the enantioselective synthesis of these strained four-membered rings presents a significant challenge. This guide provides an in-depth comparison of key modern strategies for the enantioselective synthesis of C2-substituted azetidines, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to the Challenge and Strategic Approaches

The construction of the strained, chiral C2-substituted azetidine ring requires precise control over stereochemistry. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough for further synthetic transformations.[1] The primary strategies for their enantioselective synthesis can be broadly categorized into:

  • Chiral Auxiliary-Mediated Syntheses: Employing a recoverable chiral auxiliary to direct the stereochemical outcome of the ring-forming reaction.

  • Catalytic Asymmetric Syntheses: Utilizing a chiral catalyst to generate the desired enantiomer from a prochiral substrate. This includes methods based on organocatalysis, transition-metal catalysis, and Lewis acid catalysis.

  • Synthesis from the Chiral Pool: Starting from readily available enantiopure precursors.

This guide will focus on comparing the most impactful and versatile of these methods, providing a clear overview of their strengths, limitations, and practical considerations.

I. Chiral Auxiliary Approach: The Ellman Sulfinamide Method

A robust and widely applicable method for the synthesis of enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides, as developed by the Ellman group and others.[2][3][4] This approach offers a reliable way to introduce a variety of substituents at the C2 position with high diastereoselectivity.[2][3]

Mechanistic Rationale and Workflow

The synthesis begins with the condensation of 3-chloropropanal with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer is commercially available) to form a sulfinimine. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to the imine, followed by intramolecular cyclization via displacement of the chloride, affords the N-sulfinylazetidine. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack and establishing the stereochemistry at the C2 position. The final step involves the removal of the sulfinyl auxiliary under acidic conditions to yield the desired enantioenriched C2-substituted azetidine.[4][5]

Ellman_Sulfinamide_Method cluster_0 Step 1: Sulfinimine Formation cluster_1 Step 2: Diastereoselective Addition & Cyclization cluster_2 Step 3: Deprotection 3-Chloropropanal 3-Chloropropanal Sulfinimine Sulfinimine 3-Chloropropanal->Sulfinimine Condensation Chiral_Sulfinamide (R)- or (S)-tert- Butanesulfinamide Chiral_Sulfinamide->Sulfinimine Intermediate Addition Intermediate Sulfinimine->Intermediate Nucleophilic Addition Organometallic_Reagent R-MgBr Organometallic_Reagent->Intermediate N-Sulfinylazetidine N-Sulfinyl- Azetidine Intermediate->N-Sulfinylazetidine Intramolecular Cyclization Final_Product Enantioenriched C2-Substituted Azetidine N-Sulfinylazetidine->Final_Product Acidic Cleavage

Caption: Workflow for the enantioselective synthesis of C2-substituted azetidines using the Ellman sulfinamide auxiliary.

Performance Comparison

This method demonstrates broad substrate scope, accommodating aryl, vinyl, allyl, and both linear and branched alkyl substituents at the C2 position.[4][6]

C2-Substituent (R)Organometallic ReagentYield (%)Diastereomeric Ratio (d.r.)
PhenylPhMgBr7587:13
4-Methoxyphenyl4-MeOPhMgBr7185:15
2-Thienyl2-ThienylMgBr5279:21
VinylVinylMgBr63>95:5
AllylAllylMgBr7795:5
n-Hexyln-HexylMgBr6892:8
Isopropyli-PrMgBr5587:13
MethylMeMgBr65>95:5
Data compiled from Zelch, D.; Russo, C. M.; Ruud, K. J.; O'Reilly, M. C. J. Org. Chem. 2024, 89, 15137–15144.[4][6]

Advantages:

  • High diastereoselectivity for a wide range of substituents.[4]

  • Both enantiomers of the product can be accessed by choosing the corresponding (R)- or (S)-sulfinamide auxiliary.[7]

  • The sulfinamide auxiliary is commercially available and relatively inexpensive.[5]

  • The method has been shown to be scalable.[4][6]

Limitations:

  • This is a stoichiometric chiral auxiliary-based method, not a catalytic one.

  • The diastereomers often require chromatographic separation to obtain enantiopure products.[4][6]

II. Organocatalytic Approach: Enantioselective α-Chlorination of Aldehydes

An organocatalytic strategy provides a metal-free alternative for the synthesis of C2-alkyl substituted azetidines. This method relies on the enantioselective α-chlorination of aldehydes, followed by a series of transformations to construct the azetidine ring.[8][9]

Mechanistic Rationale and Workflow

The key step is the α-chlorination of an aldehyde catalyzed by a chiral secondary amine catalyst, which proceeds through a chiral enamine intermediate. The resulting α-chloro aldehyde is then reduced in situ to the corresponding configurationally stable β-chloro alcohol to prevent epimerization.[8] This chiral building block is then converted to a γ-chloro amine, which undergoes intramolecular cyclization to afford the C2-substituted azetidine.

Organocatalytic_Azetidine_Synthesis cluster_0 Enantioselective α-Chlorination & Reduction cluster_1 Functional Group Interconversion cluster_2 Cyclization Aldehyde Aldehyde alpha_Chloro_Aldehyde α-Chloro Aldehyde Aldehyde->alpha_Chloro_Aldehyde NCS Chiral_Amine_Catalyst Chiral Amine Catalyst Chiral_Amine_Catalyst->alpha_Chloro_Aldehyde beta_Chloro_Alcohol β-Chloro Alcohol alpha_Chloro_Aldehyde->beta_Chloro_Alcohol NaBH4 gamma_Chloro_Amine γ-Chloro Amine beta_Chloro_Alcohol->gamma_Chloro_Amine 1. MsCl, Et3N 2. NaCN 3. LiAlH4 Final_Product Enantioenriched C2-Alkyl Azetidine gamma_Chloro_Amine->Final_Product Base

Caption: Organocatalytic route to C2-alkyl substituted azetidines via enantioselective α-chlorination.

Performance Comparison

This method is particularly effective for the synthesis of C2-alkyl substituted azetidines, a class of compounds that can be challenging to access via other routes.[8]

C2-Substituent (Alkyl)Overall Yield (%)Enantiomeric Excess (ee, %)
n-Propyl3292
n-Butyl2890
Isobutyl2284
Cyclohexylmethyl2588
Data compiled from Johnston, J. N. et al. Tetrahedron Lett. 2015, 56, 1276-1279.[8][9]

Advantages:

  • Provides access to C2-alkyl substituted azetidines, which are less accessible by other methods.[8]

  • Metal-free catalytic conditions.

  • The final azetidine products are obtained without N-functionalization, allowing for straightforward derivatization.[8]

Limitations:

  • Moderate overall yields.[8][9]

  • The synthesis of the chiral organocatalyst can be complex, although scalable routes have been developed.[8]

III. Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

A more recent and highly innovative approach involves the copper-catalyzed enantioselective difunctionalization of azetines. This method allows for the simultaneous installation of two versatile functional groups (a boryl and an allyl group) across the C2 and C3 positions of the azetine ring, generating two new stereocenters with excellent control.[10][11][12]

Mechanistic Rationale and Workflow

The reaction proceeds via the borylcupration of the azetine double bond, followed by a rate-determining allylation. A chiral bisphosphine ligand coordinated to the copper center controls the enantioselectivity of the process. This method provides access to highly functionalized 2,3-disubstituted azetidines, from which C2-substituted azetidines can be derived.[10][11]

Copper_Catalyzed_Boryl_Allylation cluster_0 Catalytic Cycle Azetine Azetine Borylcupration Borylcupration Azetine->Borylcupration B2pin2 B2pin2 B2pin2->Borylcupration Cu_Catalyst Cu(I) / Chiral Ligand Cu_Catalyst->Borylcupration Final_Product 2,3-Disubstituted Azetidine Borylcupration->Final_Product Allylation (SN2') Allyl_Phosphate Allyl Phosphate Allyl_Phosphate->Final_Product Final_Product->Cu_Catalyst Catalyst Regeneration

Sources

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

Azetidine, a four-membered, nitrogen-containing heterocycle, has become an increasingly popular structural motif in modern drug discovery.[1][2] Its inherent ring strain and compact, three-dimensional nature offer medicinal chemists a unique tool to optimize the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The rigid conformation of the azetidine ring can lead to improved binding affinity with biological targets and provides a distinct structural scaffold that can lead to novel intellectual property.[3][4] Furthermore, the incorporation of an azetidine moiety has been shown to enhance aqueous solubility, reduce lipophilicity, and, critically, improve metabolic stability in many cases.[1][2] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine ring, highlighting its therapeutic relevance.[2]

This guide provides a comprehensive comparison of the metabolic stability of azetidine-containing compounds with other commonly used small rings, supported by experimental data and detailed protocols for in vitro assessment.

Comparing Apples to Oranges: Azetidine vs. Other Small Rings in Metabolic Stability

The metabolic fate of a drug candidate is a pivotal factor in its development, influencing its half-life, bioavailability, and potential for drug-drug interactions.[5] The choice of a heterocyclic scaffold can significantly impact a molecule's metabolic stability.

PropertyAzetidineCyclobutanePyrrolidineKey Considerations
Ring Strain High (approx. 25.4 kcal/mol)[4]High (approx. 26.4 kcal/mol)Low (approx. 2.0 kcal/mol)The high ring strain of azetidine can make it susceptible to metabolic ring-opening reactions.[4][6][7]
Common Metabolic Pathways N-dealkylation, ring hydroxylation, ring-opening (less common)HydroxylationN-dealkylation, C-oxidation adjacent to nitrogen, ring-openingThe nitrogen atom in azetidine and pyrrolidine provides a handle for Phase I metabolism.
Metabolic Stability Can be susceptible to metabolic ring-opening due to ring strain, but substitution can mitigate this.[4]Generally considered metabolically robust.Generally metabolically stable, but can be susceptible to oxidation at carbons adjacent to the nitrogen.[8]The substitution pattern around the ring is a critical determinant of metabolic stability for all three scaffolds.

While the inherent ring strain of azetidine presents a potential metabolic liability, strategic substitution can effectively shield the ring from enzymatic attack, leading to compounds with excellent metabolic stability.[4] In many instances, the rigid nature of the azetidine scaffold can orient the molecule within an enzyme's active site in a way that disfavors metabolism compared to more flexible five- and six-membered rings.

Under the Microscope: Key Enzymes in Azetidine Metabolism

The primary enzymes responsible for the metabolism of most small molecule drugs, including those containing azetidine, are the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[9][10]

  • CYP3A4: This is the most abundant CYP isozyme in the human liver and is responsible for the metabolism of a vast number of drugs.[11] It is often involved in the N-dealkylation and hydroxylation of azetidine-containing compounds.

  • Other CYPs: Depending on the overall structure of the molecule, other CYP isozymes such as CYP2D6, CYP2C9, and CYP2C19 may also contribute to the metabolism of azetidine-containing drugs.[10][12]

  • Glutathione S-Transferases (GSTs): In some cases, the strained azetidine ring can undergo direct nucleophilic attack by glutathione, a process catalyzed by GSTs.[13][14] This represents a non-P450-mediated clearance pathway.[13][14]

Experimental Assessment of Metabolic Stability: A Step-by-Step Guide

The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for assessing metabolic stability.[5][15] This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[15][16]

In Vitro Liver Microsomal Stability Assay Protocol

This protocol provides a generalized procedure. Specific concentrations and incubation times should be optimized for each compound.[17]

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • 0.1 M Phosphate buffer, pH 7.4[17]

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)[5]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (typically 0.5-1 mg/mL) in cold phosphate buffer.[19]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[20][21]

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Diagram of the In Vitro Liver Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_inc Incubation cluster_quench Quenching & Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound Stock add_cpd Add Test Compound prep_cpd->add_cpd prep_mic Thaw & Dilute Liver Microsomes add_mic Add Microsomes to Plate prep_mic->add_mic prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn add_mic->add_cpd pre_inc Pre-incubate at 37°C add_cpd->pre_inc pre_inc->start_rxn time_points Incubate for Timed Intervals (0-45 min) start_rxn->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Interpreting the Data: What Do the Numbers Mean?

The results of the microsomal stability assay provide valuable insights into a compound's metabolic fate.

Intrinsic Clearance (CLint)InterpretationImplication for Drug Development
Low (<10 µL/min/mg protein) The compound is slowly metabolized.Likely to have a long in vivo half-life. May require less frequent dosing.
Moderate (10-50 µL/min/mg protein) The compound has a moderate rate of metabolism.May have a desirable pharmacokinetic profile.
High (>50 µL/min/mg protein) The compound is rapidly metabolized.Likely to have a short in vivo half-life. May require more frequent dosing or formulation strategies to prolong exposure.

It is important to note that in vitro metabolic stability is just one piece of the puzzle. Further in vivo studies are necessary to fully understand a compound's pharmacokinetic profile.

Troubleshooting and Advanced Considerations

  • Low Recovery at Time Zero: This may indicate poor solubility, non-specific binding to the assay components, or chemical instability.

  • Non-linear Disappearance: This could suggest enzyme saturation or time-dependent inhibition of metabolic enzymes.

  • Slowly Metabolized Compounds: For compounds with very low clearance, extending the incubation time or using alternative in vitro systems like primary hepatocytes may be necessary to obtain reliable data.[15]

  • Metabolite Identification: For compounds with significant metabolism, identifying the major metabolites using high-resolution mass spectrometry is crucial to understand the metabolic pathways and identify potential "soft spots" in the molecule that can be modified to improve stability.[22]

Diagram of a Typical Metabolic Pathway for an Azetidine-Containing Compound

metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism cluster_direct Direct Conjugation parent Azetidine-Containing Parent Drug hydroxylation Hydroxylation parent->hydroxylation Oxidation n_dealkylation N-dealkylation parent->n_dealkylation Oxidation ring_opening Ring Opening (less common) parent->ring_opening Oxidation gst_conjugation GSH Conjugation (GSTs) parent->gst_conjugation Nucleophilic Attack glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation Conjugation

Caption: Common metabolic pathways for azetidine-containing compounds.

Conclusion: A Powerful Scaffold with Predictable Metabolic Properties

The azetidine ring has firmly established itself as a valuable building block in medicinal chemistry.[1][2] While its inherent ring strain can present a metabolic liability, this can often be overcome with strategic chemical modifications.[4][6] By understanding the key enzymes involved in azetidine metabolism and employing robust in vitro assays, researchers can effectively assess and optimize the metabolic stability of azetidine-containing compounds, paving the way for the development of safer and more effective medicines.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - PubMed. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available from: [Link]

  • In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. Available from: [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. Available from: [Link]

  • Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf. Available from: [Link] CYP450/

  • Integrated LC-MS/MS system for plant metabolomics - PMC - NIH. Available from: [Link]

  • Approaches to functionalized pyrrolidines and azetidines through... - ResearchGate. Available from: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. Available from: [Link]

  • (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - ResearchGate. Available from: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Available from: [Link]

  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings - MDPI. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed. Available from: [Link]

  • Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe | Request PDF - ResearchGate. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

Sources

X-ray crystallographic analysis of 3-substituted azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: X-Ray Crystallography vs. NMR and DFT

Executive Summary: The "Butterfly" Effect in Drug Design

In modern medicinal chemistry, 3-substituted azetidines have emerged as high-value bioisosteres for proline, cyclobutane, and piperidine rings. They offer a unique combination of conformational restriction and metabolic stability , often improving the pharmacokinetic (PK) profile of drug candidates (e.g., Cobimetinib, Baricitinib).

However, the four-membered azetidine ring presents a unique structural challenge: Ring Puckering . Unlike planar aromatics, the azetidine ring oscillates between "butterfly" conformations. Accurately defining this geometry is critical because a deviation of just 10° in the puckering angle (


) can alter the projection of the 3-substituent, drastically affecting binding affinity to the target protein.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Density Functional Theory (DFT) , providing a validated workflow for unambiguous structural assignment.

The Structural Challenge: Why Standard Methods Fail

The azetidine ring is under significant angle strain (~26 kcal/mol). To relieve torsional strain from eclipsing interactions, the ring adopts a non-planar, puckered conformation.

  • The Parameter: The Puckering Angle (

    
    )  is defined as the dihedral angle between the 
    
    
    
    plane and the
    
    
    plane.
  • The Problem: In solution (NMR), the energy barrier for ring inversion is low (~1.2 kcal/mol), leading to rapid flipping that averages signals. Only SC-XRD captures the discrete, bioactive conformation frozen in the solid state.

Comparative Analysis: X-Ray vs. Alternatives

The following analysis evaluates the three primary methods for determining the absolute configuration and conformation of 3-substituted azetidines.

Table 1: Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOE) DFT Calculation
Primary Output Absolute Config (R/S) & Precise Puckering Angle (

)
Relative Stereochemistry & Solution DynamicsEnergy Barriers & Predicted Geometry
Resolution Atomic (< 0.8 Å)Averaged (Time-scale dependent)Theoretical (Gas/Solvent Model)
Sample State Solid (Single Crystal required)Solution (CDCl3, DMSO-d6)Virtual
Puckering Insight Definitive: Shows specific isomer trapped by packing.Ambiguous: Signals often average to "planar" due to fast inversion.Predictive: Good for estimating inversion barriers.
Turnaround 24–48 Hours (if crystals exist)1–4 Hours12–72 Hours (CPU dependent)
Limitation Crystallization Bottleneck: Azetidines are often oils.Lack of long-range NOEs in small rings.Accuracy depends on basis set (e.g., B3LYP/6-31G*).
Expert Insight: The Causality of Choice
  • Why X-Ray Wins: In 3-substituted azetidines, the vector of the substituent (axial vs. equatorial) dictates the pharmacophore. NMR

    
    -coupling analysis (
    
    
    
    ) is often unreliable here because the Karplus relationship struggles with the strained angles of a 4-membered ring. X-ray provides the exact vector.
  • The "Packing" Caveat: Be aware that crystal packing forces can sometimes flatten the ring or lock it in a conformation slightly different from the solution state. Therefore, SC-XRD should be used to define the absolute configuration, while DFT/NMR validates the conformational energy landscape.

Experimental Protocol: The Self-Validating Workflow

The primary failure mode in azetidine analysis is the inability to grow crystals. Free-base azetidines are frequently hygroscopic oils. The following protocol utilizes Salt Formation as a mandatory step to induce crystallization.

Protocol: Crystallization of Stubborn Azetidines via Vapor Diffusion

Reagents:

  • Target 3-substituted azetidine (oil).

  • Counter-acids:

    
    -Toluenesulfonic acid (TsOH), Picric acid, or Hydrochloric acid (in ether).
    
  • Solvents: Methanol (good solvent), Diethyl Ether or Pentane (anti-solvent).

Step-by-Step Methodology:

  • Salt Formation (The Anchor):

    • Dissolve 20 mg of the azetidine oil in 0.5 mL MeOH.

    • Add 1.0 equivalent of TsOH (or Picric acid for better crystallinity). Note: Picrates are excellent for X-ray but handle with safety precautions.

    • Evaporate to dryness to confirm solid salt formation.

  • Vapor Diffusion Setup (The Growth):

    • Redissolve the salt in the minimum amount of MeOH required for clarity inside a small inner vial (GC vial).

    • Place the open inner vial inside a larger scintillation vial containing 3 mL of Diethyl Ether (Anti-solvent).

    • Cap the large vial tightly.

  • Self-Validation (Birefringence Check):

    • Wait 24-72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility gently.

    • Validation: Place the vial under a polarized light microscope. If the solids "glow" or show extinction angles when rotated, they are crystalline. If they remain dark (amorphous), switch counter-ions (try fumarate or oxalate).

  • Data Collection:

    • Mount crystal at 100 K (Cryo-cooling is essential to reduce thermal motion of the puckered ring).

Visualization of Workflows
Diagram 1: Structural Elucidation Decision Matrix

This logic gate helps researchers choose the correct path based on sample physical state and data requirements.

Azetidine_Workflow Start Sample: 3-Substituted Azetidine State_Check Physical State? Start->State_Check Solid Crystalline Solid State_Check->Solid Yes Oil Oil / Amorphous State_Check->Oil No XRD_Path SC-XRD Analysis (100 K) Solid->XRD_Path NMR_Path Run 1H/13C NMR (Determine Purity) Oil->NMR_Path Salt_Screen Protocol: Salt Screen (HCl, Tosylate, Picrate) Salt_Screen->Solid Crystallization NMR_Path->Salt_Screen If pure DFT_Path DFT Calculation (Conf. Energy Barrier) NMR_Path->DFT_Path Support Data Result Final Structural Model: Abs. Config + Puckering Angle XRD_Path->Result Primary Data DFT_Path->Result Validation

Caption: Decision matrix for analyzing 3-substituted azetidines. Note the critical "Salt Screen" loop for oily samples.

Diagram 2: The Puckering Geometry & Interaction

Visualizing why X-ray is necessary: The interaction between the ring pucker and the substituent vector.

Puckering_Geometry Ring Azetidine Ring (C2-C3-C4-N1) Pucker Puckering Angle (φ) ~20° - 37° Ring->Pucker Determines Substituent 3-Substituent (e.g., Aryl, F) Pucker->Substituent Orients Axial/Eq NMR_Avg NMR: Averages to Planar (0°) Pucker->NMR_Avg Solution (Fast Flip) XRD_Fixed X-Ray: Freezes Specific Angle Pucker->XRD_Fixed Solid State (Frozen) Bioactivity Target Binding (Pharmacophore Vector) Substituent->Bioactivity Dictates

Caption: The impact of ring puckering on substituent orientation and bioactivity. X-ray captures the discrete state obscured by NMR averaging.

Data Interpretation: What to Look For

When analyzing the X-ray data of your azetidine derivative, focus on these three metrics in your .cif file:

  • Ring Puckering Angle (

    
    ): 
    
    • Expected Value: Typically 24° to 37° for 3-substituted derivatives.

    • Significance: If

      
      , check for disorder or high symmetry constraints in the space group. A truly planar azetidine is rare and suggests strong packing forces or specific substitution effects (e.g., 3-exocyclic double bonds).
      
  • Transannular Distance (

    
     vs 
    
    
    
    ):
    • Compare these distances to validate the degree of rectangular distortion.

  • N-Inversion:

    • Check the geometry around the Nitrogen.[1][2][3][4] Is it pyramidal or planar? This correlates with the basicity and hydrogen-bonding capability of the drug.

References
  • BenchChem. (2025).[5] Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.

  • Dorofeeva, O. V., et al. (1973).[6] Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society.

  • Han, Y., et al. (2012).[7] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[7][8] Journal of Medicinal Chemistry.[7][8]

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

  • Kovács, E., et al. (2007). Conformational preferences of proline analogues with different ring size.[9] Journal of Physical Chemistry A.

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of C3-Substituents on Crystal Lattice Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on how the strategic modification of C3-substituents can be a powerful tool in crystal engineering. We will move beyond theoretical concepts to provide actionable experimental protocols and data-driven insights, demonstrating how subtle molecular changes can profoundly influence the macroscopic properties of crystalline materials.

The Strategic Imperative of Crystal Engineering

In the realm of pharmaceuticals and material science, the arrangement of molecules in a solid-state lattice is as critical as the structure of the molecule itself. This arrangement, or crystal packing, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and tabletability. Crystal engineering is the discipline of understanding and utilizing intermolecular interactions to design new solids with desired properties.[1] It is, in essence, supramolecular synthesis in the solid state.[1]

The core principle lies in the predictable and directional nature of non-covalent interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces.[2][3][4][5] By systematically modifying a specific part of a molecule—a substituent at a designated position—we can controllably alter these interactions and, consequently, steer the formation of the crystal lattice. This guide focuses on the C3-position of a molecular scaffold as a versatile handle for such modifications, offering a clear case study on how to evaluate the resulting structural impact.

Experimental Design: A Systematic Approach

To meaningfully evaluate the impact of a substituent, one must first isolate its effect. The foundational step is to design a study around a single, rigid molecular core, where only the substituent at the C3-position is varied. This ensures that observed changes in crystal packing can be confidently attributed to the specific modification made.

Our comparative study will focus on a hypothetical aromatic core with three C3-substituent variants:

  • Compound A: C3-H (The unsubstituted parent compound, our baseline)

  • Compound B: C3-CH₃ (A small, hydrophobic alkyl group)

  • Compound C: C3-OH (A potent hydrogen-bond donor and acceptor)

The logic behind this selection is to probe the effects of introducing minimal steric hindrance and weak hydrophobic interactions (C3-CH₃) versus introducing powerful, structure-directing hydrogen bonds (C3-OH), all relative to a simple baseline (C3-H).

Experimental Workflow Overview

The overall process follows a logical progression from molecular design to in-depth structural analysis. Each step is critical for generating reliable and comparable data.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization Screening cluster_analysis Structural Analysis S1 Core Molecule Synthesis S2 Parallel C3-Substituent Modification (H, CH3, OH) S1->S2 S3 Purification & Characterization (NMR, MS, HPLC >99%) S2->S3 C1 Design of Experiments: Solvents, Temperatures, Methods S3->C1 High Purity Samples C2 Execution of Crystallization Protocols (e.g., Slow Evaporation, Vapor Diffusion) C1->C2 C3 Harvesting & Microscopic Inspection of Single Crystals C2->C3 A1 Single-Crystal X-ray Diffraction (SCXRD) Data Collection C3->A1 High Quality Crystals A2 Structure Solution & Refinement A1->A2 A3 Crystallographic Data Extraction (Unit Cell, Space Group) A2->A3 A4 Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis) A3->A4 D1 Data Interpretation & Guide Compilation A4->D1 Comparative Insights

Caption: Overall experimental workflow from synthesis to analysis.

Methodologies for High-Quality Crystal Growth

The crystallization process itself is a critical variable. A compound may form different crystal structures (polymorphs) under different conditions. Therefore, a standardized and well-documented approach is essential for a valid comparison.

Protocol 1: Slow Evaporation

This is often the simplest and most effective method for screening. The principle relies on gradually increasing the concentration of the solute past its saturation point as the solvent evaporates.

  • Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a small, clean vial.

  • Environment: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use paraffin film with small perforations to allow for slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free environment, away from direct sunlight and temperature fluctuations.

  • Observation: Monitor the vial daily for crystal growth. High-quality crystals typically form over several days to weeks.

Causality: The slow rate of solvent removal allows molecules sufficient time to arrange themselves into the most thermodynamically stable lattice, favoring the growth of well-ordered, single crystals over amorphous precipitate.[6]

Protocol 2: Vapor Diffusion (Hanging Drop)

This technique provides exquisite control over the rate of crystallization by slowly changing the solvent composition.

  • Setup: Place a small volume (e.g., 1-2 mL) of a "precipitant" solvent (a solvent in which the compound is poorly soluble) in the bottom of a sealed jar. This is the reservoir.

  • Sample Preparation: Dissolve the compound in a "good" solvent (in which it is highly soluble) to create a concentrated solution.

  • Execution: Place a small drop (5-20 µL) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the jar.

  • Diffusion: The good solvent will slowly diffuse from the drop into the reservoir's vapor phase, while the precipitant solvent's vapor diffuses into the drop. This gradually lowers the solubility of the compound in the drop, inducing crystallization.[7]

Causality: This method allows for a very gentle approach to supersaturation, which is ideal for molecules that are prone to oiling out or precipitating rapidly.

The Definitive Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystal.[8][9] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10][11]

SCXRD Analysis Workflow

G D1 Select & Mount a Single Crystal D2 Expose to Monochromatic X-ray Beam D1->D2 D3 Collect Diffraction Pattern (Intensities & Angles) D2->D3 D4 Process Data (Determine Unit Cell & Space Group) D3->D4 D5 Solve the Phase Problem (Generate Initial Electron Density Map) D4->D5 D6 Refine the Structural Model (Fit Atoms to Electron Density) D5->D6 D7 Final Structure Validation & Analysis of Intermolecular Interactions D6->D7 G cluster_props Substituent Properties cluster_motifs Resulting Packing Motif Start Molecular Core with C3-Substituent P1 Strong H-Bond Donor/Acceptor? (e.g., -OH, -NH2) P2 Sterically Bulky & Non-Polar? (e.g., -CH3, -tBu) P3 Small & Non-Interacting? (e.g., -H) P1->P2 No M1 H-Bond Directed Packing (High Density, Specific Synthons) P1->M1 Yes P2->P3 No M2 Sterically-Influenced Packing (Disrupted Stacking, Lower Density) P2->M2 Yes M3 Core-Dominated Packing (e.g., π-π Stacking) P3->M3 Yes

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-(Butan-2-yl)azetidine hydrochloride
Reactant of Route 2
3-(Butan-2-yl)azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.